5-Chloro-2-iodoanisole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
4-chloro-1-iodo-2-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClIO/c1-10-7-4-5(8)2-3-6(7)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONMMXQOCWXUHJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClIO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20582035 | |
| Record name | 4-Chloro-1-iodo-2-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20582035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
755027-21-5 | |
| Record name | 4-Chloro-1-iodo-2-methoxybenzene | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID20582035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Chloro-2-iodoanisole | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
The Strategic Utility of 5-Chloro-2-iodoanisole in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile Building Block
In the landscape of modern organic chemistry, particularly within the realm of pharmaceutical and materials science, the strategic deployment of highly functionalized aromatic building blocks is paramount. 5-Chloro-2-iodoanisole, a halogenated anisole derivative, has emerged as a pivotal intermediate, offering a unique combination of reactive sites that enable complex molecular architectures. Its structure, featuring a methoxy group and two distinct halogen atoms—chlorine and iodine—on a benzene ring, provides chemists with a versatile platform for sequential and site-selective cross-coupling reactions. This guide offers an in-depth exploration of the chemical properties, structure, synthesis, and reactivity of this compound, with a focus on its practical applications in drug discovery and development.
Core Chemical and Physical Properties
This compound is a clear, lime-to-lemon-colored liquid at room temperature.[1] A comprehensive summary of its key physical and chemical properties is presented in Table 1. The presence of both chlorine and iodine atoms, along with the electron-donating methoxy group, imparts a unique electronic and steric profile to the molecule, influencing its reactivity and physical characteristics.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₆ClIO | [2][3] |
| Molecular Weight | 268.48 g/mol | [1][3] |
| CAS Number | 755027-21-5 | [1][2] |
| Appearance | Clear, lime/lemon liquid | [1] |
| Density | 1.8 ± 0.1 g/cm³ | [2][4] |
| Boiling Point | 269.1 ± 25.0 °C at 760 mmHg | [2] |
| Melting Point | 20 °C | [1][4] |
| Flash Point | 116.5 ± 23.2 °C | [2] |
| Refractive Index | 1.604 | [2][4] |
| LogP (predicted) | 3.2 - 4.03 | [2][5] |
| InChI Key | ONMMXQOCWXUHJK-UHFFFAOYSA-N | [2][5] |
Molecular Structure and Spectroscopic Profile
The structure of this compound is defined by a benzene ring substituted with a methoxy group at position 1, an iodine atom at position 2, and a chlorine atom at position 5. This substitution pattern is crucial for its utility in synthesis, as the differential reactivity of the C-I and C-Cl bonds can be exploited for selective transformations.
References
An In-Depth Technical Guide to 5-Chloro-2-iodoanisole: Synthesis, Characterization, and Applications in Modern Organic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern synthetic chemistry, particularly within the pharmaceutical and materials science sectors, the strategic design of molecular building blocks is paramount. 5-Chloro-2-iodoanisole (CAS No. 755027-21-5) emerges as a highly valuable, yet specialized, intermediate. Its utility is rooted in the orthogonal reactivity of its two distinct halogen substituents on a sterically defined aromatic core. The presence of a reactive iodine atom, a prime substrate for transition-metal-catalyzed cross-coupling reactions, alongside a more robust chlorine atom, allows for sequential and site-selective functionalization. This guide, prepared from the perspective of a senior application scientist, provides an in-depth exploration of this compound, covering its fundamental properties, validated synthetic routes, spectroscopic signature, and strategic applications in complex molecule synthesis.
Physicochemical and Computed Properties
A foundational understanding of a reagent's physical and chemical properties is critical for its effective use in synthesis. This compound is a dense liquid or low-melting solid at room temperature. Key quantitative data are summarized below for rapid reference.
| Property | Value | Source(s) |
| CAS Number | 755027-21-5 | [1][2] |
| Molecular Formula | C₇H₆ClIO | [3] |
| Molecular Weight | 268.48 g/mol | [1][3] |
| Synonyms | 4-Chloro-1-iodo-2-methoxybenzene | [1] |
| Appearance | Clear Liquid | [2] |
| Melting Point | 20 °C | |
| Boiling Point | 269 °C (at 760 mmHg) | |
| Density | ~1.8 g/cm³ | |
| Flash Point | 117 °C | |
| XLogP3 | 3.2 | [3] |
Synthesis of this compound: An Experimental Perspective
The synthesis of this compound can be approached from multiple strategic starting points. The most direct and common laboratory-scale preparation involves the electrophilic iodination of 3-chloroanisole. This route is favored due to the commercial availability of the precursor and the predictable regiochemical outcome governed by the directing effects of the methoxy and chloro substituents.
Causality in Synthesis: Regioselectivity
The methoxy group (-OCH₃) is a potent ortho-, para-director and an activating group for electrophilic aromatic substitution due to its strong +R (resonance) effect. Conversely, the chlorine atom (-Cl) is also an ortho-, para-director but is deactivating overall due to its strong -I (inductive) effect. When both are present, the powerful activating effect of the methoxy group dominates, directing the incoming electrophile (in this case, an iodonium ion equivalent) to the positions ortho and para to it. The para-position is already occupied by the chlorine atom, leaving the two ortho-positions (C2 and C6) as the primary sites for substitution. Steric hindrance from the methoxy group typically favors substitution at the less hindered C2 position, leading to the desired this compound product.
Caption: Synthetic workflow for the iodination of 3-chloroanisole.
Experimental Protocol: Electrophilic Iodination
This protocol is adapted from established methods for the iodination of activated aromatic systems using a silver salt as a halogen activator. The silver salt coordinates with iodine, polarizing the I-I bond and generating a more potent electrophilic species.
Materials:
-
3-Chloroanisole (1.0 eq)
-
Iodine (I₂) (1.5 eq)
-
Silver Sulfate (Ag₂SO₄) (0.55 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) or sodium metabisulfite solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and protected from light (e.g., wrapped in aluminum foil), add 3-chloroanisole (1.0 eq) and anhydrous dichloromethane.
-
Add iodine (1.5 eq) to the solution and stir until it dissolves.
-
In a single portion, add silver sulfate (0.55 eq) to the reaction mixture. A precipitate of silver iodide (AgI) will begin to form.
-
Stir the reaction vigorously at room temperature. Monitor the reaction progress by TLC or GC-MS (typically complete within 24-60 hours).
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any unreacted iodine. Stir until the organic layer becomes colorless.
-
Filter the mixture through a pad of celite to remove the silver iodide precipitate. Wash the celite pad with additional dichloromethane.
-
Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the residue by flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to afford pure this compound.
Spectroscopic Characterization
Unambiguous structural confirmation is a cornerstone of chemical synthesis. The following data represent the expected spectroscopic signatures for this compound.
-
¹H NMR (Proton NMR): The proton NMR spectrum is expected to show three distinct signals in the aromatic region and one singlet for the methoxy group.
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~3.8-3.9 ppm (s, 3H): This singlet corresponds to the methoxy (-OCH₃) protons.
-
Aromatic Protons (3H): The protons on the benzene ring will appear as a characteristic three-proton system. H-6 (adjacent to iodine) will likely be a doublet. H-4 (adjacent to chlorine) will be a doublet of doublets, and H-3 will be a doublet. The exact chemical shifts and coupling constants will depend on the solvent used. A representative paper on a similar 5-iodo-2-methoxy structure suggests these protons would appear between 6.5 and 7.8 ppm.[4]
-
-
¹³C NMR (Carbon NMR): The carbon spectrum will display seven distinct signals.
-
~56 ppm: The methoxy carbon.
-
~85-90 ppm: The carbon bearing the iodine (C-2), which is significantly shielded by the heavy atom effect.
-
~112-160 ppm: The remaining five aromatic carbons, including the carbon attached to chlorine (C-5) and the carbon attached to the methoxy group (C-1).
-
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic molecular ion (M⁺) peak at m/z 268. The isotopic pattern will be distinctive due to the presence of one chlorine atom (³⁵Cl/³⁷Cl ratio of approximately 3:1), resulting in an M+2 peak with about one-third the intensity of the M⁺ peak.
Applications in Drug Development & Advanced Synthesis
The synthetic value of this compound lies in the differential reactivity of its C-I and C-Cl bonds in transition-metal-catalyzed cross-coupling reactions. The C-I bond is significantly more reactive (weaker and more polarizable) than the C-Cl bond. This allows for selective reaction at the C-2 position while leaving the C-5 position available for subsequent transformations.
This strategy is a powerful tool in drug discovery, enabling the rapid assembly of complex molecular scaffolds. For example, a Suzuki, Sonogashira, or Heck coupling can be performed at the C-I bond, followed by a different coupling reaction (often requiring more forcing conditions) at the C-Cl bond.
Caption: Sequential cross-coupling strategy using this compound.
Representative Protocol: Suzuki-Miyaura Cross-Coupling
The following is a representative protocol for the selective Suzuki-Miyaura coupling at the C-I position, based on standard conditions for such transformations.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq)
-
Base (e.g., K₂CO₃ or K₃PO₄, 3.0 eq)
-
Solvent system (e.g., Dioxane/Water or DMF)
Procedure:
-
To a reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.03 eq), and the base (3.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).
-
Heat the reaction mixture with stirring (e.g., to 80-100 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the layers, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the 2-aryl-5-chloroanisole derivative.
Safety and Handling
As a halogenated organic compound, this compound must be handled with appropriate care in a laboratory setting.
-
General Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[5] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[5] Avoid inhalation of vapors and contact with skin and eyes.
-
Health Hazards: The compound is classified as harmful if swallowed (Acute toxicity, oral, Category 4).[3] It is also reported to cause skin and serious eye irritation.
-
First Aid:
-
Skin Contact: Immediately wash the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5]
-
Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[5]
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from oxidizing agents.[5]
Conclusion
This compound is a strategically important building block for organic synthesis. Its value is derived from the predictable regiochemistry of its synthesis and, more importantly, the differential reactivity of its halogen substituents. This feature enables chemists, particularly in the field of drug discovery, to perform sequential cross-coupling reactions, facilitating the efficient and controlled assembly of complex molecular architectures. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for leveraging its full potential in research and development.
References
Spectroscopic Data for 5-Chloro-2-iodoanisole: A Technical Guide for Researchers
Introduction
5-Chloro-2-iodoanisole, also known as 4-Chloro-1-iodo-2-methoxybenzene, is a halogenated aromatic compound with potential applications in organic synthesis, particularly as a building block in the development of pharmaceutical and agrochemical compounds. Its utility in cross-coupling reactions and other transformations necessitates unambiguous structural characterization. This technical guide provides an in-depth analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). In the absence of readily available, published experimental spectra for this specific molecule, this guide will leverage data from structurally similar compounds and first principles to predict the spectral features. This approach not only offers a robust framework for the characterization of this compound but also serves as a practical example of spectroscopic problem-solving in a research and development setting.
Molecular Structure and Spectroscopic Overview
The structure of this compound is foundational to understanding its spectroscopic signature. The interplay of the electron-donating methoxy group and the electron-withdrawing halogen substituents (chloro and iodo) on the benzene ring creates a distinct electronic environment, which in turn governs the chemical shifts in NMR, the vibrational modes in IR, and the fragmentation patterns in MS.
Caption: Molecular structure of this compound with atom numbering for NMR assignments.
The following sections will detail the predicted spectroscopic data for this molecule, grounded in established principles and comparative data from analogous structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information about the connectivity and electronic environment of the atoms.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show signals for the methoxy group protons and the three aromatic protons. The chemical shifts and coupling patterns of the aromatic protons are highly informative of their relative positions on the benzene ring. Based on the analysis of a closely related compound, 4-bromo-2-iodo-1-methoxybenzene[1], the following ¹H NMR spectral characteristics are predicted for this compound in a standard deuterated solvent like CDCl₃.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Rationale |
| ~ 3.9 | Singlet (s) | N/A | -OCH₃ | The methoxy protons are not coupled to other protons and appear as a characteristic singlet. |
| ~ 6.7 | Doublet (d) | ~ 8.5 | H-3 | This proton is ortho to the electron-donating methoxy group, hence it is the most shielded of the aromatic protons. It is coupled to H-4. |
| ~ 7.3 | Doublet of doublets (dd) | ~ 8.5, ~ 2.5 | H-4 | This proton is coupled to both H-3 and H-6. The larger coupling constant is from the ortho coupling to H-3, and the smaller is from the meta coupling to H-6. |
| ~ 7.8 | Doublet (d) | ~ 2.5 | H-6 | This proton is deshielded due to its position between the two halogen atoms. It shows a small meta coupling to H-4. |
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum of this compound is expected to display seven distinct signals, corresponding to the six aromatic carbons and the one methoxy carbon. The chemical shifts are influenced by the electronegativity and resonance effects of the substituents.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 57 | -OCH₃ | Typical chemical shift for a methoxy carbon attached to an aromatic ring. |
| ~ 88 | C-2 | The carbon bearing the iodine atom is significantly shielded due to the "heavy atom effect" of iodine. |
| ~ 113 | C-3 | Ortho to the electron-donating methoxy group, this carbon is shielded. |
| ~ 130 | C-5 | The carbon attached to the chlorine atom will be deshielded relative to an unsubstituted carbon. |
| ~ 133 | C-4 | This carbon is influenced by the para-iodine and ortho-chlorine substituents. |
| ~ 140 | C-6 | This carbon is deshielded due to its proximity to the electronegative iodine and chlorine atoms. |
| ~ 158 | C-1 | The carbon attached to the electron-donating methoxy group is expected to be the most deshielded of the aromatic carbons. |
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the aromatic ring, the C-O ether linkage, and the carbon-halogen bonds.
| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100 - 3000 | C-H stretch | Aromatic C-H |
| 2950 - 2850 | C-H stretch | -OCH₃ |
| 1600 - 1450 | C=C stretch | Aromatic ring |
| 1250 - 1200 | Asymmetric C-O-C stretch | Aryl ether |
| 1050 - 1000 | Symmetric C-O-C stretch | Aryl ether |
| 850 - 750 | C-Cl stretch | Aryl chloride |
| 600 - 500 | C-I stretch | Aryl iodide |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity. For this compound, electron ionization (EI) would likely be used.
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z 268, corresponding to the molecular weight of the compound (C₇H₆³⁵ClIO). A characteristic M+2 peak at m/z 270 with an intensity of approximately one-third of the M⁺ peak is expected due to the natural abundance of the ³⁷Cl isotope.
-
Major Fragmentation Pathways:
-
Loss of a methyl radical (-CH₃): A peak at m/z 253 (and 255) would correspond to the loss of the methyl group from the methoxy moiety.
-
Loss of a CO group: Following the loss of the methyl group, a subsequent loss of carbon monoxide could lead to a fragment at m/z 225 (and 227).
-
Loss of an iodine atom (-I): A significant peak at m/z 141 (and 143) would result from the cleavage of the C-I bond, which is the weakest bond.
-
Loss of a chlorine atom (-Cl): Loss of the chlorine atom would result in a fragment at m/z 233.
-
Experimental Protocols
To obtain high-quality spectroscopic data for this compound, the following standardized protocols are recommended.
NMR Sample Preparation and Data Acquisition
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Cap the NMR tube and gently agitate until the sample is fully dissolved.
-
-
Data Acquisition (¹H NMR):
-
Use a 400 MHz or higher field NMR spectrometer.
-
Acquire the spectrum at room temperature.
-
Typical parameters: spectral width of 16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 16-32 scans.
-
-
Data Acquisition (¹³C NMR):
-
Use the same sample and spectrometer.
-
Acquire a proton-decoupled spectrum.
-
Typical parameters: spectral width of 240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 512-2048 scans.
-
IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR crystal.
-
Sample Analysis: Place a small amount of the solid this compound onto the ATR crystal and apply pressure to ensure good contact.
-
Data Acquisition: Collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The collected spectrum should be baseline corrected and displayed in terms of transmittance or absorbance.
Mass Spectrometry Protocol (Electron Ionization - EI)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or by gas chromatography if the compound is sufficiently volatile and thermally stable.
-
Ionization: Use a standard electron ionization energy of 70 eV.
-
Mass Analysis: Scan a mass range of m/z 40-350 to ensure the detection of the molecular ion and all significant fragments.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Caption: A conceptual workflow for the spectroscopic characterization of this compound.
Conclusion
This technical guide provides a comprehensive prediction and framework for the analysis of the spectroscopic data of this compound. By leveraging established principles and data from analogous compounds, we have outlined the expected features in ¹H NMR, ¹³C NMR, IR, and MS spectra. The provided protocols offer a standardized approach for acquiring high-quality experimental data. This guide serves as a valuable resource for researchers in synthetic chemistry, drug discovery, and materials science who may work with this or structurally related compounds, enabling them to confidently characterize their materials and advance their research objectives.
References
A Comprehensive Technical Guide to the Synthesis and Purification of 5-Chloro-2-iodoanisole
This guide provides an in-depth exploration of the synthesis and purification of 5-Chloro-2-iodoanisole, a key intermediate in the development of pharmaceuticals and other fine chemicals. The methodologies detailed herein are grounded in established chemical principles and have been designed to ensure both high yield and purity. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering not just procedural steps but also the underlying scientific rationale.
Strategic Approaches to Synthesis
The molecular architecture of this compound, featuring a chlorinated and iodinated anisole ring, lends itself to two primary synthetic strategies. The choice of method often depends on the availability of starting materials, desired scale, and safety considerations.
Method 1: The Sandmeyer-type Reaction via Diazotization
This classical and reliable approach involves the diazotization of an appropriately substituted aniline, followed by a Sandmeyer-type reaction with an iodide salt. This method is particularly advantageous for its high regioselectivity. The synthesis begins with the diazotization of 4-chloro-2-methoxyaniline.
The reaction proceeds through two key stages:
-
Diazotization: The primary aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This reaction is typically conducted at low temperatures (0-5 °C) to prevent the premature decomposition of the thermally unstable diazonium salt.[1][2]
-
Iodination: The resulting diazonium salt is then treated with a solution of potassium iodide. The iodide ion displaces the diazonium group, which is an excellent leaving group due to the formation of highly stable nitrogen gas.
The overall transformation is a robust method for the introduction of iodine onto an aromatic ring.[2][3]
Caption: Reaction pathway for the synthesis of this compound via diazotization.
Method 2: Electrophilic Iodination of 4-Chloroanisole
An alternative strategy is the direct electrophilic iodination of 4-chloroanisole.[4] The success of this method hinges on controlling the regioselectivity of the iodination reaction. The methoxy group is an activating, ortho-, para- directing group, while the chlorine atom is a deactivating, ortho-, para- directing group. The powerful activating effect of the methoxy group will primarily direct the incoming electrophile (iodine) to the positions ortho to it.
Detailed Experimental Protocol: The Diazotization Route
This section provides a comprehensive, step-by-step protocol for the synthesis of this compound, commencing from 4-chloro-2-methoxyaniline.
Reagents and Equipment
| Reagent/Equipment | Purpose |
| 4-chloro-2-methoxyaniline | Starting material |
| Sodium nitrite (NaNO₂) | Diazotizing agent |
| Hydrochloric acid (HCl) | Acid catalyst |
| Potassium iodide (KI) | Iodine source |
| Sodium thiosulfate (Na₂S₂O₃) | Quenching excess iodine |
| Diethyl ether | Extraction solvent |
| Anhydrous magnesium sulfate (MgSO₄) | Drying agent |
| Round-bottom flask | Reaction vessel |
| Magnetic stirrer | Agitation |
| Ice bath | Temperature control |
| Separatory funnel | Liquid-liquid extraction |
| Rotary evaporator | Solvent removal |
Step-by-Step Synthesis
-
Preparation of the Amine Salt: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-chloro-2-methoxyaniline in a solution of hydrochloric acid and water. Cool the mixture to 0-5 °C in an ice bath with continuous stirring.
-
Diazotization: Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the amine salt solution. Maintain the temperature below 5 °C throughout the addition to prevent decomposition of the diazonium salt.[1] The reaction is complete when a slight excess of nitrous acid is detected using starch-iodide paper.
-
Iodination: In a separate flask, dissolve potassium iodide in water. Slowly add the freshly prepared, cold diazonium salt solution to the potassium iodide solution with vigorous stirring. A dark precipitate of the crude product will form, and nitrogen gas will evolve.
-
Reaction Completion and Work-up: Allow the reaction mixture to warm to room temperature and stir for an additional hour to ensure complete reaction. Quench any excess iodine by adding a saturated solution of sodium thiosulfate until the dark color dissipates.
-
Extraction: Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Isolation of Crude Product: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
Purification of this compound
The crude product obtained from the synthesis requires purification to remove unreacted starting materials and byproducts. Column chromatography is the preferred method for achieving high purity.[5][6]
Principles of Column Chromatography
Column chromatography separates compounds based on their differential adsorption onto a stationary phase (typically silica gel) and their solubility in a mobile phase (the eluent).[5] Less polar compounds travel down the column faster, while more polar compounds are retained on the silica gel for longer.
Column Chromatography Protocol
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Carefully pack a chromatography column with the silica gel slurry, ensuring there are no air bubbles or cracks in the stationary phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent and load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with a solvent system of appropriate polarity (e.g., a mixture of hexane and ethyl acetate). The polarity of the eluent can be gradually increased to facilitate the separation of compounds.
-
Fraction Collection: Collect the eluent in a series of fractions and monitor the separation using thin-layer chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent by rotary evaporation.
Caption: Workflow for the purification of this compound.
Characterization and Quality Control
The identity and purity of the synthesized this compound must be confirmed using modern analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the structure of the molecule by providing information about the chemical environment of the hydrogen and carbon atoms.[7][8]
-
Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule.[7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique that separates the components of a mixture and provides information about their molecular weight and fragmentation pattern, confirming the identity and assessing the purity of the product.[9][10][11][12]
Safety Considerations
It is imperative to adhere to strict safety protocols when performing this synthesis.
-
Diazonium Salts: Solid diazonium salts can be explosive and should be handled with extreme caution. It is recommended to keep them in solution at all times.[1]
-
Iodine: Iodine is corrosive and can cause severe burns.[13][14] It is also harmful if inhaled or in contact with skin.[14] Always handle iodine in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[13][14][15][16]
-
Solvents: Organic solvents such as diethyl ether are flammable and should be handled away from ignition sources.
Quantitative Data Summary
| Compound | Molecular Weight ( g/mol ) | Molar Equivalents |
| 4-chloro-2-methoxyaniline | 157.60 | 1.0 |
| Sodium nitrite | 69.00 | 1.1 |
| Potassium iodide | 166.00 | 1.2 |
| This compound | 268.48 | (Theoretical Yield) |
References
- 1. researchgate.net [researchgate.net]
- 2. Diazotisation [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. 4-Chloroanisole | Call Wychem 01440 820338 [wychem.com]
- 5. magritek.com [magritek.com]
- 6. orgsyn.org [orgsyn.org]
- 7. youtube.com [youtube.com]
- 8. This compound(755027-21-5) 1H NMR [m.chemicalbook.com]
- 9. rsc.org [rsc.org]
- 10. extension.iastate.edu [extension.iastate.edu]
- 11. 64. Is Low-field NMR a Complementary Tool to GC-MS in Quality Control of Essential Oils? A Case Study: Patchouli Essential Oil - Magritek [magritek.com]
- 12. ijpbs.com [ijpbs.com]
- 13. spectrumchemical.com [spectrumchemical.com]
- 14. Iodine SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 15. edvotek.com [edvotek.com]
- 16. carlroth.com [carlroth.com]
A Technical Guide to the Orthogonal Reactivity of the Carbon-Iodine Bond in 5-Chloro-2-iodoanisole
Prepared by: Gemini, Senior Application Scientist
Abstract
5-Chloro-2-iodoanisole is a versatile substituted dihaloaromatic compound that serves as a valuable building block in modern organic synthesis, particularly in the fields of pharmaceutical and materials science. Its utility stems from the significant reactivity differential between its carbon-iodine (C-I) and carbon-chloro (C-Cl) bonds. This guide provides an in-depth analysis of the chemoselective reactions targeting the C-I bond. We will explore the mechanistic basis for this selectivity and provide field-tested protocols for key transformations including palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck) and metal-halogen exchange. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique reactivity of this intermediate for the strategic construction of complex molecular architectures.
Introduction: Structure and Strategic Significance
This compound, with its distinct electronic and steric features, presents a clear case of orthogonal reactivity. The molecule contains two different halogen atoms—iodine and chlorine—attached to an anisole core. The carbon-iodine bond is significantly weaker and more polarizable than the carbon-chloro bond, making it the primary site for oxidative addition by low-valent transition metals, such as Palladium(0).[1] This predictable selectivity allows for sequential, site-specific functionalization, transforming a simple starting material into a scaffold for diverse molecular designs.
The methoxy group (–OCH₃) at the 2-position and the chloro group (–Cl) at the 5-position exert electronic and steric influences on the reactivity of the C-I bond. The electron-donating nature of the methoxy group can modulate the electron density of the aromatic ring, while the steric bulk of both ortho-substituents (methoxy and iodo) influences the approach of catalysts and reagents. Understanding these factors is crucial for optimizing reaction conditions.
Palladium-Catalyzed Cross-Coupling: A Platform for C-C Bond Formation
The selective activation of the C-I bond is most prominently exploited in palladium-catalyzed cross-coupling reactions. The first and rate-determining step in these catalytic cycles is the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond.[2] Due to the lower bond dissociation energy, this step occurs preferentially at the C-I bond, leaving the more robust C-Cl bond intact for potential subsequent transformations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of biaryl synthesis due to its operational simplicity and high functional group tolerance. When applied to this compound, it enables the selective formation of 2-aryl-5-chloroanisole derivatives.
Causality Behind Protocol Choices: The choice of catalyst, base, and solvent system is critical for achieving high yield and selectivity. A catalyst like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is highly effective as it readily provides the active Pd(0) species. A moderately strong inorganic base such as sodium carbonate (Na₂CO₃) is used to activate the boronic acid for transmetalation without promoting side reactions.[3] A mixed-solvent system including an organic solvent and water is often employed to facilitate the dissolution of both the organic substrate and the inorganic base.
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// Invisible nodes for layout {rank=same; substrate; boronic_acid; product;} }
Caption: Step-by-step workflow for a typical Sonogashira coupling experiment.
Field-Tested Protocol for Sonogashira Coupling This protocol is based on standard procedures for the Sonogashira coupling of aryl iodides. [4][5]
-
Reagent Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 mmol, 270.5 mg), bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 mmol, 14 mg), and copper(I) iodide [CuI] (0.04 mmol, 7.6 mg).
-
Solvent and Base Addition: Add anhydrous tetrahydrofuran (THF, 5 mL) and anhydrous triethylamine (Et₃N, 2.0 mmol, 0.28 mL).
-
Stirring: Stir the resulting suspension at room temperature for 10 minutes.
-
Alkyne Addition: Add the terminal alkyne (1.2 mmol) dropwise to the reaction mixture.
-
Reaction: Heat the mixture to the desired temperature (typically 50–70 °C) and monitor the reaction progress by TLC. The reaction is often complete within 2-6 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl). Separate the layers.
-
Extraction and Purification: Wash the organic layer with water and brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product via flash column chromatography.
Heck-Mizoroki Coupling
The Heck reaction forms a C-C bond between the aryl halide and an alkene, providing a direct route to substituted styrenes and cinnamates. [6]The reaction demonstrates excellent regioselectivity, typically yielding the trans-substituted alkene. [7] Causality Behind Protocol Choices: The catalyst is often a simple palladium salt like Pd(OAc)₂, which forms the active Pd(0) species in situ. A phosphine ligand is typically used to stabilize the catalyst. [6]An inorganic base like potassium carbonate is sufficient to neutralize the H-X generated during the catalytic cycle. High-boiling polar aprotic solvents like DMF or NMP are preferred to ensure solubility and allow for the higher temperatures often required for Heck reactions. [8] Field-Tested Protocol for Heck Coupling This is a general protocol for Heck reactions involving aryl iodides. [8][9]
-
Reagent Setup: In a sealable reaction tube, combine this compound (1.0 mmol, 270.5 mg), the alkene (e.g., methyl acrylate, 1.5 mmol), palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg), and triphenylphosphine [PPh₃] (0.04 mmol, 10.5 mg).
-
Base and Solvent: Add potassium carbonate (K₂CO₃) (1.5 mmol, 207 mg) and N,N-dimethylformamide (DMF, 5 mL).
-
Reaction: Seal the tube and heat the mixture to 100-120 °C with vigorous stirring for 12-24 hours.
-
Work-up: Cool the reaction to room temperature, dilute with water (20 mL), and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by flash column chromatography.
Metal-Halogen Exchange: Accessing Organometallic Intermediates
Metal-halogen exchange offers an alternative pathway to functionalize the C-I bond by converting it into a highly nucleophilic organometallic species, such as an organolithium or Grignard reagent. The kinetic order of exchange (I > Br > Cl) ensures that this transformation occurs exclusively at the C-I position under controlled conditions. [10][11] Causality Behind Protocol Choices:
-
Lithiation: n-Butyllithium (n-BuLi) is a common reagent for this purpose. The reaction is extremely fast and must be conducted at very low temperatures (typically -78 °C or -100 °C) in an ethereal solvent like THF to prevent side reactions, such as attack on the solvent or benzyne formation. [12][13]* Grignard Formation: Isopropylmagnesium chloride (i-PrMgCl), often used as a LiCl complex ("Turbo Grignard"), is an excellent reagent for I/Mg exchange. [14]This method is often more tolerant of functional groups than lithiation and can be performed at slightly higher temperatures (e.g., 0 °C to room temperature). [15][16] Diagram of Selective Metalation Pathways:
References
- 1. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 8. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Palladium Catalysts for Cross-Coupling Reaction | MDPI [mdpi.com]
- 11. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. n-Butyllithium (n-BuLi) [commonorganicchemistry.com]
- 14. Isopropylmagnesium chloride - Wikipedia [en.wikipedia.org]
- 15. 格氏试剂格氏试剂_有机卤化镁_化学合成-默克生命科学 [sigmaaldrich.cn]
- 16. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
A Senior Application Scientist's Guide to 5-Chloro-2-iodoanisole in Modern Organic Synthesis
Abstract
5-Chloro-2-iodoanisole has emerged as a versatile and highly valuable building block in contemporary organic synthesis. Its unique substitution pattern, featuring an electron-donating methoxy group and two distinct halogen atoms, offers a powerful platform for selective, stepwise functionalization. The significant difference in reactivity between the carbon-iodine and carbon-chlorine bonds allows for a range of chemoselective transformations, making it an attractive starting material for the synthesis of complex molecules in the pharmaceutical, agrochemical, and materials science sectors. This technical guide provides an in-depth exploration of the key applications of this compound, focusing on palladium-catalyzed cross-coupling reactions, metal-halogen exchange, and the strategic construction of polysubstituted aromatic systems. Each section is supported by detailed mechanistic insights, field-proven experimental protocols, and a discussion of the underlying principles that govern reaction outcomes.
Introduction: The Strategic Advantage of Orthogonal Halogenation
This compound (Figure 1) is a dihalogenated aromatic compound that offers synthetic chemists a strategic advantage in multistep syntheses. The presence of both iodine and chlorine atoms on the anisole core allows for orthogonal reactivity. The carbon-iodine bond is significantly more reactive towards oxidative addition with transition metal catalysts, such as palladium, compared to the more robust carbon-chlorine bond. This reactivity differential is the cornerstone of its utility, enabling selective functionalization at the 2-position while leaving the 5-position available for subsequent transformations.
This guide will delve into the primary applications of this reagent, providing both the theoretical framework and practical methodologies for its effective use in the laboratory.
Physicochemical Properties and Handling
A thorough understanding of the physical and chemical properties of a reagent is paramount for its safe and effective use.
| Property | Value | Reference |
| CAS Number | 755027-21-5 | [1] |
| Molecular Formula | C₇H₆ClIO | [2] |
| Molecular Weight | 268.48 g/mol | [2] |
| Appearance | Liquid, Clear | Sigma-Aldrich |
| Boiling Point | 269.1 ± 25.0 °C at 760 mmHg | ChemSrc |
| Density | 1.8 ± 0.1 g/cm³ | ChemSrc |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed. | N/A |
Safety and Handling: this compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation, ingestion, and contact with skin and eyes.
Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Complexity
The workhorse applications of this compound lie in palladium-catalyzed cross-coupling reactions. The high reactivity of the C-I bond allows for selective transformations under conditions that typically leave the C-Cl bond intact.
Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds
The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds, which are prevalent in pharmaceuticals and organic materials.[3] this compound readily participates in Suzuki-Miyaura coupling at the iodine-bearing position.
Causality of Experimental Choices:
-
Catalyst: A palladium(0) species is the active catalyst. This is often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or PdCl₂(PPh₃)₂. The choice of phosphine ligands is crucial; bulky, electron-rich ligands like SPhos or XPhos can enhance catalytic activity, particularly for less reactive aryl chlorides, though for the more reactive aryl iodides, simpler phosphines are often sufficient.
-
Base: A base is required to activate the boronic acid partner, forming a more nucleophilic boronate species that facilitates transmetalation to the palladium center.[3] Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used. The choice of base can influence reaction rate and yield.
-
Solvent: A mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water is often employed to dissolve both the organic and inorganic reagents.
Workflow: Suzuki-Miyaura Coupling
Caption: General workflow for Suzuki-Miyaura coupling.
Experimental Protocol: Synthesis of 4-Chloro-2-methoxy-1,1'-biphenyl
-
To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), potassium carbonate (2.0 equiv), and Pd(PPh₃)₄ (0.05 equiv).
-
Add a degassed mixture of toluene (5 mL/mmol) and water (1 mL/mmol).
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the desired biaryl.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, providing access to arylethynes, which are valuable intermediates in the synthesis of natural products and functional materials.[4]
Causality of Experimental Choices:
-
Catalysts: This reaction classically employs a dual-catalyst system: a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI). The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne by forming a copper acetylide, which is more reactive in the transmetalation step.[4]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is typically used. It serves both as a base to deprotonate the terminal alkyne and often as the solvent.
-
Solvent: Anhydrous, deoxygenated solvents like THF or DMF are commonly used, often in conjunction with the amine base.
Reaction Scheme: Sonogashira Coupling
Caption: Sonogashira coupling of this compound.
Experimental Protocol: Synthesis of 4-Chloro-2-methoxy-1-(phenylethynyl)benzene
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (0.03 equiv), and CuI (0.05 equiv).
-
Add anhydrous, degassed triethylamine (10 mL/mmol).
-
Add phenylacetylene (1.1 equiv) dropwise via syringe.
-
Stir the reaction mixture at room temperature for 6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the desired product.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of C-N bonds by coupling aryl halides with primary or secondary amines.[5][6] This reaction has revolutionized the synthesis of anilines and their derivatives, which are key components of many pharmaceuticals.
Causality of Experimental Choices:
-
Catalyst and Ligand: This reaction is highly dependent on the choice of a palladium catalyst and a bulky, electron-rich phosphine ligand. Ligands such as Xantphos, DavePhos, or Josiphos-type ligands are often employed to facilitate both the oxidative addition and the reductive elimination steps of the catalytic cycle.[7]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the corresponding amide which then participates in the catalytic cycle. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are common choices.[5]
-
Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are typically used.
Catalytic Cycle: Buchwald-Hartwig Amination
Caption: Simplified Buchwald-Hartwig catalytic cycle.
Experimental Protocol: Synthesis of N-(4-chloro-2-methoxyphenyl)aniline
-
In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (0.02 equiv), Xantphos (0.04 equiv), and sodium tert-butoxide (1.4 equiv).
-
Add this compound (1.0 equiv) and aniline (1.2 equiv).
-
Add anhydrous toluene (5 mL/mmol).
-
Seal the tube and heat the mixture at 100 °C for 16 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through Celite.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography.
Metal-Halogen Exchange: Generating Potent Nucleophiles
The carbon-iodine bond in this compound is susceptible to metal-halogen exchange, a powerful transformation that converts the aryl iodide into a highly reactive organometallic nucleophile.[8] This opens up a different avenue for C-C bond formation by reaction with various electrophiles.
Lithium-Halogen Exchange
Treatment of this compound with an organolithium reagent, typically n-butyllithium or tert-butyllithium, at low temperatures results in a rapid and selective exchange of iodine for lithium.[9] The resulting aryllithium species is a potent nucleophile and a strong base.
Causality of Experimental Choices:
-
Organolithium Reagent: n-Butyllithium is commonly used. The exchange is typically very fast, even at low temperatures (-78 °C), which helps to suppress side reactions.[9]
-
Solvent: Anhydrous ethereal solvents like THF or diethyl ether are essential to solvate the organolithium species and maintain its reactivity.
-
Temperature: Low temperatures (-78 °C) are crucial to prevent decomposition of the aryllithium intermediate and to control its reactivity towards added electrophiles.
Experimental Protocol: In Situ Generation and Trapping with an Electrophile (e.g., Benzaldehyde)
-
Dissolve this compound (1.0 equiv) in anhydrous THF in a flame-dried, three-necked flask under an argon atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 equiv, as a solution in hexanes) dropwise, maintaining the temperature below -70 °C.
-
Stir the mixture at -78 °C for 30 minutes to ensure complete exchange.
-
Add a solution of benzaldehyde (1.2 equiv) in anhydrous THF dropwise.
-
Continue stirring at -78 °C for 1 hour, then allow the reaction to warm slowly to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over Na₂SO₄.
-
Concentrate and purify by flash column chromatography to obtain the corresponding secondary alcohol.
Grignard Reagent Formation
While direct formation of a Grignard reagent from an aryl iodide and magnesium metal is a classic transformation, the iodine-magnesium exchange reaction offers a milder alternative for generating the Grignard reagent from this compound. This involves reacting the aryl iodide with a pre-formed Grignard reagent like isopropylmagnesium chloride.
Causality of Experimental Choices:
-
Exchange Reagent: Isopropylmagnesium chloride or other commercially available Grignard reagents can be used to effect the I/Mg exchange.
-
Solvent and Temperature: Anhydrous THF is the solvent of choice. The exchange is typically performed at low temperatures (e.g., -20 °C to 0 °C).
Synthesis of Heterocyclic Compounds
The functional group handles installed on the anisole ring via the aforementioned methods can be further elaborated to construct various heterocyclic systems, which are of immense interest in medicinal chemistry. For instance, a Sonogashira coupling product can undergo an intramolecular cyclization to form substituted indoles or other related heterocycles. While specific examples starting directly from this compound are not abundant in general literature, the principles are well-established with analogous substrates like 2-iodoaniline. The strategic placement of reactive groups allows for designed cyclization cascades.
Conclusion and Future Outlook
This compound is a powerful and versatile building block in organic synthesis. Its key strength lies in the differential reactivity of its two halogen substituents, which allows for selective, stepwise functionalization. This guide has detailed its application in several of the most important transformations in modern synthetic chemistry, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, as well as metal-halogen exchange. The ability to selectively introduce aryl, alkynyl, amino, and other functional groups makes this compound an invaluable precursor for the synthesis of complex, polysubstituted aromatic compounds. As the demand for novel molecules in drug discovery and materials science continues to grow, the strategic application of such well-designed building blocks will undoubtedly play a crucial role in advancing these fields.
References
- 1. This compound | 755027-21-5 [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. research.rug.nl [research.rug.nl]
- 8. researchgate.net [researchgate.net]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
An In-Depth Technical Guide to the Solubility of 5-Chloro-2-iodoanisole in Common Organic Solvents
Prepared by: Senior Application Scientist, Gemini Division
Abstract
5-Chloro-2-iodoanisole is a halogenated aromatic compound with significant utility as an intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents and complex materials. A thorough understanding of its solubility is paramount for researchers, enabling precise control over reaction conditions, facilitating effective purification, and streamlining formulation development. This guide provides a comprehensive analysis of the solubility characteristics of this compound. In the absence of extensive published quantitative data, this document focuses on the foundational principles of solubility, offers a predictive analysis based on the compound's molecular structure, and presents a detailed, field-proven experimental protocol for accurately determining its solubility in various organic solvents. This guide is intended to empower researchers and drug development professionals to make informed decisions regarding solvent selection and to generate reliable, reproducible solubility data in their own laboratory settings.
Physicochemical Profile and Theoretical Solubility Prediction
Molecular Structure Analysis
The solubility behavior of a compound is fundamentally dictated by its molecular structure. This compound (C₇H₆ClIO) possesses a unique combination of functional groups that contribute to its overall polarity and potential for intermolecular interactions.
-
Aromatic Ring: The core benzene ring is nonpolar and hydrophobic, favoring interactions with nonpolar solvents through London dispersion forces.
-
Methoxy Group (-OCH₃): The ether linkage introduces polarity due to the electronegative oxygen atom. While the oxygen has lone pairs, it is a weak hydrogen bond acceptor and cannot donate hydrogen bonds.
-
Halogen Substituents (-Cl, -I): Both the chlorine and iodine atoms are electronegative, contributing to the molecule's dipole moment and making the ring more electron-poor. The large, polarizable nature of the iodine atom can also lead to significant dipole-dipole and London dispersion force interactions.
Overall, this compound can be classified as a moderately polar molecule. Its solubility will be governed by the principle of "like dissolves like," which states that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.[1][2][3]
Predicted Solubility in Common Organic Solvents
Based on its structure, we can predict a qualitative solubility profile across different solvent classes:
-
Nonpolar Solvents (e.g., Hexane, Toluene, Cyclohexane): The nonpolar aromatic ring suggests some affinity for these solvents. However, the polar C-Cl, C-I, and C-O bonds may limit high solubility. We predict low to moderate solubility . Toluene, with its aromatic character, is expected to be a better solvent than aliphatic hexanes.
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dichloromethane (DCM), Acetonitrile): This class of solvents offers a balance of polarity to interact with the halogen and methoxy groups, without the strong hydrogen bonding networks that could exclude the molecule. These solvents are generally excellent for dissolving a wide range of organic compounds. We predict high solubility in solvents like DCM, THF, and Ethyl Acetate.
-
Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): These solvents are characterized by their ability to donate hydrogen bonds.[1][4] While the oxygen of the methoxy group can act as a weak hydrogen bond acceptor, the overall molecule cannot donate hydrogen bonds. The strong intermolecular hydrogen bonding of the alcohols may hinder the solvation of the moderately polar this compound. We predict moderate solubility , likely decreasing as the alkyl chain of the alcohol increases (Methanol > Ethanol > Isopropanol).
-
Highly Polar Solvents (e.g., Water, Dimethyl Sulfoxide (DMSO)): The compound's significant nonpolar surface area from the aromatic ring and lack of strong hydrogen bond donating capability would make it poorly soluble in water.[3] DMSO is a very strong polar aprotic solvent and is likely to dissolve the compound well, but for many synthetic applications, lower boiling point solvents are preferred. We predict very low solubility in water and high solubility in DMSO.
Solvent Selection Strategy
The choice of a solvent is critical for any experimental work. The following diagram outlines a logical approach to selecting an appropriate solvent system for this compound based on the intended application.
Standard Protocol: Experimental Determination of Equilibrium Solubility
To obtain definitive, quantitative data, an experimental approach is necessary. The most reliable and widely recognized method for determining the thermodynamic equilibrium solubility of a compound is the Saturation Shake-Flask Method .[5][6][7] This method establishes equilibrium between the dissolved solute and an excess of the solid compound at a constant temperature.[8][9]
Materials and Equipment
-
Solute: this compound (solid form, purity >97%)
-
Solvents: Selection of high-purity organic solvents (e.g., HPLC grade)
-
Apparatus:
-
Analytical balance (± 0.1 mg precision)
-
Scintillation vials or flasks with screw caps (e.g., 4-20 mL)
-
Thermostatically controlled shaker or incubator capable of maintaining T ± 0.5 °C
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents)
-
Volumetric flasks and pipettes
-
Quantification instrument (e.g., HPLC-UV, UV-Vis Spectrophotometer, or GC-FID)
-
Experimental Workflow Diagram
The following diagram illustrates the key stages of the shake-flask protocol for robust solubility determination.
Step-by-Step Methodology
A. Preparation of Standard Curve for Quantification
-
Rationale: A standard curve is essential for accurately determining the concentration of the final saturated solution.
-
Procedure:
-
Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in the chosen solvent.
-
Perform a series of serial dilutions to create at least five calibration standards of decreasing concentration.
-
Analyze each standard using the chosen analytical method (e.g., HPLC-UV) and record the instrument response (e.g., peak area).
-
Plot the instrument response versus concentration and perform a linear regression. The resulting equation will be used to calculate the concentration of the unknown samples. An R² value > 0.99 is required for a reliable curve.
-
B. Solubility Measurement
-
Sample Preparation: Add an excess amount of solid this compound to a vial.[6][10] An amount sufficient to ensure solid is present after equilibrium is key; typically, 5-10 mg of solid per 1 mL of solvent is adequate. Record the exact mass added if using a gravimetric finish.
-
Solvent Addition: Add a precise volume of the test solvent (e.g., 2.0 mL) to the vial.
-
Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm). Allow the system to equilibrate for at least 24 hours. For compounds with slow dissolution kinetics, 48 hours may be necessary to ensure thermodynamic equilibrium is reached.[6][10]
-
Phase Separation: After equilibration, remove the vials and let them stand undisturbed for at least 1-2 hours to allow the excess solid to settle. To ensure complete separation, centrifuge the vials for 10-15 minutes at a moderate speed (e.g., 3000 rpm).[10]
-
Sampling: Carefully withdraw a known volume of the clear supernatant using a pipette or syringe. It is critical not to disturb the solid pellet. Immediately pass the solution through a 0.22 µm syringe filter into a clean vial to remove any remaining microscopic particles.
-
Quantification:
-
Chromatographic/Spectroscopic Method (Preferred): Accurately dilute the filtered supernatant with the solvent to bring its concentration within the linear range of the previously established calibration curve.[8] Analyze the diluted sample and use the calibration curve equation to determine its concentration.
-
Gravimetric Method (Alternative): If an analytical instrument is unavailable, carefully transfer a known volume of the filtered supernatant to a pre-weighed vial. Gently evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature below the compound's boiling point. Once all solvent is removed, re-weigh the vial. The mass difference corresponds to the amount of dissolved solute.
-
-
Calculation:
-
From Calibration Curve: Solubility (mg/mL) = (Concentration from curve in mg/mL) × (Dilution Factor)
-
From Gravimetric Method: Solubility (mg/mL) = (Mass of residue in mg) / (Volume of supernatant evaporated in mL)
-
Data Presentation and Interpretation
All experimentally determined solubility data should be recorded in a structured format to allow for easy comparison and analysis.
Quantitative Solubility Data Table (Template)
| Solvent | Solvent Class | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| e.g., Dichloromethane | Polar Aprotic | 25.0 ± 0.5 | ||
| e.g., Toluene | Nonpolar Aromatic | 25.0 ± 0.5 | ||
| e.g., Ethanol | Polar Protic | 25.0 ± 0.5 | ||
| e.g., n-Hexane | Nonpolar Aliphatic | 25.0 ± 0.5 | ||
| e.g., Ethyl Acetate | Polar Aprotic | 25.0 ± 0.5 | ||
| e.g., Acetonitrile | Polar Aprotic | 25.0 ± 0.5 |
Note: The molar mass of this compound is 268.48 g/mol .
Validation and Trustworthiness
To ensure the integrity of the generated data, the following self-validating steps are crucial:
-
Visual Confirmation: After the equilibration period, a visible excess of solid solute must remain at the bottom of the vial. Its absence indicates that the solution was not saturated, and more solute should have been added initially.[7]
-
Replicate Analysis: Each solubility measurement should be performed in triplicate to assess the reproducibility of the results. The relative standard deviation (RSD) between replicates should ideally be less than 10%.[11]
-
Kinetic vs. Thermodynamic Solubility: The shake-flask method described here measures thermodynamic solubility.[5] Faster, high-throughput methods often measure kinetic solubility, which can overestimate the true equilibrium value due to the formation of supersaturated solutions.[7] For process chemistry and formulation, the thermodynamic value is the gold standard.
Conclusion
While specific quantitative solubility data for this compound is not widely available in the public domain, a robust prediction of its behavior can be made based on fundamental physicochemical principles. The compound is anticipated to exhibit high solubility in polar aprotic solvents like THF, DCM, and ethyl acetate, moderate solubility in alcohols, and low solubility in nonpolar aliphatic hydrocarbons and water. For researchers requiring precise quantitative data for process development, reaction optimization, or formulation, the detailed Saturation Shake-Flask protocol provided in this guide offers a reliable and authoritative method for its determination. Adherence to this standardized procedure will yield accurate, reproducible data, empowering scientists to utilize this compound effectively and with confidence in their work.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. How do hydrogen bonds affect solubility class 11 chemistry CBSE [vedantu.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. pharmatutor.org [pharmatutor.org]
- 9. [Good laboratory practice of equilibrium solubility measurement] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]
- 11. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
Introduction: The Strategic Importance of 5-Chloro-2-iodoanisole in Modern Synthesis
An In-Depth Technical Guide to the Commercial Availability and Sourcing of 5-Chloro-2-iodoanisole for Researchers and Drug Development Professionals
This compound (CAS No. 755027-21-5) is a halogenated aromatic compound that has emerged as a critical building block in the fields of pharmaceutical and materials science research. Its molecular structure, featuring a methoxy group and two distinct halogen substituents (chloro and iodo) on a benzene ring, provides a versatile platform for advanced organic synthesis. The differential reactivity of the iodo and chloro groups allows for selective, sequential cross-coupling reactions, making it an invaluable intermediate for constructing complex molecular architectures.[1] This guide offers a comprehensive overview of its commercial availability, supplier landscape, technical specifications, and key applications to empower researchers in their procurement and experimental design processes.
Commercial Availability and Key Suppliers
This compound is readily available from a range of chemical suppliers, from large global distributors to specialized niche manufacturers. The compound is typically offered at various purity levels to suit different research and development needs, from initial screening to process development.
When selecting a supplier, researchers should consider factors beyond price, including purity guarantees, availability of analytical documentation (Certificate of Analysis, SDS), packaging options, and lead times. For GMP or scale-up needs, supplier qualification and supply chain transparency become paramount.
Below is a comparative table of prominent suppliers offering this compound:
| Supplier | Typical Purity | Country of Origin | Notes |
| Sigma-Aldrich | 97% | United Kingdom | Distributed via Apollo Scientific Ltd. |
| Parchem | Not specified | - | Offers bulk and custom packaging. |
| Chem-Impex | ≥ 99% (GC) | - | Provides high-purity grades suitable for sensitive applications.[2] |
| TCI America | Not specified | - | Available in smaller quantities (e.g., 5g).[3] |
| Chemsrc | 95.0% | - | A marketplace listing various suppliers, with rapid delivery options.[4] |
| ECHEMI | 95% | China | Lists multiple traders and manufacturers, such as Conier Chem&Pharma Limited.[5] |
| ChemicalBook | Not specified | - | A directory with numerous listed suppliers, including Bide Pharmatech Ltd. and others.[6] |
Physicochemical Properties and Technical Specifications
Understanding the physical and chemical properties of this compound is essential for its proper handling, storage, and use in experimental setups.
| Property | Value | Source |
| CAS Number | 755027-21-5 | |
| Molecular Formula | C₇H₆ClIO | [4][7] |
| Molecular Weight | 268.48 g/mol | [7] |
| Appearance | Colorless to light yellow liquid | [2][7] |
| Boiling Point | 269.1 ± 25.0 °C at 760 mmHg | [4] |
| Density | 1.8 ± 0.1 g/cm³ | [4] |
| Melting Point | 20°C | [5] |
| Flash Point | 116.5 ± 23.2 °C | [4] |
| Storage Temperature | 2-8°C, protect from light | [2][7] |
Core Applications in Research and Drug Discovery
The utility of this compound stems from its role as a versatile intermediate in the synthesis of high-value molecules.
-
Pharmaceutical Synthesis : Its halogenated structure is a key starting point for creating complex pharmaceuticals.[1] The presence of both iodo and chloro substituents is particularly advantageous for sequential cross-coupling reactions like Suzuki and Sonogashira couplings, which are fundamental in modern drug development.[1][2] The indole nucleus, often synthesized from precursors like 5-chloro-anilines, is a prominent scaffold in many approved drugs, and chloro-substituents can enhance biological activity.[8] Over 250 FDA-approved drugs contain chlorine, underscoring the importance of chlorinated intermediates in medicinal chemistry.[9]
-
Materials Science : this compound serves as a precursor for novel organic electronic materials and functional polymers.[1] The electronic properties imparted by the halogen atoms are crucial for tailoring the performance of these materials in applications such as sensors and specialized coatings.[1]
-
Agrochemicals : This intermediate is also used as a building block for herbicides, insecticides, and fungicides, contributing to the development of effective and selective crop protection agents.[1]
Workflow for Procurement and Experimental Integration
The process of acquiring and utilizing this compound in a research setting follows a structured workflow, from supplier validation to experimental execution.
Caption: Procurement and Laboratory Workflow for this compound.
Exemplar Experimental Protocol: Suzuki Cross-Coupling
The differential reactivity between the C-I and C-Cl bonds is a cornerstone of this reagent's utility. The C-I bond is significantly more reactive in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization. The following is a generalized, illustrative protocol for a Suzuki coupling reaction targeting the iodo position.
Objective: To selectively couple an arylboronic acid at the C2 (iodo) position of this compound.
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)
-
Solvent (e.g., Toluene/Water or Dioxane/Water mixture)
-
Inert gas (Nitrogen or Argon)
Methodology:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and the base.
-
Solvent Addition: Add the degassed solvent mixture to the flask. The use of a biphasic system with water often accelerates the transmetalation step.
-
Catalyst Addition: Add the palladium catalyst to the mixture. The choice of catalyst and ligands can be critical for optimizing yield and minimizing side reactions.
-
Heating and Monitoring: Heat the reaction mixture (typically 80-110°C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the desired biaryl product.
This selective functionalization leaves the C-Cl bond intact for subsequent, more forcing cross-coupling reactions, enabling the efficient synthesis of complex, multi-substituted aromatic compounds.
Caption: Key components of a selective Suzuki cross-coupling reaction.
Safety, Handling, and Storage
Proper handling and storage are crucial for ensuring the stability and safety of this compound.
-
Hazards: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[4][10] It may also cause skin and respiratory irritation.[5] Key hazard statements include H302, H319, and H335.[10]
-
Handling: Always handle in a well-ventilated area or a chemical fume hood.[4] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4] Avoid the formation of dust and aerosols and prevent fire caused by electrostatic discharge.[5]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5] Recommended storage is often refrigerated (2-8°C).[2][7] Keep away from heat, sparks, and oxidizing agents.[4]
Conclusion
This compound is a commercially accessible and highly valuable reagent for researchers engaged in pharmaceutical, agrochemical, and materials science discovery. Its unique structural features enable selective and sequential synthetic transformations that are difficult to achieve with other intermediates. By carefully selecting suppliers, understanding the compound's technical specifications, and adhering to safe handling protocols, scientists can effectively leverage this powerful building block to advance their research and development objectives.
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. calpaclab.com [calpaclab.com]
- 4. This compound | CAS#:755027-21-5 | Chemsrc [chemsrc.com]
- 5. echemi.com [echemi.com]
- 6. This compound | 755027-21-5 [chemicalbook.com]
- 7. file.chemscene.com [file.chemscene.com]
- 8. benchchem.com [benchchem.com]
- 9. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. echemi.com [echemi.com]
Methodological & Application
Application Note: A Practical Guide to the Chemoselective Suzuki-Miyaura Cross-Coupling of 5-Chloro-2-iodoanisole
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern synthetic chemistry, celebrated for its remarkable efficiency and tolerance in forging carbon-carbon bonds.[1] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction couples an organoboron species (typically a boronic acid) with an organohalide, a process for which Suzuki, Heck, and Negishi were awarded the 2010 Nobel Prize in Chemistry.[2] Its applications are extensive, particularly in the pharmaceutical and fine chemical industries, for the synthesis of complex molecules like polyolefins, styrenes, and substituted biphenyls.[2][3]
This guide provides a detailed protocol and mechanistic insights for the Suzuki-Miyaura coupling of 5-Chloro-2-iodoanisole. This substrate is particularly instructive as it possesses two different halogen substituents, offering an excellent platform to explore the principles of chemoselectivity in cross-coupling reactions. The significant difference in reactivity between the carbon-iodine and carbon-chlorine bonds allows for the selective formation of a C-C bond at the more labile C-I position, leaving the C-Cl bond intact for potential subsequent transformations.[2]
Pillar 1: The Catalytic Cycle & The Basis of Chemoselectivity
The efficacy of the Suzuki-Miyaura reaction hinges on a well-defined catalytic cycle centered around a palladium catalyst.[4][5] The cycle consists of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition : The cycle begins with a catalytically active Pd(0) species, which inserts itself into the carbon-halogen bond of the organohalide (R¹-X). This is often the rate-determining step of the reaction.[2] The palladium center is oxidized from Pd(0) to Pd(II), forming a new organopalladium complex.
-
Transmetalation : In this step, the organic moiety from the organoboron reagent (R²) is transferred to the Pd(II) complex. This process requires activation of the boronic acid by a base. The base reacts with the boronic acid to form a more nucleophilic "ate" complex (e.g., [R²B(OH)₃]⁻), which readily transfers its organic group to the palladium center, displacing the halide.[6][7][8]
-
Reductive Elimination : The final step involves the two organic groups (R¹ and R²) coupling and leaving the palladium center. This forms the desired C-C bond in the product (R¹-R²) and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[4]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
For a substrate like this compound, the oxidative addition step governs the reaction's selectivity. The reactivity of organohalides in this step follows the general trend of bond dissociation energy: C-I > C-OTf > C-Br >> C-Cl .[2] The carbon-iodine bond is significantly weaker and more polarizable than the carbon-chlorine bond, making it far more susceptible to insertion by the Pd(0) catalyst. By carefully controlling reaction conditions, particularly temperature and reaction time, the Suzuki coupling can be performed exclusively at the iodo-position.
Pillar 2: Validated Experimental Protocol
This protocol details the selective coupling of this compound with Phenylboronic acid. It is designed to be a self-validating system, with clear steps and rationale.
The following table summarizes the required reagents for a typical reaction scale.
| Reagent | Formula | MW ( g/mol ) | Mmol | Equivalents | Amount |
| This compound | C₇H₆ClIO | 268.48 | 1.0 | 1.0 | 268.5 mg |
| Phenylboronic Acid | C₆H₇BO₂ | 121.93 | 1.2 | 1.2 | 146.3 mg |
| Pd(PPh₃)₄ | C₇₂H₆₀P₄Pd | 1155.56 | 0.03 | 0.03 | 34.7 mg |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 2.0 | 2.0 | 276.4 mg |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | - | - | 8.0 mL |
| Water (deionized) | H₂O | 18.02 | - | - | 2.0 mL |
-
Rationale for Reagent Choices:
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a reliable, commercially available Pd(0) precatalyst that is effective for a wide range of Suzuki couplings.[9]
-
Base: Potassium carbonate (K₂CO₃) is a moderately strong inorganic base, sufficient to activate the phenylboronic acid. Its solubility in the aqueous phase of the solvent system facilitates the reaction.[9] Other bases like K₃PO₄ or Cs₂CO₃ can be used, often providing higher yields in more challenging couplings.[6]
-
Solvent: A biphasic 1,4-Dioxane/Water system is employed. Dioxane effectively dissolves the organic substrates and catalyst, while water dissolves the inorganic base, creating the necessary interface for the reaction to proceed.[2][10]
-
Caption: Step-by-step experimental workflow for the Suzuki coupling.
-
Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (268.5 mg, 1.0 mmol), Phenylboronic Acid (146.3 mg, 1.2 mmol), and Potassium Carbonate (276.4 mg, 2.0 mmol).
-
Catalyst Addition: Add Pd(PPh₃)₄ (34.7 mg, 0.03 mmol) to the flask.
-
Scientist's Note: The flask should be purged with an inert gas (Nitrogen or Argon) before and after adding the catalyst, as Pd(0) species can be sensitive to atmospheric oxygen.
-
-
Solvent Addition: Add 1,4-Dioxane (8.0 mL) and deionized water (2.0 mL) to the flask.
-
Degassing: Fit the flask with a reflux condenser under an inert atmosphere. Degas the reaction mixture by bubbling Nitrogen or Argon gas through the solution for 15-20 minutes.
-
Causality: This step is crucial to remove dissolved oxygen, which can oxidize the Pd(0) catalyst to an inactive Pd(II) state and can also lead to unwanted side reactions, such as the homocoupling of boronic acids.
-
-
Heating and Monitoring: Heat the reaction mixture to 80-90 °C in an oil bath with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 1-2 hours until the starting this compound is consumed (typically 4-6 hours).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel. Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-phenyl-5-chloroanisole.
Pillar 3: Troubleshooting and Expected Outcomes
A robust protocol anticipates potential issues. The following table provides guidance on common challenges.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst (oxidized).2. Insufficient degassing.3. Base is not strong enough or has poor solubility. | 1. Use a fresh bottle of catalyst. Ensure proper inert atmosphere technique.2. Increase degassing time. Use freeze-pump-thaw cycles for very sensitive reactions.3. Switch to a stronger base like K₃PO₄ or Cs₂CO₃. |
| Homocoupling of Boronic Acid | 1. Presence of oxygen.2. Catalyst decomposition. | 1. Improve degassing procedure significantly.2. Lower the reaction temperature slightly or reduce reaction time. |
| Protodeboronation of Boronic Acid | 1. Prolonged heating or overly basic/aqueous conditions.2. Some boronic acids are inherently unstable.[11] | 1. Reduce reaction time. Ensure the reaction is not overheated.2. Consider using a more stable boronic ester (e.g., a pinacol ester) instead of the boronic acid.[12] |
| Reaction Stalls | 1. Catalyst has deactivated over time.2. Insufficient mixing of the biphasic system. | 1. Add a second small portion of the catalyst (e.g., 1 mol%).2. Increase the stirring rate to ensure efficient mixing at the solvent interface. |
Conclusion
This application note provides a comprehensive and reliable protocol for the chemoselective Suzuki-Miyaura cross-coupling of this compound. By understanding the underlying mechanism, particularly the oxidative addition step, researchers can exploit the differential reactivity of aryl halides to achieve highly selective transformations. The detailed methodology and troubleshooting guide are intended to empower scientists in drug development and organic synthesis to confidently apply this powerful reaction in their work, paving the way for the efficient construction of complex molecular architectures.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. thieme-connect.com [thieme-connect.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. mt.com [mt.com]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 11. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
Application Notes & Protocols: Selective Sonogashira Coupling of Terminal Alkynes with 5-Chloro-2-iodoanisole
Introduction: The Strategic Value of Selective C-C Bond Formation
The Sonogashira cross-coupling reaction, a cornerstone of modern organic synthesis, facilitates the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[1] Discovered by Kenkichi Sonogashira in 1975, this palladium and copper co-catalyzed transformation is renowned for its operational simplicity, mild reaction conditions, and broad functional group tolerance, making it indispensable in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][2]
This guide focuses on a particularly strategic application: the coupling of terminal alkynes with 5-Chloro-2-iodoanisole. This substrate presents a unique opportunity for selective functionalization due to the significant difference in reactivity between the carbon-iodine and carbon-chlorine bonds. The established reactivity trend for aryl halides in Sonogashira coupling is I > OTf > Br >> Cl.[1][3][4] This differential reactivity allows for the precise and high-yield formation of an internal alkyne at the 2-position while preserving the chlorine atom at the 5-position for subsequent orthogonal chemical modifications. This approach is highly valuable in drug discovery and medicinal chemistry, where building molecular complexity in a controlled, stepwise manner is paramount for generating compound libraries and performing structure-activity relationship (SAR) studies.[5][6]
The Catalytic Machinery: Unraveling the Mechanism
The efficacy of the Sonogashira coupling relies on the synergistic interplay of two interconnected catalytic cycles: a primary palladium cycle and a co-catalytic copper cycle.[7][8] Understanding this mechanism is critical for optimizing reaction conditions and troubleshooting potential issues.
-
The Palladium Cycle (The Workhorse): This is the main engine of C-C bond formation.
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the highly reactive carbon-iodine bond of this compound. This is typically the rate-limiting step of the entire process and forms a Pd(II) intermediate.[1][4]
-
Transmetalation: The newly formed Pd(II) complex exchanges its iodide ligand with the alkynyl group from a copper acetylide species, which is generated in the copper cycle.[1]
-
Reductive Elimination: This final step involves the formation of the desired C(sp²)-C(sp) bond, yielding the 2-alkynyl-5-chloroanisole product and regenerating the active Pd(0) catalyst, allowing the cycle to continue.[4]
-
-
The Copper Cycle (The Activator): While copper-free variants exist, the classic copper co-catalyst (typically CuI) dramatically increases the reaction rate under mild conditions.[1][3]
-
Acetylide Formation: In the presence of an amine base (e.g., triethylamine), the terminal alkyne is deprotonated.[8] The resulting acetylide anion coordinates with the copper(I) salt to form a copper acetylide intermediate.[1][9] This step enhances the nucleophilicity of the alkyne and prepares it for the crucial transmetalation step with the palladium center.[10]
-
A persistent challenge in the copper-catalyzed Sonogashira reaction is the undesired oxidative homocoupling of the terminal alkyne, known as Glaser coupling, which can occur in the presence of oxygen.[3] Therefore, maintaining an inert, anaerobic atmosphere is a critical parameter for success.[3]
Visualization of the Catalytic Cycles
Caption: Catalytic cycles of the copper-co-catalyzed Sonogashira reaction.
Detailed Experimental Protocol
This protocol provides a general procedure for the coupling of a representative terminal alkyne with this compound. Researchers should consider this a robust starting point, with optimization potentially required for highly complex or sensitive alkynes.
Materials and Equipment
-
Substrates: this compound, Terminal Alkyne (e.g., Phenylacetylene)
-
Catalysts: Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂), Copper(I) iodide (CuI)
-
Base: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA), freshly distilled
-
Solvent: Anhydrous, degassed Tetrahydrofuran (THF) or Toluene
-
Glassware: Schlenk flask or oven-dried round-bottom flask with septum, magnetic stir bar, condenser
-
Atmosphere: High-purity Nitrogen (N₂) or Argon (Ar) gas line with a bubbler
-
Monitoring: TLC plates (silica gel 60 F₂₅₄), UV lamp
-
Workup: Saturated aq. NH₄Cl, Ethyl acetate (EtOAc), Brine, Anhydrous sodium sulfate (Na₂SO₄)
-
Purification: Silica gel for column chromatography
Reagent Stoichiometry
The following table outlines typical quantities for a 1 mmol scale reaction.
| Reagent | Formula | MW ( g/mol ) | Mmol | Equivalents | Amount |
| This compound | C₇H₆ClIO | 268.48 | 1.0 | 1.0 | 268.5 mg |
| Terminal Alkyne | (e.g., Phenylacetylene) | 102.13 | 1.2 | 1.2 | 122.6 mg (133 µL) |
| PdCl₂(PPh₃)₂ | C₃₆H₃₀Cl₂P₂Pd | 701.90 | 0.02 | 0.02 (2 mol%) | 14.0 mg |
| Copper(I) Iodide (CuI) | CuI | 190.45 | 0.04 | 0.04 (4 mol%) | 7.6 mg |
| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | 3.0 | 3.0 | 303.6 mg (418 µL) |
| Anhydrous THF | C₄H₈O | 72.11 | - | - | 5.0 mL |
Step-by-Step Procedure
-
Inert Atmosphere Setup: Assemble an oven-dried Schlenk flask containing a magnetic stir bar under a positive pressure of N₂ or Ar.
-
Reagent Addition: To the flask, add this compound (268.5 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (14.0 mg, 0.02 mmol), and CuI (7.6 mg, 0.04 mmol). Ensure the CuI is off-white or tan; a green or brown color indicates oxidation and the reagent should not be used.[3]
-
Solvent and Base Addition: Evacuate and backfill the flask with inert gas three times. Add anhydrous, degassed THF (5.0 mL) via syringe, followed by freshly distilled triethylamine (418 µL, 3.0 mmol).
-
Alkyne Addition: Add the terminal alkyne (e.g., phenylacetylene, 133 µL, 1.2 mmol) dropwise via syringe.
-
Reaction Execution: Stir the reaction mixture at room temperature. The solution will typically turn from a pale yellow to a darker, reddish-brown color.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 10% EtOAc in hexanes). The disappearance of the this compound spot and the appearance of a new, less polar product spot indicates conversion. Reactions with aryl iodides are often complete within 2-4 hours at room temperature.[1]
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (10 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the pure product.[7]
Visualization of the Experimental Workflow
Caption: General experimental workflow for Sonogashira coupling.
Troubleshooting Common Issues
Even robust reactions can encounter problems. The following table provides guidance on common issues and potential solutions.[3]
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | Inactive catalyst (Pd or Cu). Poor quality reagents or solvent. Insufficiently inert atmosphere. | Use fresh, high-purity catalysts.[3] Ensure solvents are anhydrous and properly degassed.[3] Improve inert gas technique (e.g., use a Schlenk line). Consider gentle heating (40-60 °C) if the alkyne is sterically hindered. |
| Formation of Black Precipitate | Decomposition of the palladium catalyst ("palladium black").[3] | This can be promoted by certain solvents (anecdotally, THF).[11] Ensure high-purity reagents. If the problem persists, switch to a different solvent like toluene or DMF. |
| Significant Homocoupling | Presence of oxygen leading to Glaser coupling.[3] | Thoroughly degas all solvents and reagents before use. Maintain a positive pressure of inert gas throughout the reaction. |
| Reaction Stalls | Catalyst has been poisoned or has degraded over time. | If the reaction starts but does not go to completion, a small additional charge of the palladium catalyst may restart the reaction. |
Conclusion
The Sonogashira coupling of terminal alkynes with this compound is a powerful and highly selective transformation. By leveraging the differential reactivity of the C-I and C-Cl bonds, chemists can efficiently synthesize valuable alkynylated intermediates while retaining a handle for subsequent diversification. Adherence to strict anaerobic and anhydrous conditions is crucial for mitigating side reactions and ensuring high yields. The protocol and insights provided herein offer a solid foundation for researchers in drug discovery and synthetic chemistry to successfully employ this reaction in the construction of complex molecular architectures.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. gold-chemistry.org [gold-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. reddit.com [reddit.com]
Application Notes and Protocols for the Chemoselective Buchwald-Hartwig Amination of 5-Chloro-2-iodoanisole
Introduction: Navigating Chemoselectivity in C-N Bond Formation
The Buchwald-Hartwig amination has emerged as a cornerstone of modern synthetic organic chemistry, providing a powerful palladium-catalyzed method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This transformation has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science.[1] Its broad functional group tolerance and operational simplicity have rendered it a significant improvement over classical methods like the Ullmann condensation or nucleophilic aromatic substitution, which often necessitate harsh reaction conditions.[1]
A key challenge and opportunity in cross-coupling chemistry arise when a substrate presents multiple reactive sites. 5-Chloro-2-iodoanisole is an exemplary case, possessing two distinct carbon-halogen bonds ripe for activation: a relatively labile carbon-iodine bond and a more robust carbon-chlorine bond. The ability to selectively functionalize one site while leaving the other intact is paramount for efficient and elegant molecular construction. This application note provides a detailed guide to the reaction conditions required to achieve highly chemoselective amination at the C-I bond of this compound, leveraging the well-established principles of the Buchwald-Hartwig reaction.
The Mechanistic Underpinning of Chemoselectivity
The selective amination of the C-I bond over the C-Cl bond is rooted in the fundamental mechanism of the Buchwald-Hartwig amination. The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1]
The rate-determining step, and the key to selectivity in this case, is the initial oxidative addition of the aryl halide to the palladium(0) catalyst.[3] The relative reactivity of aryl halides in this step follows the order of bond dissociation energies: C-I < C-Br < C-Cl. The weaker carbon-iodine bond in this compound will therefore undergo oxidative addition to the Pd(0) center much more readily than the stronger carbon-chlorine bond. By carefully controlling the reaction temperature and time, it is possible to exclusively form the C-N bond at the 2-position, leaving the chlorine atom at the 5-position untouched for potential subsequent transformations.
The choice of ligand is also critical in modulating the reactivity and stability of the palladium catalyst. Sterically hindered and electron-rich phosphine ligands, such as the biarylphosphines developed by the Buchwald group, are known to promote the oxidative addition and subsequent reductive elimination steps, leading to more efficient catalytic turnover.[4][5]
Visualizing the Catalytic Cycle
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Critical Experimental Parameters
The success of a chemoselective Buchwald-Hartwig amination hinges on the careful selection and control of several key parameters.
| Parameter | Recommended Choice | Rationale |
| Palladium Precatalyst | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (Palladium(II) acetate) | Pd₂(dba)₃ is a common Pd(0) source. Pd(OAc)₂ is an air-stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. |
| Ligand | XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) or other bulky, electron-rich biaryl phosphine ligands. | These ligands promote the crucial oxidative addition and reductive elimination steps, leading to higher catalytic efficiency.[4][5] |
| Base | NaOtBu (Sodium tert-butoxide) or Cs₂CO₃ (Cesium carbonate) | Strong, non-nucleophilic bases are required to deprotonate the amine, facilitating its coordination to the palladium center.[6] |
| Solvent | Toluene or Dioxane | Anhydrous, non-protic solvents are essential to prevent quenching of the base and deactivation of the catalyst. |
| Temperature | 80-110 °C | Sufficient thermal energy is required to drive the reaction, but excessive heat can lead to catalyst decomposition and potential side reactions, including competing C-Cl activation. |
| Atmosphere | Inert (Nitrogen or Argon) | The palladium catalyst, particularly in its Pd(0) state, is sensitive to oxygen. All manipulations should be performed under an inert atmosphere. |
Detailed Experimental Protocol
This protocol is adapted from established procedures for the selective amination of aryl iodides in the presence of aryl chlorides and is provided as a representative example.[7] Researchers should optimize conditions for their specific amine substrate.
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary, 1.2 equiv)
-
Pd₂(dba)₃ (0.01-0.02 equiv)
-
XPhos (0.02-0.04 equiv)
-
Sodium tert-butoxide (1.4 equiv)
-
Anhydrous toluene
-
An inert atmosphere glovebox or Schlenk line apparatus
-
Standard laboratory glassware, oven-dried before use
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add this compound, the amine, sodium tert-butoxide, XPhos, and Pd₂(dba)₃ to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous toluene to the flask via syringe. The typical concentration is 0.1-0.2 M with respect to the this compound.
-
Reaction Execution: Seal the Schlenk flask and place it in a preheated oil bath at the desired temperature (e.g., 100 °C). Stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to determine the consumption of the starting material and the formation of the product.
-
Work-up: Once the reaction is complete (typically within 2-24 hours), cool the mixture to room temperature. Quench the reaction by carefully adding water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-chloro-2-(amino)anisole derivative.
Safety Precautions
-
Palladium compounds can be toxic and should be handled with care.
-
Sodium tert-butoxide is a strong, corrosive base. Avoid contact with skin and moisture.
-
Toluene is a flammable and volatile solvent. All procedures should be conducted in a well-ventilated fume hood.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Troubleshooting and Optimization
-
Low Conversion: If the reaction stalls or proceeds slowly, consider increasing the catalyst loading, ligand-to-palladium ratio, or reaction temperature. Ensure all reagents and solvents are strictly anhydrous.
-
Formation of Di-arylated Amine: For primary amines, double arylation can sometimes be observed. Using a slight excess of the amine or a bulkier ligand can help to mitigate this side reaction.
-
Loss of Chlorine (Hydrodehalogenation): The presence of water or other protic impurities can lead to the reduction of the aryl halide. Ensure all components of the reaction are scrupulously dry.
Conclusion
The chemoselective Buchwald-Hartwig amination of this compound is a highly efficient and reliable method for the synthesis of valuable 5-chloro-2-aminoanisole derivatives. By understanding the mechanistic principles that govern the differential reactivity of the C-I and C-Cl bonds, and by carefully controlling the experimental parameters, researchers can achieve excellent yields and selectivities. The protocol provided herein serves as a robust starting point for the synthesis of a wide array of functionalized arylamines, further demonstrating the power and versatility of modern palladium-catalyzed cross-coupling chemistry.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. research.rug.nl [research.rug.nl]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. jk-sci.com [jk-sci.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 5-Chloro-2-iodoanisole
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Introduction: The Strategic Utility of this compound in Medicinal Chemistry and Materials Science
This compound is a versatile and highly valuable building block in modern organic synthesis. Its dihalogenated nature, featuring two distinct halogen atoms with differential reactivity, allows for selective, sequential functionalization. The carbon-iodine bond is significantly more reactive than the carbon-chloride bond in palladium-catalyzed cross-coupling reactions, a principle rooted in the bond dissociation energies (C-I < C-Br < C-Cl) and the ease of oxidative addition to a Pd(0) center.[1][2] This predictable chemoselectivity enables the synthetic chemist to introduce a diverse array of substituents at the 2-position via reactions such as Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination, while leaving the less reactive chloro group at the 5-position intact for subsequent transformations. This sequential approach is a cornerstone of efficient and convergent synthetic strategies, particularly in the construction of complex molecules for pharmaceuticals, agrochemicals, and organic materials.[3]
These application notes provide detailed, field-proven protocols for the four major classes of palladium-catalyzed cross-coupling reactions using this compound. The methodologies are designed to be robust and reproducible, with an emphasis on explaining the rationale behind the choice of catalysts, ligands, bases, and solvents to empower researchers to adapt and optimize these reactions for their specific synthetic targets.
Suzuki-Miyaura Coupling: Formation of C(sp²)–C(sp²) Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, particularly biaryl structures prevalent in pharmaceuticals.[4][5] The reaction couples an organoboron species (typically a boronic acid or ester) with an organohalide.[5] The catalytic cycle, as depicted below, involves the oxidative addition of the aryl iodide to the Pd(0) catalyst, followed by transmetalation with the activated boronic acid and subsequent reductive elimination to yield the coupled product and regenerate the active catalyst.[6][7] The base is crucial for the activation of the organoboron reagent, forming a more nucleophilic boronate species that facilitates transmetalation.[5]
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol describes a general procedure for the selective coupling at the iodine-bearing position.
Materials:
-
This compound (1.0 mmol, 268.5 mg)
-
Phenylboronic acid (1.2 mmol, 146.3 mg)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 4.5 mg, 2 mol%)
-
Triphenylphosphine (PPh₃) (0.04 mmol, 10.5 mg, 4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 276.4 mg)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
-
Anhydrous, degassed reaction vessel (e.g., Schlenk tube)
-
Standard laboratory glassware and purification equipment
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Reagent Addition: Add this compound and phenylboronic acid to the Schlenk tube.
-
Solvent Addition: Add 1,4-dioxane and water to the reaction mixture.
-
Degassing: Subject the mixture to three cycles of vacuum-backfill with the inert gas to ensure anaerobic conditions.
-
Reaction Conditions: Seal the Schlenk tube and heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-8 hours).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 4-chloro-2-methoxy-1,1'-biphenyl.
| Parameter | Condition | Rationale |
| Palladium Source | Pd(OAc)₂ | A common, air-stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. |
| Ligand | PPh₃ | A readily available phosphine ligand that stabilizes the palladium catalyst. For more challenging couplings, more electron-rich and bulky ligands like SPhos or XPhos may be required. |
| Base | K₂CO₃ | A moderately strong inorganic base sufficient for activating the boronic acid.[8] |
| Solvent System | 1,4-Dioxane/Water | A common solvent mixture that facilitates the dissolution of both organic and inorganic reagents. |
| Temperature | 80-90 °C | Provides sufficient thermal energy to drive the reaction to completion in a reasonable timeframe. |
Sonogashira Coupling: Synthesis of Aryl Alkynes
The Sonogashira reaction is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[9][10] This reaction is typically co-catalyzed by palladium and copper complexes.[9] The palladium cycle mirrors that of other cross-coupling reactions, while the copper cycle facilitates the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium center.[11] The use of an amine base is crucial, as it serves to deprotonate the terminal alkyne and acts as a solvent.[10]
Catalytic Cycles for Sonogashira Coupling
Caption: The interconnected palladium and copper catalytic cycles in the Sonogashira reaction.
Protocol: Sonogashira Coupling of this compound with Phenylacetylene
This protocol outlines a standard procedure for the synthesis of an internal alkyne.
Materials:
-
This compound (1.0 mmol, 268.5 mg)
-
Phenylacetylene (1.1 mmol, 112.3 mg, 121 µL)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.015 mmol, 10.5 mg, 1.5 mol%)
-
Copper(I) iodide (CuI) (0.03 mmol, 5.7 mg, 3 mol%)
-
Triethylamine (Et₃N) (5 mL)
-
Anhydrous, degassed reaction vessel (e.g., Schlenk tube)
-
Standard laboratory glassware and purification equipment
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere, add this compound, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.
-
Solvent and Reagent Addition: Add anhydrous, degassed triethylamine, followed by the dropwise addition of phenylacetylene via syringe.
-
Degassing: Subject the mixture to a brief purge with the inert gas.
-
Reaction Conditions: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is often complete within 1-3 hours.[12]
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and wash with a saturated aqueous solution of ammonium chloride (2 x 10 mL) to remove the copper catalyst and amine salts.
-
Extraction and Drying: Separate the organic layer, wash with brine (10 mL), and dry over anhydrous magnesium sulfate.
-
Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 1-chloro-4-methoxy-2-(phenylethynyl)benzene.
| Parameter | Condition | Rationale |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂ | A common and effective precatalyst for Sonogashira couplings.[12] |
| Copper Co-catalyst | CuI | Activates the terminal alkyne, increasing the rate of reaction.[9] |
| Base/Solvent | Triethylamine (Et₃N) | Acts as both the base to deprotonate the alkyne and as the solvent. |
| Temperature | Room Temperature | The high reactivity of the aryl iodide allows the reaction to proceed under mild conditions. |
Heck-Mizoroki Reaction: Arylation of Alkenes
The Heck-Mizoroki reaction is a powerful method for forming a carbon-carbon bond by coupling an unsaturated halide with an alkene in the presence of a palladium catalyst and a base.[13][14] The reaction proceeds via oxidative addition of the aryl halide to Pd(0), followed by migratory insertion of the alkene into the aryl-palladium bond. A subsequent β-hydride elimination releases the substituted alkene product and a palladium-hydride species, which is then converted back to the active Pd(0) catalyst by the base.[15] The reaction typically favors the formation of the E-isomer (trans-substituted alkene).[14]
Catalytic Cycle for the Heck-Mizoroki Reaction
Caption: The catalytic cycle of the Heck-Mizoroki reaction.
Protocol: Heck-Mizoroki Coupling of this compound with n-Butyl Acrylate
This protocol provides a method for the vinylation of the aryl iodide.
Materials:
-
This compound (1.0 mmol, 268.5 mg)
-
n-Butyl acrylate (1.5 mmol, 192.3 mg, 215 µL)
-
Palladium(II) acetate (Pd(OAc)₂) (0.01 mmol, 2.2 mg, 1 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (0.02 mmol, 6.1 mg, 2 mol%)
-
Triethylamine (Et₃N) (1.5 mmol, 151.8 mg, 209 µL)
-
N,N-Dimethylformamide (DMF) (5 mL)
-
Anhydrous, degassed reaction vessel (e.g., Schlenk tube)
-
Standard laboratory glassware and purification equipment
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere, add palladium(II) acetate and tri(o-tolyl)phosphine.
-
Reagent Addition: Add this compound, followed by anhydrous DMF, n-butyl acrylate, and triethylamine.
-
Degassing: Subject the mixture to three cycles of vacuum-backfill with the inert gas.
-
Reaction Conditions: Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by TLC or GC-MS (typically 12-24 hours).
-
Work-up: After cooling to room temperature, dilute the reaction mixture with diethyl ether (25 mL) and wash with water (3 x 15 mL) to remove DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain butyl (E)-3-(4-chloro-2-methoxyphenyl)acrylate.
| Parameter | Condition | Rationale |
| Palladium Source | Pd(OAc)₂ | A standard and reliable precatalyst for Heck reactions.[15] |
| Ligand | P(o-tol)₃ | A bulky phosphine ligand that can promote the reaction and improve catalyst stability at higher temperatures. |
| Base | Triethylamine (Et₃N) | A common organic base used to neutralize the HI generated during the catalytic cycle.[15] |
| Solvent | DMF | A polar aprotic solvent suitable for dissolving the reactants and facilitating the reaction at elevated temperatures. |
| Temperature | 100 °C | Higher temperatures are often required for Heck reactions to proceed at a practical rate.[15] |
Buchwald-Hartwig Amination: Formation of C–N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, specifically for the formation of aryl amines from aryl halides and primary or secondary amines.[16][17] This reaction has become indispensable due to the prevalence of the aryl amine moiety in pharmaceuticals.[] The mechanism involves oxidative addition of the aryl halide to Pd(0), coordination of the amine, deprotonation by a strong base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond and regenerate the catalyst.[16][19] The choice of a strong, non-nucleophilic base and a bulky, electron-rich phosphine ligand is critical for high efficiency.[17]
Catalytic Cycle for Buchwald-Hartwig Amination
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
This protocol details the C-N bond formation with a common secondary amine.
Materials:
-
This compound (1.0 mmol, 268.5 mg)
-
Morpholine (1.2 mmol, 104.5 mg, 105 µL)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 9.2 mg, 1 mol% Pd)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.02 mmol, 11.6 mg, 2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 134.6 mg)
-
Anhydrous Toluene (5 mL)
-
Anhydrous, degassed reaction vessel (e.g., Schlenk tube)
-
Standard laboratory glassware and purification equipment
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere, add Pd₂(dba)₃, Xantphos, and sodium tert-butoxide. Note: Handle NaOtBu in a glovebox if possible due to its hygroscopic and reactive nature.
-
Reagent Addition: Add this compound and anhydrous toluene to the Schlenk tube.
-
Amine Addition: Add morpholine to the reaction mixture via syringe.
-
Degassing: Subject the mixture to three cycles of vacuum-backfill with the inert gas.
-
Reaction Conditions: Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS (typically 6-16 hours).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove palladium black and inorganic salts.
-
Extraction: Wash the filtrate with water and brine.
-
Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford 4-(4-chloro-2-methoxyphenyl)morpholine.
| Parameter | Condition | Rationale |
| Palladium Source | Pd₂(dba)₃ | A common Pd(0) source, which does not require an in situ reduction step. |
| Ligand | Xantphos | A bulky, electron-rich bisphosphine ligand with a large bite angle, which is highly effective in promoting reductive elimination.[20] |
| Base | Sodium tert-butoxide (NaOtBu) | A strong, non-nucleophilic base required to deprotonate the amine within the palladium coordination sphere.[20] |
| Solvent | Toluene | A non-polar solvent commonly used for Buchwald-Hartwig aminations, suitable for the required reaction temperature. |
| Temperature | 100 °C | Elevated temperature is generally necessary to facilitate the catalytic cycle, particularly the reductive elimination step. |
Conclusion
The protocols detailed in these application notes demonstrate the selective functionalization of this compound through four fundamental palladium-catalyzed cross-coupling reactions. By leveraging the differential reactivity of the C-I and C-Cl bonds, chemists can strategically construct a wide variety of substituted anisole derivatives. The provided methodologies, grounded in established mechanistic principles, serve as a robust starting point for researchers in drug discovery and materials science, enabling the efficient synthesis of novel and complex molecular architectures. Further optimization of ligands, bases, and reaction conditions may be necessary depending on the specific coupling partners employed.
References
- 1. mdpi.com [mdpi.com]
- 2. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nobelprize.org [nobelprize.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 13. Heck reaction - Wikipedia [en.wikipedia.org]
- 14. Heck Reaction [organic-chemistry.org]
- 15. bcp.fu-berlin.de [bcp.fu-berlin.de]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 19. youtube.com [youtube.com]
- 20. benchchem.com [benchchem.com]
Application Notes & Protocols: A Guide to the Synthesis of Substituted Benzofurans from 5-Chloro-2-iodoanisole
Introduction
The benzofuran scaffold is a privileged heterocyclic motif integral to a vast array of natural products and synthetic pharmaceuticals. Its derivatives exhibit a wide spectrum of biological activities, including antifungal, anticancer, anti-inflammatory, and neuroprotective properties. Consequently, the development of robust and versatile synthetic routes to access structurally diverse benzofurans is a cornerstone of modern medicinal chemistry and drug development.
This guide provides a detailed protocol for the synthesis of substituted benzofurans, commencing from the readily available starting material, 5-Chloro-2-iodoanisole. The strategy hinges on a powerful two-step sequence: a palladium/copper-catalyzed Sonogashira cross-coupling reaction, followed by an electrophilic intramolecular cyclization. This approach offers a reliable and modular pathway to 2,3-disubstituted 5-chlorobenzofurans, which are valuable intermediates for further chemical exploration.
Core Synthetic Strategy: A Two-Step Approach
The synthesis is logically divided into two primary stages. First, a carbon-carbon bond is forged between the aryl iodide and a terminal alkyne. Second, the furan ring is constructed via an intramolecular cyclization event.
// Nodes Start [label="this compound\n+ Terminal Alkyne", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step1 [label="Step 1: Sonogashira Coupling\n(Pd/Cu Catalysis, Base)", fillcolor="#FBBC05"]; Intermediate [label="2-Alkynyl-5-chloroanisole\nIntermediate", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; Step2 [label="Step 2: Electrophilic Cyclization\n(Iodine, Solvent)", fillcolor="#34A853"]; Product [label="2,3-Disubstituted-5-chlorobenzofuran\n(Final Product)", shape=cylinder, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> Step1; Step1 -> Intermediate [label=" C-C Bond Formation "]; Intermediate -> Step2; Step2 -> Product [label=" C-O Bond Formation\n(Ring Closure) "]; } caption Overall synthetic workflow for substituted benzofurans.
Mechanistic Insights: The "Why" Behind the Protocol
A deep understanding of the reaction mechanism is critical for troubleshooting and optimization. This synthesis relies on two well-established catalytic cycles.
The Sonogashira Coupling
This reaction forms the crucial C(sp²)-C(sp) bond between the iodoanisole and the terminal alkyne. It operates through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1][2]
-
Palladium Cycle :
-
Oxidative Addition : The active Pd(0) catalyst oxidatively adds to the this compound, forming a Pd(II) intermediate. The high reactivity of the C-I bond makes this step efficient.[1]
-
Transmetalation : A copper acetylide species, generated in the copper cycle, transfers its acetylide group to the Pd(II) complex. This step regenerates the copper catalyst.
-
Reductive Elimination : The Pd(II) complex undergoes reductive elimination to release the 2-alkynyl-5-chloroanisole product and regenerate the active Pd(0) catalyst, allowing the cycle to continue.
-
-
Copper Cycle :
-
π-Alkyne Complex Formation : The copper(I) salt coordinates to the terminal alkyne.[1]
-
Deprotonation : In the presence of an amine base (e.g., triethylamine), the terminal proton of the alkyne becomes more acidic and is removed, forming a copper acetylide intermediate.[3] This species is the key nucleophile for the transmetalation step.
-
// Edge to connect cycles cu_acetylide -> pd2_aryl [lhead=cluster_pd, constraint=false, style=dashed, color="#5F6368", label=" Transfer of\nAcetylide "]; } caption The interconnected Palladium and Copper catalytic cycles.
Electrophilic Cyclization
Once the 2-alkynyl-5-chloroanisole intermediate is formed, the benzofuran ring is constructed. This protocol utilizes molecular iodine (I₂) as an electrophile.[4][5]
-
Activation of the Alkyne : The electron-rich triple bond of the alkyne attacks the electrophilic iodine, forming a cyclic iodonium ion intermediate.
-
Intramolecular Nucleophilic Attack : The oxygen atom of the anisole's methoxy group acts as an intramolecular nucleophile, attacking one of the carbons of the iodonium ion in a 5-exo-dig cyclization. This is a regioselective process that favors the formation of the five-membered furan ring.
-
Demethylation/Aromatization : The resulting oxonium intermediate is unstable. The loss of a methyl group (likely as methyl iodide) and a proton leads to the formation of the stable, aromatic benzofuran ring. This process effectively converts the anisole into the furan heterocycle in a single, efficient step.[6][7][8][9]
Experimental Protocols & Methodologies
Safety Precaution : Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All reagents should be handled with care.
Protocol 1: Sonogashira Coupling of this compound and a Terminal Alkyne
This protocol details the synthesis of the key intermediate, 1-chloro-4-methoxy-2-(alkynyl)benzene.
Materials & Reagents:
-
This compound (1.0 equiv.)
-
Terminal Alkyne (e.g., Phenylacetylene) (1.2 equiv.)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 equiv., 2 mol%)
-
Copper(I) iodide [CuI] (0.01 equiv., 1 mol%)
-
Triethylamine (Et₃N), anhydrous
-
Diethyl ether or Ethyl acetate for extraction
-
Saturated aqueous NaCl solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser and magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (e.g., 5.0 mmol, 1.34 g), PdCl₂(PPh₃)₂ (0.02 equiv., 0.1 mmol, 70 mg), and CuI (0.01 equiv., 0.05 mmol, 9.5 mg).
-
Add anhydrous triethylamine (approx. 0.4 M solution, e.g., 12.5 mL).
-
Stir the mixture for 5 minutes at room temperature to ensure dissolution and catalyst activation.
-
Add the terminal alkyne (e.g., phenylacetylene, 1.2 equiv., 6.0 mmol, 0.66 mL) dropwise via syringe.
-
Seal the flask and allow the mixture to stir at room temperature.
-
Self-Validation/In-Process Control : Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., Hexane/Ethyl Acetate 9:1). The reaction is typically complete within 3-6 hours, indicated by the consumption of the this compound spot.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the precipitated amine salts and catalyst residues. Wash the pad with diethyl ether or ethyl acetate (2 x 15 mL).
-
Combine the filtrate and washes, and wash with saturated aqueous NaCl (brine) to remove excess triethylamine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification : Purify the crude residue by flash column chromatography on silica gel to afford the pure 2-alkynyl-5-chloroanisole intermediate.[13]
Protocol 2: Iodine-Mediated Electrophilic Cyclization
This protocol describes the conversion of the coupled intermediate into the final benzofuran product.
Materials & Reagents:
-
2-Alkynyl-5-chloroanisole intermediate (from Protocol 1) (1.0 equiv.)
-
Iodine (I₂) (1.2 - 2.0 equiv.)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous NaCl solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Oven-dried round-bottom flask with magnetic stir bar
-
Silica gel for column chromatography
Procedure:
-
Dissolve the 2-alkynyl-5-chloroanisole intermediate (e.g., 0.25 mmol) in anhydrous dichloromethane (5 mL) in a round-bottom flask.
-
Add molecular iodine (I₂) (e.g., 2.0 equiv., 0.50 mmol, 127 mg) to the solution in one portion.
-
Stir the reaction mixture at room temperature (25 °C).
-
Self-Validation/In-Process Control : Monitor the reaction by TLC. The cyclization is typically complete within 3-12 hours. The product spot should be significantly less polar than the starting material.
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution until the brown color of the excess iodine disappears.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product by flash column chromatography on silica gel to yield the pure 2,3-disubstituted-5-chlorobenzofuran.
Data Summary & Characterization
The following table provides expected yield ranges for the two-step synthesis using representative terminal alkynes. Yields are highly dependent on the specific substrate and careful execution of the protocols.
| Entry | Terminal Alkyne (R') | Intermediate Yield (%) (Step 1) | Final Product Yield (%) (Step 2) |
| 1 | Phenyl | 85 - 95 | 80 - 90 |
| 2 | 4-Methoxyphenyl | 80 - 90 | 75 - 85 |
| 3 | n-Butyl | 70 - 85 | 65 - 80 |
| 4 | Cyclohexenyl | 75 - 90 | 70 - 85 |
Characterization of Final Product (e.g., 5-Chloro-3-iodo-2-phenylbenzofuran):
-
¹H NMR : Expect aromatic protons in the δ 7.2-7.8 ppm range. The benzofuran ring protons will appear as distinct signals.
-
¹³C NMR : Look for characteristic signals for the benzofuran core carbons, typically in the δ 100-155 ppm range. The carbon bearing the iodine (C3) will be shifted upfield.
-
Mass Spectrometry (MS) : The molecular ion peak [M]⁺ should correspond to the calculated mass of the product. The isotopic pattern for the chlorine atom (approx. 3:1 ratio for M and M+2) should be observable.
-
Infrared (IR) Spectroscopy : Characteristic C-O-C stretching frequencies of the furan ring will be present.
Field-Proven Insights & Troubleshooting
| Observation / Problem | Potential Cause(s) | Recommended Solution(s) |
| Low/No Yield in Sonogashira (Step 1) | 1. Inactive Pd catalyst. 2. Degraded CuI. 3. Insufficiently degassed solvent/reagents (O₂ present).[14] 4. Low reactivity of alkyne. | 1. Use a fresh batch of catalyst or a more active pre-catalyst. 2. Use fresh, white or light tan CuI. 3. Ensure rigorous degassing of solvents (e.g., via freeze-pump-thaw cycles or sparging with argon).[14] 4. For less reactive alkynes, gentle heating (40-60 °C) may be required.[15][16] |
| Significant Alkyne Homocoupling (Glaser Product) | 1. Presence of oxygen.[17] 2. High concentration of copper catalyst. | 1. Maintain a strict inert atmosphere.[14] 2. Reduce CuI loading or consider a copper-free Sonogashira protocol if homocoupling is a persistent issue.[18] |
| Formation of Black Precipitate (Palladium Black) | Catalyst decomposition due to impurities, high temperature, or inappropriate solvent.[14] | 1. Use high-purity, anhydrous solvents and reagents. 2. Avoid excessive heating. 3. Consider a different phosphine ligand that can better stabilize the Pd(0) species. |
| Incomplete or Slow Cyclization (Step 2) | 1. Insufficient electrophile (I₂). 2. Steric hindrance around the alkyne or anisole. | 1. Increase the equivalents of iodine to 1.5 or 2.0. 2. Increase reaction time. If the reaction stalls, gentle heating (e.g., to 40 °C) may be beneficial, but monitor for side product formation. |
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. youtube.com [youtube.com]
- 4. Synthesis of 2,3-Disubstituted Benzo[b]furans by the Palladium-Catalyzed Coupling of o-Iodoanisoles and Terminal Alkynes, Followed by Electrophilic Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medcraveonline.com [medcraveonline.com]
- 6. Iodine-mediated electrophilic cyclization of 2-alkynyl-1-methylene azide aromatics leading to highly substituted isoquinolines and its application to the synthesis of norchelerythrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Molecular Iodine-Mediated Cyclization of Tethered Heteroatom-Containing Alkenyl or Alkynyl Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. arkat-usa.org [arkat-usa.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. reddit.com [reddit.com]
- 16. reddit.com [reddit.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. benchchem.com [benchchem.com]
The Versatile Role of 5-Chloro-2-iodoanisole in the Synthesis of Pharmaceutical Intermediates: Application Notes and Protocols
Introduction: Unlocking Complex Molecular Architectures
In the landscape of modern pharmaceutical development, the efficient construction of complex molecular scaffolds is paramount. The strategic use of highly functionalized building blocks is a cornerstone of medicinal chemistry, enabling the rapid exploration of chemical space and the optimization of lead compounds. Among these, 5-Chloro-2-iodoanisole has emerged as a versatile and valuable intermediate. Its unique substitution pattern, featuring an electron-donating methoxy group, a deactivating chloro group, and a highly reactive iodo group, allows for selective and controlled functionalization through a variety of cross-coupling reactions. This guide provides an in-depth exploration of the applications of this compound in the synthesis of pharmaceutical intermediates, complete with detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.
The reactivity of the carbon-iodine bond in this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, which are fundamental transformations in the synthesis of numerous active pharmaceutical ingredients (APIs).[1] These reactions, including the Suzuki-Miyaura, Heck, and Sonogashira couplings, facilitate the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[2] The strategic placement of the chloro and methoxy groups further influences the electronic properties and steric environment of the molecule, offering opportunities for subsequent modifications.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physical and chemical properties of this compound is essential for its safe and effective handling in a laboratory setting.
| Property | Value | Reference |
| CAS Number | 755027-21-5 | [3] |
| Molecular Formula | C₇H₆ClIO | [4] |
| Molecular Weight | 268.48 g/mol | [4] |
| Boiling Point | 269°C | [3] |
| Melting Point | 20°C | [3] |
| Density | 1.820 g/cm³ | [3] |
| Flash Point | 117°C | [3] |
Safety Profile: this compound is harmful if swallowed, in contact with skin, or if inhaled.[4] It is crucial to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[2][4] Avoid exposure to heat, flames, and sparks, and store in a tightly sealed container in a cool, dry, and dark place.[4][5] In case of accidental exposure, consult the material safety data sheet (MSDS) for detailed first-aid measures.[5][6]
Core Applications in Pharmaceutical Synthesis: Palladium-Catalyzed Cross-Coupling Reactions
The utility of this compound is most prominently demonstrated in its application as a key building block in palladium-catalyzed cross-coupling reactions. The significant difference in reactivity between the aryl-iodide and aryl-chloride bonds allows for selective coupling at the 2-position.
Suzuki-Miyaura Coupling: Forging Biaryl Linkages
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds between an organohalide and an organoboron compound.[7][8] This reaction is particularly valuable in the synthesis of biaryl and heteroaryl-aryl structures, which are common motifs in many kinase inhibitors and other therapeutic agents.[9][10]
Causality of Experimental Choices: The choice of a palladium catalyst, a suitable ligand, a base, and a solvent system is critical for a successful Suzuki-Miyaura coupling. The palladium(0) species, often generated in situ from a palladium(II) precursor, initiates the catalytic cycle. The ligand stabilizes the palladium center and modulates its reactivity. The base is essential for the transmetalation step, activating the organoboron species. The solvent system must be capable of dissolving both the organic and inorganic reagents.
Reaction Workflow Diagram:
Caption: Generalized workflow for a Suzuki-Miyaura coupling reaction.
Detailed Protocol: Synthesis of a Biaryl Intermediate (Adapted from a similar reaction with 4-iodoanisole) [2]
This protocol describes the coupling of this compound with phenylboronic acid.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, and heating mantle
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 mmol, 268.5 mg), phenylboronic acid (1.2 mmol, 146.3 mg), potassium carbonate (2.0 mmol, 276.4 mg), palladium(II) acetate (0.02 mmol, 4.5 mg), and triphenylphosphine (0.04 mmol, 10.5 mg).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an inert atmosphere.
-
Add anhydrous DMF (8 mL) via syringe.
-
Heat the reaction mixture to 100°C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired 4-chloro-2-methoxy-1,1'-biphenyl.
| Parameter | Condition/Value | Rationale |
| Catalyst | Pd(OAc)₂/PPh₃ | A common and effective catalyst system for Suzuki couplings. |
| Base | K₂CO₃ | A moderately strong base sufficient to promote transmetalation. |
| Solvent | DMF | A polar aprotic solvent that effectively dissolves both organic and inorganic reagents. |
| Temperature | 100°C | Provides sufficient thermal energy to drive the reaction at a reasonable rate. |
Heck Reaction: Formation of Substituted Alkenes
The Heck reaction is a palladium-catalyzed C-C coupling between an aryl or vinyl halide and an alkene.[3][11] This reaction is a powerful method for the synthesis of substituted alkenes, which are important intermediates in the synthesis of various pharmaceuticals.[12]
Causality of Experimental Choices: The Heck reaction typically employs a palladium catalyst, a base (often a tertiary amine), and a polar aprotic solvent. The choice of ligand can influence the regioselectivity and stereoselectivity of the reaction. The base is required to neutralize the hydrogen halide formed during the catalytic cycle.
Reaction Mechanism Diagram:
Caption: Simplified catalytic cycle of the Heck reaction.
Detailed Protocol: Synthesis of a Cinnamate Derivative (Adapted from a similar reaction with iodobenzene) [4]
This protocol describes the coupling of this compound with n-butyl acrylate.
Materials:
-
This compound
-
n-Butyl acrylate
-
Palladium(II) chloride (PdCl₂)
-
Triethylamine (Et₃N)
-
1-Butyl-3-methylimidazolium hexafluorophosphate ([bmim][PF₆]) (as an ionic liquid solvent, optional) or DMF
-
Diethyl ether
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
In a sealed tube under a nitrogen atmosphere, combine this compound (1.0 mmol, 268.5 mg), n-butyl acrylate (1.5 mmol, 214 µL), triethylamine (2.0 mmol, 279 µL), and palladium(II) chloride (0.01 mmol, 1.8 mg).
-
Add the solvent (e.g., 2 mL of DMF or [bmim][PF₆]).
-
Seal the tube and heat the reaction mixture to 120°C for 1.5-3 hours.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
If using an ionic liquid, extract the product with diethyl ether (4 x 5 mL). If using DMF, dilute with water and extract with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the corresponding substituted n-butyl cinnamate.
| Parameter | Condition/Value | Rationale |
| Catalyst | PdCl₂ | A simple and effective palladium precursor. |
| Base | Et₃N | Acts as a base to neutralize the HI formed and can also serve as a ligand. |
| Solvent | DMF or Ionic Liquid | Polar aprotic solvents that facilitate the reaction; ionic liquids can offer advantages in catalyst recycling. |
| Temperature | 120°C | Higher temperatures are often required for Heck reactions to proceed at a practical rate. |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide.[8][13] This reaction is highly valuable for the synthesis of arylalkynes, which are important structural motifs in many natural products and pharmaceuticals, including some antiviral and anticancer agents.[1][14]
Causality of Experimental Choices: The Sonogashira reaction requires a palladium catalyst, a copper(I) co-catalyst, a base (typically an amine), and a suitable solvent. The palladium catalyst facilitates the oxidative addition and reductive elimination steps, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation to the palladium center. The amine base deprotonates the terminal alkyne and neutralizes the hydrogen halide byproduct.
Detailed Protocol: Synthesis of an Arylalkyne (Generalized Protocol) [4][11]
This protocol describes the coupling of this compound with phenylacetylene.
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) chloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous and degassed
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 268.5 mg), bis(triphenylphosphine)palladium(II) chloride (0.02 mmol, 14 mg), and copper(I) iodide (0.04 mmol, 7.6 mg).
-
Add anhydrous and degassed THF (5 mL) and triethylamine (2 mL).
-
To the stirred solution, add phenylacetylene (1.2 mmol, 132 µL) dropwise.
-
Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-50°C) until the starting material is consumed (monitor by TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate, wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography to afford the desired 1-(4-chloro-2-methoxyphenyl)-2-phenylethyne.
| Parameter | Condition/Value | Rationale |
| Catalyst System | PdCl₂(PPh₃)₂ / CuI | A classic and highly effective catalyst system for Sonogashira couplings. |
| Base | Et₃N | Serves as both the base and a co-solvent. |
| Solvent | THF | A common aprotic solvent for Sonogashira reactions. |
| Temperature | Room Temperature to 50°C | Mild conditions are often sufficient for the coupling of aryl iodides. |
Case Study: Synthesis of a Key Intermediate for Canagliflozin
This compound is structurally very similar to key intermediates used in the synthesis of Canagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor for the treatment of type 2 diabetes.[15] The synthesis of Canagliflozin often involves the coupling of a C-aryl glucoside with a substituted thiophene derivative, which itself can be prepared from precursors like 5-bromo-2-methylbenzoic acid.[4] While not a direct precursor, the synthetic strategies employed for these related iodo- and bromo-aromatics are directly applicable to this compound for the generation of a diverse library of analogues for structure-activity relationship (SAR) studies.
Conclusion and Future Perspectives
This compound stands out as a highly valuable and versatile building block in the synthesis of pharmaceutical intermediates. Its differentiated reactivity allows for selective functionalization through robust and well-established palladium-catalyzed cross-coupling reactions. The protocols detailed in this guide for Suzuki-Miyaura, Heck, and Sonogashira couplings provide a solid foundation for researchers to harness the synthetic potential of this intermediate. As the demand for novel and complex drug candidates continues to grow, the strategic application of such well-defined building blocks will remain a critical component of successful drug discovery and development programs. Future research will likely focus on developing even more efficient and sustainable catalytic systems for these transformations and expanding the scope of pharmaceutical targets accessible from this versatile starting material.
References
- 1. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 3. Synthesis of novel 5-substituted indirubins as protein kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. rose-hulman.edu [rose-hulman.edu]
- 8. Novel selective human mitochondrial kinase inhibitors: design, synthesis and enzymatic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and biological activity of 5-chloro-N4-substituted phenyl-9H-pyrimido[4,5-b]indole-2,4-diamines as vascular endothelial growth factor receptor-2 inhibitors and antiangiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. uwindsor.ca [uwindsor.ca]
- 11. d-nb.info [d-nb.info]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Design and Synthesis of a Series of Novel Macrocycle Janus Kinase 2 Inhibitors - East China Normal University [pure.ecnu.edu.cn]
- 15. researchgate.net [researchgate.net]
The Strategic Application of 5-Chloro-2-iodoanisole in the Synthesis of Novel Agrochemicals
An Application Guide for Researchers
This document serves as a detailed guide for the strategic use of 5-Chloro-2-iodoanisole as a pivotal intermediate in the synthesis of advanced agrochemical compounds. As a senior application scientist, the goal is to move beyond mere procedural outlines and provide a deep, mechanistic understanding of why this building block is exceptionally suited for creating complex molecular architectures relevant to fungicides, herbicides, and other crop protection agents. The protocols and insights herein are designed to be self-validating, grounded in established chemical principles, and supported by authoritative references.
Introduction: The Unique Synthetic Value of this compound
This compound (CAS No: 755027-21-5) is a halogenated anisole derivative whose utility in modern organic synthesis, particularly in the agrochemical sector, is derived from its distinct structural features.[1][2][3] The molecule incorporates a methoxy group, a chlorine atom, and an iodine atom on a benzene ring. This specific arrangement provides a powerful platform for selective and sequential functionalization.
The key to its strategic importance lies in the differential reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds. The C-I bond is significantly weaker and more polarized than the C-Cl bond, making it highly susceptible to oxidative addition by low-valent transition metal catalysts, most notably palladium(0).[4][5] This reactivity difference allows chemists to perform selective cross-coupling reactions at the 2-position (ortho to the methoxy group) while leaving the more robust chloro group at the 5-position untouched for subsequent transformations or as a required moiety for biological activity. This inherent orthogonality is the cornerstone of its application in building complex agrochemical scaffolds.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 755027-21-5 | [2][3][6] |
| Molecular Formula | C₇H₆ClIO | [1][2] |
| Molecular Weight | 268.48 g/mol | [1][2] |
| Appearance | Off-white to light yellow solid | N/A |
| Melting Point | 39-40 °C | [1] |
| Boiling Point | 275.3 °C at 760 mmHg | [1] |
| XLogP3 | 3.2 | [2] |
Core Application: Selective Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools for constructing carbon-carbon and carbon-heteroatom bonds, forming the backbone of many modern pharmaceuticals and agrochemicals.[4][7] this compound is an ideal substrate for these reactions, enabling the precise introduction of diverse molecular fragments.
The general workflow leverages the C-I bond's high reactivity. By carefully selecting the catalyst, ligands, and reaction conditions, one can selectively couple a wide range of organometallic or organic partners at the iodine-bearing position.
Figure 1: General workflow for selective Pd-catalyzed cross-coupling using this compound.
Application Protocol 1: Synthesis of a Fungicidal Biphenyl Precursor via Suzuki-Miyaura Coupling
Many modern fungicides are built upon substituted biphenyl or biaryl scaffolds, which can effectively mimic natural substrates to inhibit fungal enzymes. The Suzuki-Miyaura coupling is a highly robust and functional-group-tolerant method for creating C(sp²)-C(sp²) bonds, making it ideal for agrochemical synthesis.
This protocol details the synthesis of a hypothetical, yet representative, biphenyl intermediate, which could be elaborated into a final active ingredient.
Figure 2: Suzuki-Miyaura coupling of this compound. (Note: Generic biphenyl image used for product illustration).
Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling
-
Objective: To synthesize 4'-Chloro-3'-methoxy-[1,1'-biphenyl]-4-carbaldehyde.
-
Causality: We use Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] as the catalyst because it is a reliable, commercially available Pd(0) source that is effective for coupling aryl iodides. Potassium carbonate (K₂CO₃) is a cost-effective inorganic base sufficient to facilitate the transmetalation step. A multiphasic solvent system (Toluene/Ethanol/Water) ensures all reactants are sufficiently solubilized for efficient reaction.
Materials:
-
This compound (1.0 eq, 268.5 mg, 1.0 mmol)
-
4-Formylphenylboronic acid (1.2 eq, 180 mg, 1.2 mmol)
-
Pd(PPh₃)₄ (0.03 eq, 34.7 mg, 0.03 mmol)
-
Potassium Carbonate (K₂CO₃) (3.0 eq, 414 mg, 3.0 mmol)
-
Toluene (5 mL)
-
Ethanol (2 mL)
-
Deionized Water (2 mL)
-
Three-neck round-bottom flask, condenser, magnetic stirrer, nitrogen inlet.
Procedure:
-
To a 25 mL three-neck round-bottom flask equipped with a condenser and magnetic stir bar, add this compound, 4-formylphenylboronic acid, and Pd(PPh₃)₄.
-
Evacuate and backfill the flask with nitrogen three times to establish an inert atmosphere. This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Add toluene and ethanol. Begin stirring to dissolve the solids.
-
In a separate beaker, dissolve the K₂CO₃ in deionized water. Add this aqueous solution to the reaction flask via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 4-6 hours.
-
Upon completion, cool the mixture to room temperature. Add 20 mL of ethyl acetate and 20 mL of water.
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with 15 mL of ethyl acetate.
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (gradient elution, 9:1 to 4:1 Hexane:Ethyl Acetate) to yield the pure biphenyl product.
Table 2: Expected Experimental Data for Biphenyl Product
| Parameter | Expected Result |
| Yield | 85-95% |
| Appearance | White to pale yellow solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ 10.0 (s, 1H, -CHO), 7.9 (d, 2H), 7.6 (d, 2H), 7.4 (d, 1H), 7.2 (dd, 1H), 7.0 (d, 1H), 3.9 (s, 3H, -OCH₃) |
| Mass Spec (ESI+) m/z | Calculated for C₁₄H₁₁ClO₂ [M+H]⁺: 247.05; Found: 247.1 |
Application Protocol 2: Synthesis of a Herbicidal Precursor via Sonogashira Coupling
The introduction of an alkyne moiety via Sonogashira coupling provides a versatile chemical handle. This group can be a part of the final pharmacophore or be used for further chemistry, such as click reactions to introduce triazole rings, which are prevalent in many herbicides and fungicides.[8]
This protocol describes the coupling of this compound with an alkyne to create a precursor for more complex heterocyclic agrochemicals.
Figure 3: Sonogashira coupling of this compound. (Note: Generic product image used for illustration).
Protocol: Copper/Palladium-Catalyzed Sonogashira Coupling
-
Objective: To synthesize ((4-chloro-2-methoxyphenyl)ethynyl)trimethylsilane.
-
Causality: This reaction requires a dual catalytic system. The palladium catalyst, PdCl₂(PPh₃)₂, facilitates the main cross-coupling cycle. Copper(I) iodide (CuI) acts as a co-catalyst, believed to form a copper acetylide intermediate that accelerates the transmetalation step. Triethylamine (TEA) serves as both the base to deprotonate the terminal alkyne and as a solvent.
Materials:
-
This compound (1.0 eq, 268.5 mg, 1.0 mmol)
-
Trimethylsilylacetylene (1.5 eq, 147.3 mg, 1.5 mmol, 0.21 mL)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 eq, 14.0 mg, 0.02 mmol)
-
Copper(I) iodide (CuI) (0.04 eq, 7.6 mg, 0.04 mmol)
-
Triethylamine (TEA) (5 mL)
-
Tetrahydrofuran (THF), anhydrous (5 mL)
-
Schlenk flask, magnetic stirrer, nitrogen inlet.
Procedure:
-
To a 25 mL Schlenk flask, add PdCl₂(PPh₃)₂ and CuI under a nitrogen atmosphere.
-
Add anhydrous THF (5 mL) and triethylamine (5 mL). Stir for 5 minutes.
-
Add this compound to the flask.
-
Add trimethylsilylacetylene dropwise via syringe.
-
Stir the reaction mixture at room temperature for 6-8 hours. The formation of triethylammonium iodide salt may be observed as a precipitate.
-
Monitor the reaction by TLC until the starting aryl iodide is consumed.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst and salts, washing with diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
The resulting crude oil can be purified by flash column chromatography on silica gel (using pure hexane or a very non-polar Hexane:Ethyl Acetate mixture) to afford the desired product.
Table 3: Expected Experimental Data for Alkyne Product
| Parameter | Expected Result |
| Yield | 80-90% |
| Appearance | Light yellow oil or low-melting solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.4 (d, 1H), 7.1 (dd, 1H), 6.9 (d, 1H), 3.9 (s, 3H, -OCH₃), 0.25 (s, 9H, -Si(CH₃)₃) |
| Mass Spec (ESI+) m/z | Calculated for C₁₂H₁₅ClOSi [M+H]⁺: 239.06; Found: 239.1 |
Downstream Synthetic Potential
The products from these initial couplings are not endpoints but versatile platforms for generating molecular diversity. The strategic retention of the chloro and methoxy groups is key.
Figure 4: Potential downstream modifications of scaffolds derived from this compound.
-
Functionalization of the Chloro Group: The chloro group can undergo nucleophilic aromatic substitution (SNAr) with amines, thiols, or alcohols, often requiring forcing conditions or activation by an adjacent electron-withdrawing group.
-
Modification of the Methoxy Group: The methyl ether can be cleaved using reagents like boron tribromide (BBr₃) to unmask a phenol. This phenol is a highly versatile handle for introducing new functionality through etherification or esterification, which are common linkages in agrochemical products.
Safety and Handling
This compound is classified as harmful if swallowed.[2] Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. Palladium catalysts are toxic and should be handled with care. Consult the Safety Data Sheet (SDS) for all reagents before use.
References
- 1. Cas 161949-50-4,2-CHLORO-5-IODOANISOLE | lookchem [lookchem.com]
- 2. echemi.com [echemi.com]
- 3. This compound CAS#: 755027-21-5 [amp.chemicalbook.com]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. parchem.com [parchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Development and synthesis of compounds with fungicidal activity in suppression of fungal growth - Dahaeva - RUDN Journal of Agronomy and Animal Industries [agrojournal.rudn.ru]
Application Notes and Protocols: Chemoselective Grignard Reagent Formation from 5-Chloro-2-iodoanisole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the chemoselective formation of a Grignard reagent from 5-chloro-2-iodoanisole. Given the differential reactivity of aryl iodides and chlorides, this protocol focuses on the selective insertion of magnesium into the carbon-iodine bond while preserving the carbon-chlorine bond. This application note explores the theoretical underpinnings, practical considerations, detailed experimental protocols, and methods for characterization and troubleshooting. The resulting organometallic intermediate, (4-chloro-2-methoxyphenyl)magnesium iodide, is a valuable building block in organic synthesis, particularly for the introduction of the 4-chloro-2-methoxyphenyl moiety in the development of novel pharmaceutical agents and other complex organic molecules.
Introduction: The Strategic Importance of Chemoselectivity
Grignard reagents, organomagnesium halides (R-Mg-X), are among the most powerful and versatile tools in synthetic organic chemistry for the formation of carbon-carbon bonds.[1][2] Their utility stems from the reversal of polarity (umpolung) at the carbon atom bonded to magnesium, transforming it from an electrophilic center in the parent organic halide to a potent nucleophile.[3][4]
The synthesis of Grignard reagents from dihalogenated aromatic compounds presents a significant challenge: achieving chemoselectivity. In the case of this compound, the goal is to selectively form the Grignard reagent at the more reactive carbon-iodine bond, leaving the carbon-chlorine bond intact for subsequent transformations. This selectivity is governed by the bond dissociation energies, with the C-I bond being weaker and more susceptible to oxidative insertion by magnesium than the C-Cl bond.[2][5] Mastering this selective reaction opens avenues for the stepwise and controlled functionalization of polysubstituted aromatic rings, a common requirement in medicinal chemistry and materials science.
Theoretical Framework and Mechanistic Considerations
The formation of a Grignard reagent is a complex heterogeneous reaction that occurs on the surface of the magnesium metal.[6] While the exact mechanism is still a subject of investigation, it is widely accepted to involve single electron transfer (SET) steps and the formation of radical intermediates.[3][7]
The key to the chemoselective formation of (4-chloro-2-methoxyphenyl)magnesium iodide lies in the disparate reactivity of aryl iodides and aryl chlorides. Aryl iodides are significantly more reactive towards magnesium than aryl chlorides.[2][8] This difference allows for a thermodynamic and kinetic window where the reaction can be initiated and sustained at the C-I bond without significantly affecting the C-Cl bond.
Key Factors Influencing Chemoselectivity:
-
Halogen Reactivity Order: I > Br > Cl >> F.[2]
-
Magnesium Activation: The removal of the passivating magnesium oxide (MgO) layer is crucial for initiating the reaction.[9][10]
-
Solvent: Ethereal solvents like tetrahydrofuran (THF) or diethyl ether (Et₂O) are essential to solvate and stabilize the forming Grignard reagent.[3][11]
-
Temperature: Careful temperature control is necessary to prevent side reactions and maintain selectivity.
Experimental Protocols
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| This compound | >98% | Commercially Available | Store under inert atmosphere, protected from light. |
| Magnesium Turnings | >99.5% | Commercially Available | Use fresh, high-purity turnings. |
| Iodine | ACS Reagent Grade | Commercially Available | Used as an activator.[9] |
| 1,2-Dibromoethane | Anhydrous, >99% | Commercially Available | Optional activator.[10] |
| Tetrahydrofuran (THF) | Anhydrous, >99.9% | Commercially Available | Freshly distilled from sodium/benzophenone ketyl. |
| Hydrochloric Acid | 1 M solution | Commercially Available | For quenching and workup. |
| Anhydrous Sodium Sulfate | ACS Reagent Grade | Commercially Available | For drying organic extracts. |
Safety Precautions: Grignard reagents are highly reactive and pyrophoric. All operations must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) in flame-dried glassware.[10] Anhydrous solvents are critical as Grignard reagents react violently with water.[7] Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Magnesium Activation
The success of a Grignard reaction is heavily dependent on the activation of the magnesium surface, which is typically coated with a passivating layer of magnesium oxide.[12]
Method A: Iodine Activation
-
Place the magnesium turnings (1.2 eq.) in a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen/argon inlet.
-
Add a single crystal of iodine.[13]
-
Gently warm the flask with a heat gun under a stream of inert gas until the purple iodine vapor is visible and deposits on the magnesium surface.
-
Allow the flask to cool to room temperature under the inert atmosphere.
Method B: 1,2-Dibromoethane (Entrainment Method)
-
To the magnesium turnings (1.2 eq.) in the reaction flask under an inert atmosphere, add a small volume of anhydrous THF.
-
Add a few drops of 1,2-dibromoethane. The observation of ethylene gas bubbles indicates successful activation.[9][14]
Grignard Reagent Formation
The following workflow outlines the key steps for the preparation of the Grignard reagent.
Figure 1: Experimental workflow for the formation of (4-chloro-2-methoxyphenyl)magnesium iodide.
Step-by-Step Protocol:
-
To the activated magnesium turnings (1.2 eq.) in the reaction flask, add a portion of the anhydrous THF.
-
Dissolve the this compound (1.0 eq.) in anhydrous THF in a dropping funnel.
-
Add a small amount (approx. 10%) of the this compound solution to the stirring magnesium suspension.
-
Monitor the reaction for signs of initiation, which may include a gentle reflux, a change in color to cloudy grey/brown, and the disappearance of the iodine color (if used).[10] Gentle warming with a heat gun may be necessary to initiate the reaction.[15]
-
Once the reaction has initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux. The reaction is exothermic, and an ice bath may be required to control the temperature.[16]
-
After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating for an additional 1-2 hours to ensure complete conversion. The final solution should appear as a dark grey to brown suspension.
Determination of Grignard Reagent Concentration (Titration)
The yield of the Grignard reagent should be determined by titration before its use in subsequent reactions. Several methods are available, with the titration against a known concentration of an alcohol in the presence of an indicator being a common and reliable approach.[17]
Titration Protocol using 1,10-Phenanthroline:
-
To a dry flask under an inert atmosphere, add a few crystals of 1,10-phenanthroline and dissolve in anhydrous THF.
-
Add a precisely measured volume of a standard solution of sec-butanol in THF.
-
Titrate this solution with the prepared Grignard reagent. The endpoint is indicated by the persistence of a rust-red or violet color, which is the complex formed between the Grignard reagent and the indicator.[17][18]
-
The concentration of the Grignard reagent can be calculated based on the stoichiometry of the reaction with the alcohol.
Another effective method involves titration with iodine, where the endpoint is the disappearance of the iodine color.[19]
Troubleshooting and Side Reactions
The most common challenge in Grignard reagent formation is the failure of the reaction to initiate. The following diagram provides a troubleshooting guide for such instances.
Figure 2: Troubleshooting guide for Grignard reaction initiation.
Common Side Reactions:
-
Wurtz Coupling: The reaction of the formed Grignard reagent with the starting aryl halide can lead to the formation of a homocoupled biaryl product.[7][20] This can be minimized by the slow addition of the aryl halide to maintain its low concentration in the reaction mixture.[21]
-
Reaction with Moisture or Oxygen: Grignard reagents are strong bases and are readily protonated by water or oxidized by atmospheric oxygen.[7] Strict anhydrous and anaerobic conditions are paramount.
Conclusion
The chemoselective formation of (4-chloro-2-methoxyphenyl)magnesium iodide from this compound is a reliable and highly useful transformation for synthetic chemists. By leveraging the differential reactivity of the carbon-halogen bonds and adhering to stringent reaction conditions, particularly with respect to magnesium activation and the exclusion of atmospheric moisture and oxygen, this valuable Grignard reagent can be prepared in good yield. The protocols and troubleshooting guides provided herein offer a comprehensive framework for the successful execution of this reaction, enabling the synthesis of complex molecules for applications in drug discovery and beyond.
References
- 1. byjus.com [byjus.com]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. Formation of Grignard Reagents from Organic Halides [research.cm.utexas.edu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. quora.com [quora.com]
- 6. web.alfredstate.edu [web.alfredstate.edu]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. quora.com [quora.com]
- 9. Grignard reagent - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. leah4sci.com [leah4sci.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. echemi.com [echemi.com]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. rroij.com [rroij.com]
- 17. researchgate.net [researchgate.net]
- 18. scribd.com [scribd.com]
- 19. Organic Syntheses Procedure [orgsyn.org]
- 20. Answered: A common side reaction during Grignard Reactions is the Wurtz coupling, where the Grignard reagent and alkyle halide essentially couple together as shown below.… | bartleby [bartleby.com]
- 21. Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation – selectivity of Grignard reagent formation (pa ... - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00191A [pubs.rsc.org]
Application Notes and Protocols for the Chemoselective Heck Reaction of 5-Chloro-2-iodoanisole
Introduction: Navigating the Nuances of the Heck Reaction
The Mizoroki-Heck reaction stands as a pillar of modern organic synthesis, enabling the formation of carbon-carbon bonds through the palladium-catalyzed coupling of unsaturated halides with alkenes.[1][2][3] This powerful transformation has found widespread application in the synthesis of pharmaceuticals, natural products, and advanced materials.[4][5][6] The reaction's versatility stems from its tolerance of a broad range of functional groups and the ability to control stereoselectivity.[7][8]
This guide provides a detailed exploration of the Heck reaction as applied to 5-Chloro-2-iodoanisole, a substrate presenting an interesting challenge in chemoselectivity. With two distinct halogen atoms, the preferential activation of the carbon-iodine (C-I) bond over the more robust carbon-chlorine (C-Cl) bond is a key consideration for a successful and selective transformation. This document will delve into the mechanistic underpinnings of this selectivity and provide robust protocols for researchers in drug development and synthetic chemistry.
Mechanistic Insights: The Basis for Chemoselectivity
The catalytic cycle of the Heck reaction is a well-established sequence of elementary steps involving a palladium catalyst.[1][2] Understanding this cycle is paramount to comprehending the reaction's intricacies and achieving desired outcomes.
The generally accepted mechanism proceeds as follows:
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the aryl halide. This is often the rate-determining step. The reactivity of the halide in this step follows the order I > Br > Cl.[7] This inherent difference in reactivity is the foundation for the chemoselective coupling of this compound, allowing for the preferential activation of the C-I bond.
-
Olefin Coordination and Insertion: The resulting Pd(II) complex coordinates with the alkene. This is followed by migratory insertion of the alkene into the aryl-palladium bond, forming a new carbon-carbon bond.[2][5]
-
β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming the substituted alkene product and a palladium-hydride species.[2][3]
-
Reductive Elimination: The base present in the reaction mixture facilitates the reductive elimination of the palladium-hydride species, regenerating the active Pd(0) catalyst to continue the cycle.[3][9]
Visualizing the Catalytic Cycle
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
Optimizing Reaction Conditions for this compound
The success of the Heck reaction with this compound hinges on the careful selection of several key parameters to ensure high yield and selectivity for the C-I bond coupling.
| Parameter | Recommendation | Rationale & Insights |
| Palladium Catalyst | Pd(OAc)₂, PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | Palladium(II) acetate is a common and cost-effective precatalyst that is reduced in situ to the active Pd(0) species.[1] Pre-formed Pd(0) complexes like tetrakis(triphenylphosphine)palladium(0) can also be highly effective.[2] The choice of catalyst can influence reaction rates and catalyst stability. |
| Ligand | Triphenylphosphine (PPh₃), Tri(o-tolyl)phosphine (P(o-tol)₃), BINAP | Phosphine ligands are crucial for stabilizing the palladium catalyst and modulating its reactivity.[1][10] For electron-rich aryl halides, electron-donating phosphines can be beneficial. The choice of ligand can also impact the stereoselectivity of the reaction.[11] |
| Base | Triethylamine (Et₃N), Potassium carbonate (K₂CO₃), Sodium acetate (NaOAc) | A base is required to neutralize the hydrohalic acid (HX) generated during the reaction and to facilitate the regeneration of the Pd(0) catalyst.[1][3] The choice between an organic amine base and an inorganic carbonate or acetate can affect reaction kinetics and product purity.[5] |
| Solvent | N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), Acetonitrile (MeCN), Toluene | Highly polar aprotic solvents like DMF and NMP are commonly used as they can dissolve a wide range of organic and inorganic reactants and often accelerate the reaction.[12] The quality of the solvent is critical, as impurities like hydroperoxides in NMP can oxidize the phosphine ligand and hinder the reaction.[13] |
| Temperature | 80-140 °C | The reaction temperature needs to be high enough to promote the catalytic cycle but not so high as to cause decomposition of reactants or products.[14][15] Optimization is often necessary for specific substrates. |
| Alkene Partner | Electron-deficient alkenes (e.g., acrylates, styrene) | The Heck reaction generally works well with electron-deficient alkenes, as this facilitates the migratory insertion step.[1][2] |
Experimental Protocols
The following protocols provide a starting point for the Heck reaction of this compound. Optimization may be required based on the specific alkene used.
Protocol 1: Heck Reaction with an Acrylate Ester
This protocol describes the coupling of this compound with an acrylate ester, a common class of alkene partners in the Heck reaction.
Materials:
-
This compound
-
Alkyl acrylate (e.g., ethyl acrylate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), palladium(II) acetate (0.02 equiv), and triphenylphosphine (0.04 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Under the inert atmosphere, add anhydrous DMF, followed by the alkyl acrylate (1.2 equiv) and triethylamine (2.0 equiv) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired substituted cinnamate derivative.
Protocol 2: Phosphine-Free Heck Reaction
In some cases, a phosphine-free protocol can be advantageous, simplifying purification.
Materials:
-
This compound
-
Alkene (e.g., styrene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N-Methyl-2-pyrrolidone (NMP)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), palladium(II) acetate (0.03 equiv), and potassium carbonate (2.5 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Under the inert atmosphere, add anhydrous NMP and the alkene (1.5 equiv) via syringe.
-
Heat the reaction mixture to 120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the reaction mixture to remove inorganic salts and rinse with a small amount of ethyl acetate.
-
Dilute the filtrate with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Troubleshooting and Key Considerations
-
Low Conversion: If the reaction stalls, consider increasing the reaction temperature, using a more active catalyst system (e.g., with a more electron-rich phosphine ligand), or ensuring the solvent is of high purity.[13]
-
Formation of Side Products: The formation of homocoupled products can sometimes be observed. Adjusting the catalyst-to-ligand ratio or the reaction temperature may mitigate this.
-
Chemoselectivity Issues: While the C-I bond is significantly more reactive, high temperatures or prolonged reaction times could potentially lead to some reaction at the C-Cl bond. Careful monitoring of the reaction is crucial.
-
Inert Atmosphere: Maintaining an inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
Conclusion
The Heck reaction of this compound offers a reliable and chemoselective pathway for the synthesis of valuable substituted anisole derivatives. By leveraging the inherent reactivity differences between the carbon-iodine and carbon-chlorine bonds and by carefully controlling the reaction parameters, researchers can achieve high yields of the desired products. The protocols and insights provided in this guide serve as a comprehensive resource for scientists and professionals in the field of drug discovery and organic synthesis, enabling them to effectively utilize this powerful transformation in their research endeavors.
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. Heck Reaction: Mechanism, Steps & Real-World Uses Explained [vedantu.com]
- 4. researchgate.net [researchgate.net]
- 5. books.rsc.org [books.rsc.org]
- 6. nanochemres.org [nanochemres.org]
- 7. jk-sci.com [jk-sci.com]
- 8. Heck Reaction [organic-chemistry.org]
- 9. youtube.com [youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
- 15. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Role of 5-Chloro-2-iodoanisole in the Synthesis of Advanced Functional Materials
Preamble: Unlocking Synthetic Versatility with 5-Chloro-2-iodoanisole
In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. This compound (CAS: 755027-21-5) has emerged as a cornerstone reagent for chemists and material scientists.[1] Its value lies not in its complexity, but in its precisely engineered simplicity: a benzene ring functionalized with three distinct groups—methoxy, chloro, and iodo. The significant difference in the bond dissociation energies between the C-I and C-Cl bonds is the key to its utility. The carbon-iodine bond is substantially weaker and thus more susceptible to oxidative addition by transition metal catalysts, most notably palladium.[2] This differential reactivity allows for exquisite, site-selective functionalization, enabling the sequential introduction of diverse molecular fragments.
This guide provides an in-depth exploration of this compound as a precursor in the synthesis of high-value functional materials. We will move beyond mere procedural lists to dissect the causality behind experimental choices, offering field-proven protocols for cornerstone cross-coupling reactions and insights into their application in materials science and drug discovery.
Physicochemical Properties of this compound
A foundational understanding of the reagent's properties is critical for its effective use and handling.
| Property | Value | Reference |
| CAS Number | 755027-21-5 | [3] |
| Molecular Formula | C₇H₆ClIO | [4][5] |
| Molecular Weight | 268.48 g/mol | [5] |
| Appearance | Clear, lime/lemon liquid | [5] |
| Melting Point | 20°C | [5] |
| Boiling Point | 269°C | [5] |
| Density | 1.820 g/cm³ | [5] |
Application Note I: Synthesis of Biaryl Scaffolds via Suzuki-Miyaura Coupling
Introduction: The biaryl motif is a ubiquitous scaffold in a vast array of functional materials, from active pharmaceutical ingredients (APIs) to the organic semiconductors used in Organic Light-Emitting Diodes (OLEDs).[6][7] The Suzuki-Miyaura reaction stands as one of the most robust and versatile methods for constructing C(sp²)-C(sp²) bonds, celebrated for its mild conditions and exceptional functional group tolerance.[8][9] this compound serves as an ideal electrophilic partner, enabling the selective formation of a biaryl linkage at the C-I position.
Mechanistic Rationale: The efficacy of the Suzuki-Miyaura coupling hinges on a well-understood palladium catalytic cycle. The catalytically active Pd(0) species initiates the cycle by undergoing oxidative addition into the weak C-I bond of this compound. This is the selectivity-determining step. Following this, transmetalation occurs where an organoboron species (activated by a base) transfers its organic fragment to the palladium center. The final step, reductive elimination, forms the new C-C bond, yielding the desired biaryl product and regenerating the Pd(0) catalyst.[8][9]
Protocol 1: Synthesis of 4-Chloro-2-methoxy-1,1'-biphenyl
Objective: To demonstrate the selective Suzuki-Miyaura coupling of this compound with phenylboronic acid.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Toluene (10 mL)
-
Water (2 mL)
-
Argon or Nitrogen gas supply
-
Round-bottom flask with condenser, magnetic stirrer, and heating mantle
Procedure:
-
Vessel Preparation: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (268.5 mg, 1.0 mmol) and phenylboronic acid (146.3 mg, 1.2 mmol).
-
Solvent and Base Addition: Add toluene (10 mL) followed by an aqueous solution of K₂CO₃ (276.4 mg in 2 mL of water).
-
Inerting the System: Seal the flask and degas the mixture by bubbling argon or nitrogen gas through the solution for 15-20 minutes. This step is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Catalyst Introduction: Under a positive pressure of the inert gas, add the Pd(PPh₃)₄ catalyst (34.7 mg, 0.03 mmol).
-
Reaction Execution: Heat the reaction mixture to 90°C and stir vigorously for 12 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extraction and Washing: Wash the organic layer sequentially with water (2 x 10 mL) and brine (10 mL) to remove the base and inorganic byproducts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure 4-chloro-2-methoxy-1,1'-biphenyl.
Trustworthiness Check: The success of this protocol relies on maintaining an oxygen-free environment. A well-deoxygenated system will typically show a color change to a dark, homogeneous mixture upon heating. Inconsistent results are often traced back to insufficient degassing or impure reagents.
Application Note II: Constructing Aryl-Alkynes via Sonogashira Coupling
Introduction: The C(sp²)-C(sp) bond formed via the Sonogashira coupling is a gateway to linear, rigid molecular structures essential for conjugated polymers, molecular wires, and a variety of pharmaceutical intermediates.[10][11] This reaction couples a terminal alkyne with an aryl or vinyl halide, co-catalyzed by palladium and copper.[12] The distinct reactivity of this compound again allows for precise functionalization at the iodo-substituted position.
Mechanistic Rationale: The Sonogashira reaction operates through two interconnected catalytic cycles. The palladium cycle is similar to that of the Suzuki coupling. The crucial difference lies in the copper cycle, where a copper(I) salt reacts with the terminal alkyne in the presence of an amine base to form a copper acetylide intermediate. This intermediate then undergoes transmetalation with the Pd(II)-aryl complex, facilitating the key C-C bond formation.[10]
Protocol 2: Synthesis of 1-(5-Chloro-2-methoxyphenyl)-2-phenylethyne
Objective: To couple this compound with phenylacetylene using a standard Pd/Cu catalyst system.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylacetylene (1.2 mmol, 1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N) (3.0 mmol, 3.0 equiv)
-
Anhydrous Tetrahydrofuran (THF) (10 mL)
-
Argon or Nitrogen gas supply
-
Schlenk flask or sealed tube
Procedure:
-
Vessel Preparation: To a dry Schlenk flask under an argon atmosphere, add Pd(PPh₃)₂Cl₂ (14.0 mg, 0.02 mmol) and CuI (7.6 mg, 0.04 mmol).
-
Reagent Addition: Add this compound (268.5 mg, 1.0 mmol), anhydrous THF (10 mL), and triethylamine (0.42 mL, 3.0 mmol). The amine acts as both the base and a solvent.[10]
-
Substrate Introduction: Add phenylacetylene (0.13 mL, 1.2 equiv) dropwise to the stirred mixture.
-
Reaction Execution: Heat the reaction mixture to 65°C and stir for 12 hours. Monitor the reaction by TLC.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with diethyl ether and filter through a pad of Celite® to remove the catalyst residues and amine salts.
-
Washing: Wash the filtrate with saturated aqueous NH₄Cl to remove residual copper, followed by water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via column chromatography (hexane/ethyl acetate) to yield the desired aryl-alkyne.
Expert Insights: The copper co-catalyst is crucial for activating the alkyne but can also promote undesired alkyne homocoupling (Glaser coupling). This side reaction can be minimized by ensuring strictly anaerobic conditions and using the amine base in sufficient excess. Copper-free Sonogashira protocols exist and are advantageous when working with sensitive substrates where copper toxicity is a concern.[12]
Application Note III: Olefination via the Heck Reaction
Introduction: The Heck reaction, or Mizoroki-Heck reaction, is a powerful method for forming a substituted alkene by coupling an alkene with an aryl or vinyl halide.[13] This transformation is instrumental in synthesizing stilbenes, cinnamates, and other conjugated systems that are core components of photochromic materials, dyes, and pharmaceutical agents.[14]
Mechanistic Rationale: The reaction proceeds via a Pd(0)/Pd(II) cycle. After oxidative addition of the aryl iodide to Pd(0), the resulting Pd(II) complex coordinates to the alkene. This is followed by a syn-migratory insertion of the aryl group onto the alkene. The final steps involve a β-hydride elimination to release the substituted alkene product and subsequent reductive elimination of H-X with a base to regenerate the Pd(0) catalyst.[13][15]
Protocol 3: Synthesis of (E)-1-(5-Chloro-2-methoxyphenyl)-2-phenylethene
Objective: To perform a Heck coupling between this compound and styrene.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Styrene (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
Tri-o-tolylphosphine [P(o-tol)₃] (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N) (1.5 mmol, 1.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
-
Sealed reaction tube
Procedure:
-
Vessel Setup: To a sealable reaction tube, add Pd(OAc)₂ (4.5 mg, 0.02 mmol) and P(o-tol)₃ (12.2 mg, 0.04 mmol).
-
Reagent Addition: Add this compound (268.5 mg, 1.0 mmol), anhydrous DMF (5 mL), and triethylamine (0.21 mL, 1.5 mmol).
-
Alkene Addition: Add styrene (0.14 mL, 1.2 equiv) to the mixture.
-
Reaction Execution: Securely seal the tube and heat the reaction mixture to 100°C for 24 hours.
-
Workup: After cooling, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 15 mL).
-
Washing: Wash the combined organic layers with water and brine to remove DMF and other water-soluble impurities.
-
Drying and Concentration: Dry the organic phase over Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography to afford the substituted stilbene product. The trans isomer is typically the major product due to thermodynamic stability.[14]
Summary of Cross-Coupling Reactions
The following table provides a comparative overview of the reaction conditions for the protocols described.
| Reaction | Catalyst System | Base | Solvent | Temp. (°C) |
| Suzuki-Miyaura | Pd(PPh₃)₄ | K₂CO₃ (aq) | Toluene | 90 |
| Sonogashira | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 65 |
| Heck | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 100 |
Future Outlook: A Gateway to Complex Materials
The products synthesized from these initial, selective couplings—such as 4-chloro-2-methoxy-1,1'-biphenyl—are not endpoints. They are themselves valuable intermediates. The remaining chloro group can undergo a second cross-coupling reaction under more forcing conditions, or the methoxy group can be cleaved to a phenol, opening avenues for further derivatization. This sequential functionalization strategy is a powerful approach for building complex, multifunctional molecules, including precursors for carbazole-based materials for OLEDs, and novel scaffolds for drug discovery.[7][] The strategic use of this compound thus exemplifies the principles of efficient and controlled molecular construction, solidifying its role as an indispensable tool for the modern synthetic chemist.
References
- 1. This compound | 755027-21-5 [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. echemi.com [echemi.com]
- 4. PubChemLite - this compound (C7H6ClIO) [pubchemlite.lcsb.uni.lu]
- 5. This compound CAS#: 755027-21-5 [amp.chemicalbook.com]
- 6. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. Heck reaction - Wikipedia [en.wikipedia.org]
- 14. Heck Reaction [organic-chemistry.org]
- 15. bcp.fu-berlin.de [bcp.fu-berlin.de]
Troubleshooting & Optimization
Technical Support Center: Sonogashira Coupling of 5-Chloro-2-iodoanisole
Welcome to the technical support center for advanced synthetic methodologies. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing the Sonogashira coupling with 5-Chloro-2-iodoanisole. Here, we address common challenges, particularly the formation of side products, and provide in-depth troubleshooting strategies and frequently asked questions to ensure the success of your experiments.
Introduction: The Challenge of Selectivity
The Sonogashira coupling is a powerful tool for forming carbon-carbon bonds between sp² and sp hybridized carbons.[1][2][3] When working with a di-halogenated substrate like this compound, the primary goal is to achieve selective coupling at the more reactive carbon-iodine bond while leaving the carbon-chlorine bond intact for subsequent transformations. The general reactivity trend for aryl halides in this reaction is I > OTf > Br >> Cl.[1][4] This inherent difference in reactivity is the foundation for achieving selective coupling. However, several side reactions can compete with the desired transformation, leading to reduced yields and complex product mixtures.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the Sonogashira coupling of this compound.
Problem 1: Significant Formation of Alkyne Homocoupling (Glaser Coupling) Product
Observation: You observe a significant amount of a symmetrical 1,3-diyne byproduct, which is formed by the coupling of two alkyne molecules.
Root Cause Analysis: The Glaser-Hay coupling is a common side reaction in copper-mediated Sonogashira reactions.[5][6][7] It is an oxidative homocoupling of terminal alkynes and is particularly problematic in the presence of oxygen.[5][8] The copper(I) co-catalyst, essential for activating the alkyne, can also promote this undesired pathway.[1][5]
Solutions:
-
Implement Rigorous Anaerobic Conditions: Oxygen is a key promoter of Glaser coupling.[8] Ensure your reaction is set up under a strictly inert atmosphere (argon or high-purity nitrogen). This involves:
-
Solvent Degassing: Thoroughly degas your solvent(s) using methods like freeze-pump-thaw cycles or by bubbling with an inert gas for an extended period.
-
Schlenk Techniques or Glovebox: Utilize Schlenk lines or a glovebox to handle all reagents and set up the reaction, minimizing any exposure to air.[8]
-
-
Reduce Copper Catalyst Loading: While catalytic amounts are necessary, excess copper can accelerate homocoupling.[8] Titrate the amount of your copper(I) source (typically CuI) to the minimum effective concentration.
-
Slow Addition of the Alkyne: Adding the alkyne substrate slowly via a syringe pump can help maintain a low instantaneous concentration, which disfavors the bimolecular homocoupling reaction.[9]
-
Switch to a Copper-Free Protocol: If homocoupling remains a persistent issue, the most direct solution is to employ a copper-free Sonogashira protocol.[4][8][10] These methods have been specifically developed to circumvent the issue of Glaser coupling.[3][10]
Problem 2: Formation of Palladium Black and Reaction Stalling
Observation: Your reaction mixture turns black with the formation of a precipitate, and reaction progress halts.
Root Cause Analysis: The formation of a black precipitate, known as "palladium black," signals the decomposition and agglomeration of the active Pd(0) catalyst.[4][8] This renders the catalyst inactive and stops the catalytic cycle. Common causes include:
-
Presence of Oxygen: The Pd(0) catalyst is sensitive to oxidation, which can lead to its decomposition.[8]
-
Reagent and Solvent Impurities: Impurities can poison the catalyst, leading to its precipitation.[4][8]
-
Inappropriate Solvent Choice: Some solvents can promote the formation of palladium black. Anecdotal evidence suggests that THF may sometimes contribute to this issue.[4][11]
Solutions:
-
Ensure High-Purity Reagents: Use freshly purchased, high-purity reagents and anhydrous solvents.[4][8] If necessary, purify starting materials before use. The amine base should be dry, as oxidized or wet amines can be problematic.[8]
-
Strict Inert Atmosphere: As with preventing Glaser coupling, maintaining a rigorously oxygen-free environment is critical to protect the palladium catalyst.[8]
-
Solvent Screening: If palladium black formation is recurrent, consider screening alternative solvents. Toluene and DMF are common alternatives to THF.[8]
Problem 3: Low or No Conversion of this compound
Observation: TLC or GC-MS analysis shows a large amount of unreacted starting material even after extended reaction times.
Root Cause Analysis: A lack of reactivity can stem from several factors related to the catalyst, reagents, or reaction conditions.
Solutions:
-
Verify Catalyst Activity:
-
Palladium Source: Ensure you are using a fresh, active palladium source. If you are using a Pd(II) precatalyst, such as PdCl₂(PPh₃)₂, it must be reduced in situ to the active Pd(0) species.[1]
-
Copper Co-catalyst: Copper(I) iodide can degrade over time. Use a freshly opened bottle for best results.[4][8]
-
-
Check Base and Solvent:
-
Optimize Reaction Temperature: While many Sonogashira couplings with aryl iodides proceed at room temperature, some substrates, especially those that are sterically hindered or electron-rich, may require gentle heating to facilitate the rate-limiting oxidative addition step.[4][12][13]
Frequently Asked Questions (FAQs)
Q1: Why is the iodo-substituent more reactive than the chloro-substituent in this compound? A1: The reactivity of aryl halides in the Sonogashira coupling is largely governed by the strength of the carbon-halogen bond and the ease of oxidative addition to the palladium(0) catalyst. The C-I bond is weaker and more polarizable than the C-Cl bond, making it significantly more susceptible to oxidative addition. The general reactivity order is I > Br > Cl.[1][4][12] This difference allows for selective coupling at the iodide position, typically at lower temperatures, while the chloride remains unreacted.[1]
Q2: Can I perform the Sonogashira coupling on the chloro- position after reacting the iodo- position? A2: Yes, this is a common strategy in sequential cross-coupling reactions. Once the iodo- position has been coupled, the much less reactive chloro- position can be targeted under more forcing conditions, such as higher temperatures or by using more active catalyst systems with specialized ligands designed for aryl chloride activation.[14][15]
Q3: What is the role of the copper co-catalyst in the reaction? A3: The copper(I) salt acts as a co-catalyst that reacts with the terminal alkyne to form a copper(I) acetylide intermediate.[1] This species then undergoes transmetalation with the palladium(II) complex, which is a key step in the catalytic cycle. The use of copper generally increases the reaction rate and allows for milder reaction conditions compared to early copper-free methods.[1]
Q4: My reaction is clean but slow. How can I increase the rate? A4: If side reactions are not an issue, you can try several strategies to accelerate the reaction:
-
Increase Temperature: Gently heating the reaction can often increase the rate of the oxidative addition step.[12]
-
Choice of Ligand: The phosphine ligand on the palladium catalyst can have a significant impact. More electron-rich and bulky phosphines can sometimes accelerate the reaction.[16]
-
Concentration: Increasing the concentration of your reactants may also lead to a faster reaction rate, but be mindful that this could also potentially increase the rate of side reactions.
Visualizing the Reaction Pathways
To better understand the chemical transformations occurring in your flask, the following diagrams illustrate the desired Sonogashira catalytic cycle and the competing Glaser homocoupling side reaction.
Caption: The Catalytic Cycle of the Sonogashira Coupling Reaction.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. gold-chemistry.org [gold-chemistry.org]
- 3. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. books.rsc.org [books.rsc.org]
- 6. Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst [mdpi.com]
- 7. books.lucp.net [books.lucp.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 11. reddit.com [reddit.com]
- 12. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 13. reddit.com [reddit.com]
- 14. Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
Technical Support Center: Catalyst Selection for Buchwald-Hartwig Amination of 5-Chloro-2-iodoanisole
Welcome to the technical support center for the Buchwald-Hartwig amination of 5-Chloro-2-iodoanisole. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific cross-coupling reaction. Here, we address common challenges and provide in-depth, field-proven insights to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the Buchwald-Hartwig amination of this compound?
The principal challenge lies in achieving selective amination at the C-I bond without reacting at the C-Cl bond. The general reactivity order for aryl halides in many cross-coupling reactions is I > Br > OTf > Cl.[1] This inherent difference in reactivity is the foundation for achieving selectivity. However, factors such as catalyst system, base, and solvent can influence this selectivity.
Q2: Which palladium precursor is recommended for this reaction?
While both Pd(0) and Pd(II) sources can be used, palladium precatalysts are often preferred for their efficiency and ease of handling.[1] Precatalysts are air-stable and rapidly generate the active Pd(0) species upon exposure to a base.[1] For challenging substrates, later-generation Buchwald precatalysts (e.g., G4, G6) often provide superior results due to their ability to accommodate bulky ligands and their high reactivity.[1]
Q3: What class of ligands is most suitable for selective C-I amination?
For selective amination of an aryl iodide in the presence of an aryl chloride, sterically hindered biaryl phosphine ligands are highly recommended.[2][3] Ligands such as XPhos, SPhos, and RuPhos have demonstrated excellent performance in promoting the oxidative addition of palladium to the C-I bond at a much faster rate than to the C-Cl bond.[3] The bulky nature of these ligands also facilitates the reductive elimination step, which is crucial for catalyst turnover.[1]
Q4: How does the choice of base impact the reaction?
The base plays a critical role in the catalytic cycle, primarily by deprotonating the amine to form the palladium-amido complex.[4] For this specific transformation, a strong, non-nucleophilic base is generally required. Sodium tert-butoxide (NaOtBu) is a common choice.[1] However, if your substrate is sensitive to strong bases, weaker bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be used, often in combination with a more active catalyst system and potentially higher reaction temperatures.[5][6]
Q5: What are the recommended solvents for this reaction?
Aprotic, nonpolar, or weakly polar solvents are typically used.[7] Toluene, dioxane, and THF are common choices.[1][8] The choice of solvent can be critical, especially concerning the solubility of the base and any salt byproducts. For instance, in reactions involving aryl iodides, the formation of sodium iodide (NaI) can inhibit the catalyst.[5][9] Using a solvent like toluene, in which NaI is poorly soluble, can mitigate this inhibition.[5]
Troubleshooting Guide
Problem 1: Low or no conversion of the starting material.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Inactive Catalyst | Ensure the palladium precursor and ligand are of high quality and have been stored under inert conditions. Consider using a precatalyst to ensure efficient generation of the active Pd(0) species.[1] | The active catalyst is a Pd(0) species. Inefficient reduction of a Pd(II) precursor or degradation of the ligand can halt the catalytic cycle. |
| Inappropriate Base | The chosen base may be too weak to deprotonate the amine-palladium complex effectively. If using a weaker base like K₃PO₄, consider switching to a stronger base such as NaOtBu or LHMDS.[1] | The deprotonation of the coordinated amine is a key step in the formation of the catalytically active palladium-amido complex.[2] |
| Reaction Temperature Too Low | Increase the reaction temperature in increments of 10-20 °C. | The oxidative addition step, particularly for less reactive aryl halides, is often the rate-limiting step and can be accelerated at higher temperatures.[10] |
| Inhibitory Effects | If using an aryl iodide, the iodide byproduct can inhibit the catalyst.[5][9] Consider switching to a solvent where the iodide salt is insoluble, such as toluene.[5] | Catalyst inhibition by halide anions can sequester the palladium, preventing it from re-entering the catalytic cycle.[9] |
Problem 2: Poor selectivity - reaction at both C-I and C-Cl bonds.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Overly Reactive Catalyst System | If using a highly active catalyst, consider a less reactive ligand or lowering the reaction temperature. | A highly reactive catalyst may overcome the activation energy barrier for C-Cl bond cleavage, especially at elevated temperatures. |
| Prolonged Reaction Time | Monitor the reaction by TLC or LC-MS and stop the reaction once the starting material is consumed. | Extended reaction times can lead to the slower, undesired reaction at the C-Cl bond. |
| High Catalyst Loading | Reduce the catalyst loading. High concentrations of the active catalyst can sometimes lead to reduced selectivity. | Optimizing the catalyst loading can help to favor the kinetically preferred pathway. |
Problem 3: Formation of side products, such as hydrodehalogenation.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Presence of Water | Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere (e.g., nitrogen or argon). | Water can lead to competitive hydrolysis of the aryl halide and contribute to hydrodehalogenation pathways. |
| β-Hydride Elimination | If the amine coupling partner has a β-hydrogen, this side reaction can occur. Using a more sterically hindered ligand can sometimes suppress this pathway.[2] | β-hydride elimination from the palladium-amido intermediate can lead to the formation of an imine and the reduced arene.[2] |
Experimental Protocols
General Procedure for Selective Buchwald-Hartwig Amination of this compound
Materials:
-
This compound
-
Amine of choice
-
Palladium precatalyst (e.g., XPhos Pd G3)
-
Ligand (e.g., XPhos)
-
Base (e.g., NaOtBu)
-
Anhydrous solvent (e.g., Toluene)
Step-by-Step Protocol:
-
To an oven-dried reaction vessel, add the palladium precatalyst (1-2 mol%) and ligand (1.2-2.4 mol%).
-
Seal the vessel and purge with an inert gas (e.g., Argon) for 10-15 minutes.
-
Under the inert atmosphere, add this compound (1.0 equiv), the amine (1.2 equiv), and the base (1.4 equiv).
-
Add the anhydrous solvent via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing the Process
Buchwald-Hartwig Catalytic Cycle
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Troubleshooting Decision Tree
References
- 1. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 5. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. jk-sci.com [jk-sci.com]
- 9. dspace.mit.edu [dspace.mit.edu]
- 10. pubs.acs.org [pubs.acs.org]
Preventing homocoupling in Sonogashira reactions with 5-Chloro-2-iodoanisole
Topic: Strategies for Preventing Alkyne Homocoupling with 5-Chloro-2-iodoanisole
Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the Sonogashira cross-coupling reaction, specifically the formation of undesired homocoupled diyne byproducts when using substrates like this compound. Here, we provide in-depth troubleshooting advice, mechanistic explanations, and optimized protocols to enhance the yield and purity of your desired cross-coupled products.
Frequently Asked Questions (FAQs)
Q1: What exactly is homocoupling in the context of a Sonogashira reaction?
Homocoupling, often referred to as Glaser or Glaser-Hay coupling, is a common side reaction in copper-mediated Sonogashira couplings.[1][2][3] It involves the oxidative dimerization of the terminal alkyne to form a 1,3-diyne byproduct.[4] This reaction is primarily promoted by the copper(I) co-catalyst in the presence of an oxidant, most commonly molecular oxygen.[2][3][5] This side reaction consumes your valuable alkyne, reduces the yield of the desired product, and complicates purification.[4][6]
Q2: Why is preventing homocoupling particularly important when using this compound?
This compound presents a specific challenge due to the reactivity difference between its two halide-substituted positions. The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions.[5][7] The primary goal is to selectively couple the alkyne at the iodo- position while leaving the chloro- position intact for potential subsequent transformations. If reaction conditions are not optimal, forcing conditions intended to drive the primary reaction to completion can inadvertently enhance the rate of the competing alkyne homocoupling.
Q3: What is the single most critical factor that promotes alkyne homocoupling?
The presence of oxygen. Oxygen facilitates the oxidation of the copper(I) acetylide intermediate, which is a key step in the Glaser coupling mechanism.[2][3][8] Therefore, the most crucial preventative measure is to ensure the reaction is performed under strictly anaerobic (oxygen-free) conditions.[2][5]
Q4: Is a "copper-free" Sonogashira reaction the best way to avoid homocoupling?
For persistent issues with homocoupling, switching to a copper-free protocol is often the most effective solution.[1][2][5][9] These methods circumvent the primary catalytic pathway for Glaser coupling.[10][11] While classic Sonogashira reactions use a copper co-catalyst to increase the reaction rate, numerous efficient copper-free variations have been developed precisely to avoid the formation of diyne byproducts.[1][12]
Troubleshooting Guide: From Problem to Solution
This section addresses specific experimental issues with actionable solutions grounded in mechanistic principles.
Problem 1: My TLC/LC-MS analysis shows a major byproduct corresponding to the mass of my alkyne dimer.
-
Primary Suspect: Oxygen contamination.
-
Causality: The Glaser coupling pathway is highly sensitive to oxygen. Even trace amounts of air in the headspace of your reaction flask or dissolved in your solvents can significantly promote the formation of the diyne byproduct.[2][8] The copper(I) catalyst reacts with the alkyne to form a copper acetylide, which is then oxidized (by O₂) to a copper(II) species, leading to the dimerization.[3]
-
Actionable Solutions:
-
Rigorous Degassing: Ensure all solvents and liquid reagents (especially the amine base) are thoroughly degassed before use. Common methods include:
-
Freeze-Pump-Thaw: Perform at least three cycles for maximum oxygen removal.
-
Inert Gas Sparging: Bubble a stream of argon or nitrogen through the solvent for 20-30 minutes.
-
-
Inert Atmosphere Technique: The reaction must be set up and run under a positive pressure of an inert gas like argon or nitrogen. Using Schlenk line techniques or a glovebox is highly recommended.[2][5]
-
Reagent Purity: Use high-purity, anhydrous solvents and reagents, as impurities can sometimes interfere with the catalytic cycle.[2]
-
Problem 2: I've improved my anaerobic technique, but homocoupling is still significant. How can I modify my catalytic system?
-
Primary Suspect: Suboptimal catalyst concentrations or reagent addition.
-
Causality: The relative rates of the desired cross-coupling and the undesired homocoupling are dependent on the concentrations of the active catalytic species and reagents.
-
Actionable Solutions:
-
Reduce Copper(I) Iodide Loading: Minimize the concentration of the catalyst responsible for homocoupling. Try reducing the CuI loading to 1-2 mol%. While CuI accelerates the desired reaction, high concentrations can disproportionately increase the rate of Glaser coupling.[2][13]
-
Slow Addition of the Alkyne: Add the terminal alkyne to the reaction mixture slowly over a period of time using a syringe pump. This technique keeps the instantaneous concentration of the alkyne low, statistically disfavoring the bimolecular homocoupling reaction relative to the cross-coupling with the aryl iodide.[13]
-
Ensure Palladium Catalyst Activity: The formation of a black precipitate ("palladium black") indicates decomposition of the active Pd(0) catalyst.[2][5] This reduces the rate of the desired Sonogashira cycle, allowing the competing Glaser coupling to become more prominent. Use a fresh, high-quality palladium source [e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂] and ensure your ligands and solvents are pure.[2]
-
Problem 3: My reaction is sluggish, and forcing conditions (e.g., higher temperature) only increase the amount of diyne byproduct.
-
Primary Suspect: The limitations of a copper-catalyzed system for your specific substrate.
-
Causality: For some challenging substrates, the activation energy for the desired cross-coupling may be high. Simply increasing the temperature can also accelerate the decomposition of the catalyst and the rate of homocoupling.
-
Actionable Solution: Switch to a Copper-Free Protocol.
-
This is the most definitive method to eliminate Glaser coupling.[1][5][9] Copper-free systems rely solely on the palladium catalyst to perform the coupling.[10] While potentially slower, they offer a cleaner reaction profile.
-
Typical Copper-Free Conditions:
-
Palladium Source: Pd(OAc)₂ or Pd₂(dba)₃ are common.
-
Ligand: Phosphine ligands are crucial. PPh₃ can be used, but more specialized ligands like XPhos may be more effective.[14]
-
Base: An amine base like Et₃N or DIPA is still required. Sometimes an inorganic base like Cs₂CO₃ is used.[9]
-
Solvent: Anhydrous THF, DMF, or toluene are common choices.[2]
-
-
Understanding the Competing Pathways
To effectively troubleshoot, it is essential to understand the mechanisms of both the desired Sonogashira reaction and the competing Glaser homocoupling.
The Sonogashira Catalytic Cycle
The reaction involves two interconnected catalytic cycles.[3][15] The palladium cycle is responsible for the C(sp²)-C(sp) bond formation, while the copper cycle generates the reactive copper acetylide species.[3]
Caption: The Sonogashira catalytic cycle.
The Competing Glaser Homocoupling Pathway
This pathway is initiated by the oxidation of the copper(I) acetylide, which is facilitated by oxygen.
Caption: The competing Glaser homocoupling pathway.
Troubleshooting Workflow
Use this decision tree to diagnose and solve issues with homocoupling in your reaction.
Caption: A logical workflow for troubleshooting homocoupling.
Optimized Experimental Protocols
The following are general starting points. Optimization for your specific alkyne may be necessary.
Protocol 1: Standard Copper-Catalyzed Sonogashira (Homocoupling Minimized)
This protocol emphasizes the rigorous exclusion of oxygen.
-
To a Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (0.02 equiv), and CuI (0.02 equiv).
-
Seal the flask with a septum, and cycle between vacuum and argon backfill three times.
-
Via syringe, add degassed triethylamine (or another suitable amine base/solvent system, e.g., THF/Et₃N). The volume should be sufficient to create a stirrable slurry (e.g., 0.1-0.2 M concentration of the aryl iodide).
-
Degas the resulting mixture by bubbling argon through it for 15 minutes while stirring.
-
Add the terminal alkyne (1.1 equiv) dropwise via syringe. For best results, use a syringe pump to add the alkyne over 1-2 hours.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) under a positive pressure of argon.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, proceed with a standard aqueous workup and purification by column chromatography.
Protocol 2: Copper-Free Sonogashira
This protocol is the recommended alternative when homocoupling is a persistent issue.
-
To a Schlenk flask, add this compound (1.0 equiv), Pd(OAc)₂ (0.02 equiv), and a suitable phosphine ligand like PPh₃ (0.04 equiv) or XPhos (0.04 equiv).
-
Seal the flask and cycle between vacuum and argon three times.
-
Add degassed solvent (e.g., THF or toluene) and degassed triethylamine (2.0 equiv).
-
Add the terminal alkyne (1.2 equiv).
-
Stir the reaction at a slightly elevated temperature (e.g., 60-80 °C) under a positive pressure of argon. Copper-free reactions may require more thermal energy.[9]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, perform a standard workup and purification.
Summary of Reaction Parameters
| Parameter | Standard (Cu-Catalyzed) Protocol | Copper-Free Protocol | Rationale for Preventing Homocoupling |
| Pd Catalyst | PdCl₂(PPh₃)₂ or Pd(PPh₃)₄ | Pd(OAc)₂ or Pd₂(dba)₃ | N/A |
| Co-Catalyst | CuI (1-2 mol%) | None | Eliminating the copper catalyst removes the primary pathway for Glaser coupling.[1][5] |
| Ligand | PPh₃ (as part of precatalyst) | PPh₃, XPhos, or other phosphines | Specialized ligands can stabilize the Pd(0) species and promote the desired cycle. |
| Base | Et₃N, DIPA (often as solvent) | Et₃N, DIPA, Cs₂CO₃ | A dry, high-quality base is crucial to prevent catalyst poisoning.[2] |
| Key Technique | Rigorous Degassing, Slow Alkyne Addition | Rigorous Degassing | Keeping alkyne concentration low and excluding O₂ are the most critical factors.[2][13] |
| Temperature | Room Temp to 60 °C | 60 °C to 80 °C | Higher temperatures may be needed to compensate for the absence of the rate-accelerating CuI. |
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. books.rsc.org [books.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. depts.washington.edu [depts.washington.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 11. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO01909K [pubs.rsc.org]
- 15. youtube.com [youtube.com]
Technical Support Center: Stabilizing the Grignard Reagent of 5-Chloro-2-iodoanisole
Welcome to the Technical Support Center for advanced organometallic synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with the challenging yet versatile Grignard reagent derived from 5-Chloro-2-iodoanisole. Our goal is to provide you with in-depth troubleshooting advice and robust protocols to enhance the stability and reactivity of this key synthetic intermediate.
Introduction: The Challenge of Selectivity and Stability
The synthesis of the Grignard reagent from this compound presents a unique set of challenges due to the presence of two different halogen atoms on the aromatic ring. The desired reaction is the selective formation of the organomagnesium compound at the more reactive carbon-iodine bond, leaving the carbon-chlorine bond intact for subsequent functionalization. However, the stability of the resulting Grignard reagent is often compromised, leading to low yields and the formation of undesirable side products. This guide will address these issues head-on, providing you with the knowledge and tools to overcome these synthetic hurdles.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address common issues encountered during the preparation and use of the Grignard reagent from this compound.
Q1: My Grignard reaction won't initiate. What are the likely causes and how can I fix it?
A1: Failure to initiate is one of the most common problems in Grignard synthesis. The primary culprit is often the passivating layer of magnesium oxide (MgO) on the surface of the magnesium turnings, which prevents the reaction with the aryl iodide.[1]
-
Troubleshooting Steps:
-
Magnesium Activation: The magnesium surface must be activated to expose fresh, reactive metal. Several methods can be employed:
-
Mechanical Activation: Gently crush the magnesium turnings with a glass rod under an inert atmosphere before adding the solvent.[2][3]
-
Chemical Activation: Add a small crystal of iodine (I₂) or a few drops of 1,2-dibromoethane to the magnesium suspension in the solvent.[1][2][4] The disappearance of the iodine color or the evolution of ethylene gas are indicators of successful activation.[1]
-
-
Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture.[5][6] Ensure all glassware is flame-dried or oven-dried and cooled under an inert atmosphere (argon or nitrogen). Use anhydrous solvents, preferably freshly distilled from a suitable drying agent.
-
Initiator: Adding a small amount of a pre-formed Grignard reagent can often kick-start a sluggish reaction.[2][7]
-
Q2: I'm observing the formation of significant amounts of a homocoupled product (a biphenyl derivative). How can I minimize this side reaction?
A2: The formation of a homocoupled product, often referred to as a Wurtz-type coupling, is a common side reaction where the already-formed Grignard reagent reacts with the starting this compound.[8][9][10]
-
Minimization Strategies:
-
Slow Addition: Add the solution of this compound to the activated magnesium suspension very slowly and dropwise. This maintains a low concentration of the aryl iodide in the reaction mixture, disfavoring the coupling reaction.[9]
-
Temperature Control: Perform the reaction at a low temperature. While initiation may require gentle warming, the reaction should be cooled once it has started, as the formation of the Grignard reagent is exothermic.[8][11] For sensitive substrates, conducting the entire process at lower temperatures (e.g., 0 °C to -20 °C) can be beneficial.[12]
-
High Dilution: Using a larger volume of solvent can also help to reduce the concentration of reactants and minimize side reactions.
-
Q3: My reaction is forming the Grignard reagent at the chloro-position as well, leading to a mixture of products. How can I improve the selectivity for the iodo-position?
A3: Achieving high chemoselectivity is crucial when working with dihalogenated substrates. The carbon-iodine bond is significantly weaker and more reactive towards magnesium than the carbon-chlorine bond, which should allow for selective Grignard formation.[11] If you are observing a lack of selectivity, consider the following:
-
Reaction Temperature: High reaction temperatures can lead to the reaction of the less reactive C-Cl bond. Maintaining a low and controlled temperature throughout the reaction is critical.
-
Magnesium-Halogen Exchange: A more controlled method for generating the Grignard reagent is through a magnesium-halogen exchange reaction. This involves reacting the this compound with a pre-formed, commercially available Grignard reagent like isopropylmagnesium chloride (i-PrMgCl) or isopropylmagnesium chloride lithium chloride complex (i-PrMgCl·LiCl) at low temperatures (e.g., -20 °C to -78 °C).[3][13][14] This method often provides excellent chemoselectivity.
Q4: The Grignard reagent seems to be unstable and decomposes over time, even under an inert atmosphere. What factors contribute to its instability and how can I improve its longevity?
A4: The stability of the 2-methoxy-4-chlorophenylmagnesium iodide can be influenced by several factors, including the presence of the methoxy group and the solvent system.
-
Improving Stability:
-
Solvent Choice: Tetrahydrofuran (THF) is generally a better solvent than diethyl ether for preparing aryl Grignard reagents as it provides better stabilization of the Grignard species.[15][16]
-
Low Temperature: Storing the prepared Grignard reagent at low temperatures (0 °C or below) can significantly slow down decomposition pathways.
-
Immediate Use: For maximum yield and reactivity, it is always best to use the Grignard reagent immediately after its preparation.
-
Schlenk Equilibrium: Grignard reagents exist in solution as a complex equilibrium of species (the Schlenk equilibrium). The presence of additives like LiCl can shift this equilibrium and in some cases improve the stability and reactivity of the organomagnesium species.[14]
-
Experimental Protocols
Protocol 1: Direct Synthesis of 2-methoxy-4-chlorophenylmagnesium iodide
This protocol is for the direct insertion of magnesium into this compound.
Materials:
-
Magnesium turnings (1.2 equivalents)
-
This compound (1.0 equivalent)
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (1-2 small crystals) or 1,2-dibromoethane (a few drops)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Preparation: Flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a gas inlet. Allow the apparatus to cool to room temperature under a stream of inert gas.
-
Magnesium Addition: Add the magnesium turnings to the flask.
-
Solvent Addition: Add a small amount of anhydrous THF to just cover the magnesium turnings.
-
Activation: Add the iodine crystals or 1,2-dibromoethane to the stirred magnesium suspension. Gentle warming with a heat gun may be necessary to initiate the activation. The disappearance of the iodine color or bubbling indicates successful activation.
-
Substrate Addition: Dissolve the this compound in anhydrous THF in the dropping funnel. Once the magnesium is activated, begin the slow, dropwise addition of the substrate solution to the magnesium suspension. Maintain a gentle reflux if the reaction initiates and sustains itself. If the reaction becomes too vigorous, cool the flask with a water bath.
-
Reaction Completion: After the addition is complete, continue stirring the reaction mixture at room temperature for 1-2 hours to ensure complete consumption of the starting material. The solution should appear cloudy and grayish-brown.
-
Titration: Before use, it is highly recommended to determine the concentration of the Grignard reagent by titration. A common method involves titration against a solution of I₂ in THF until the iodine color persists.
Protocol 2: Chemoselective Grignard Formation via Iodine-Magnesium Exchange
This protocol offers higher selectivity and is suitable for sensitive substrates.
Materials:
-
This compound (1.0 equivalent)
-
Isopropylmagnesium chloride lithium chloride complex (i-PrMgCl·LiCl) (1.1 equivalents, commercially available solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a gas inlet, add a solution of this compound in anhydrous THF.
-
Cooling: Cool the solution to -20 °C using a suitable cooling bath (e.g., acetonitrile/dry ice).
-
Grignard Addition: Slowly add the i-PrMgCl·LiCl solution dropwise to the stirred solution of the aryl iodide over 30-60 minutes.
-
Reaction: Allow the reaction to stir at -20 °C for 1-2 hours. The formation of the Grignard reagent is typically rapid under these conditions.
-
Use: The resulting solution of 2-methoxy-4-chlorophenylmagnesium chloride can be used directly in the next step.
Data Presentation
| Parameter | Direct Synthesis | Iodine-Magnesium Exchange |
| Selectivity | Good to Moderate | Excellent |
| Reaction Temp. | Room Temp. to Reflux | -20 °C to -78 °C |
| Side Reactions | Homocoupling | Minimal |
| Functional Group Tolerance | Moderate | High |
Visualizations
Logical Workflow for Troubleshooting Grignard Reaction Initiation
Caption: Troubleshooting workflow for Grignard reaction initiation.
Key Factors for Improving Grignard Reagent Stability
Caption: Factors influencing the stability of the Grignard reagent.
References
- 1. GT Digital Repository [repository.gatech.edu]
- 2. Mechanism of reaction between dimethoxy ketone and Grignard reagent | Filo [askfilo.com]
- 3. scribd.com [scribd.com]
- 4. fiveable.me [fiveable.me]
- 5. princeton.edu [princeton.edu]
- 6. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 7. researchgate.net [researchgate.net]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. reddit.com [reddit.com]
- 11. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 14. researchgate.net [researchgate.net]
- 15. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 16. Grignard reagent - Wikipedia [en.wikipedia.org]
Technical Support Center: Navigating the Chemoselectivity of 5-Chloro-2-iodoanisole
Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with the bifunctional reagent, 5-Chloro-2-iodoanisole. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you overcome the inherent challenge of its disparate C-Cl and C-I bond reactivities and achieve high selectivity in your cross-coupling reactions.
Introduction: The Challenge of Selective Functionalization
This compound is a valuable building block in organic synthesis, offering two distinct reactive sites for sequential functionalization. The key to unlocking its synthetic potential lies in understanding and controlling the chemoselectivity of cross-coupling reactions. The carbon-iodine (C-I) bond is significantly weaker and more susceptible to oxidative addition by palladium catalysts than the more robust carbon-chlorine (C-Cl) bond. This reactivity difference is the foundation for selective C-I bond functionalization, leaving the C-Cl bond intact for subsequent transformations. However, achieving perfect selectivity can be challenging, and various experimental parameters can influence the outcome. This guide will address common issues and provide practical solutions.
Troubleshooting Guide: Common Problems and Solutions
This section addresses specific issues you might encounter during your experiments with this compound in a question-and-answer format.
Issue 1: Low or No Conversion of the Starting Material
Question: I am attempting a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but I am observing very low conversion of my starting material, even after extended reaction times. What are the likely causes and how can I improve the yield?
Answer: Low conversion in a Suzuki-Miyaura coupling of this compound, where the intention is to react at the C-I position, can stem from several factors. Here’s a systematic approach to troubleshooting this issue:
-
Catalyst Activity and Choice:
-
Inactive Catalyst: Ensure your palladium source and ligand are active. The active catalyst is a Pd(0) species. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be efficiently reduced in situ. Consider using a more robust and air-stable Pd(0) precatalyst, such as Pd₂(dba)₃ or a palladacycle.
-
Ligand Selection: The choice of phosphine ligand is critical. For selective C-I activation, a less electron-rich and sterically less demanding ligand is often sufficient and can prevent undesired C-Cl activation. However, if the C-I bond is also proving unreactive, a more electron-rich and bulky ligand from the Buchwald or Hartwig family (e.g., SPhos, XPhos) might be necessary to promote the oxidative addition step.[1][2]
-
-
Reaction Conditions:
-
Sub-optimal Temperature: While milder conditions favor selectivity, the reaction may still require a certain activation energy. If you are running the reaction at room temperature, consider moderately increasing the temperature (e.g., to 40-60 °C). Monitor the reaction closely for any signs of C-Cl bond activation.
-
Base Selection and Quality: The base plays a crucial role in the transmetalation step. Ensure your base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is of high purity, anhydrous (if required by the protocol), and finely powdered for optimal reactivity.[1] The strength of the base can also be a factor; a stronger base like K₃PO₄ might be needed if a weaker base is proving ineffective.
-
-
Reagent Quality:
-
Boronic Acid Instability: A common cause of low yields is the decomposition of the boronic acid via protodeboronation (hydrolysis).[1] This can be exacerbated by the presence of water. To mitigate this, consider using anhydrous solvents and reagents, or switch to more stable boronic esters like pinacol (BPin) or MIDA esters.
-
Oxygen Contamination: The presence of oxygen can deactivate the palladium catalyst and lead to the homocoupling of the boronic acid.[2] Ensure your reaction is set up under an inert atmosphere (e.g., Argon or Nitrogen) and that your solvents are properly degassed.
-
dot
Caption: Troubleshooting workflow for low conversion.
Issue 2: Lack of Selectivity - Reaction at the C-Cl Bond
Question: I am successfully coupling at the C-I position, but I am also observing a significant amount of the di-substituted product, indicating reaction at the C-Cl bond. How can I improve the selectivity for mono-substitution?
Answer: Observing di-substitution is a clear indication that your reaction conditions are too harsh and are activating the less reactive C-Cl bond. Here’s how to enhance selectivity for the C-I bond:
-
Modify Reaction Conditions:
-
Lower the Temperature: This is the most critical parameter. High temperatures provide the necessary activation energy for the C-Cl bond to undergo oxidative addition. Reduce the reaction temperature, even to room temperature or below if necessary.
-
Weaker Base: A very strong base can sometimes promote the reactivity of the system to a point where selectivity is lost. Consider switching to a milder base (e.g., from K₃PO₄ to K₂CO₃).
-
-
Adjust the Catalyst System:
-
Less Activating Ligand: Highly electron-rich and bulky ligands are designed to activate challenging C-Cl bonds. To favor C-I activation, switch to a less activating ligand. Simple triarylphosphines like PPh₃ or P(o-tol)₃ can be effective for C-I coupling while being less likely to activate the C-Cl bond under mild conditions.
-
Ligand-to-Palladium Ratio: The ratio of ligand to palladium can influence the catalytically active species. A lower ligand-to-palladium ratio might favor a less reactive catalytic species that is more selective for the C-I bond.
-
-
Stoichiometry Control:
-
Limiting the Nucleophile: Use only a stoichiometric amount (1.0 equivalent) or a slight excess (e.g., 1.05-1.1 equivalents) of your coupling partner (boronic acid, alkyne, amine). This will ensure that once the more reactive C-I position has reacted, there is insufficient nucleophile remaining to react at the C-Cl position, even if some activation occurs.
-
| Parameter | To Increase C-I Selectivity | To Overcome Low Reactivity |
| Temperature | Decrease (e.g., Room Temp) | Increase (e.g., 60-100 °C) |
| Base | Weaker (e.g., K₂CO₃) | Stronger (e.g., K₃PO₄) |
| Ligand | Less electron-rich/bulky (e.g., PPh₃) | More electron-rich/bulky (e.g., XPhos) |
| Nucleophile | Stoichiometric (1.0-1.1 eq.) | Slight excess (1.2-1.5 eq.) |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reason for the difference in reactivity between the C-I and C-Cl bonds in this compound?
A1: The difference in reactivity is primarily due to the disparity in bond dissociation energies (BDE). The C-I bond is significantly weaker than the C-Cl bond. In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the aryl halide to the Pd(0) center. The weaker C-I bond has a lower activation energy for this step, allowing it to react preferentially under milder conditions. The stronger C-Cl bond requires more forcing conditions (higher temperature, more activating ligands) to undergo oxidative addition.
Q2: I am planning a Sonogashira coupling. What are the key considerations for achieving high selectivity for the C-I bond?
A2: For a selective Sonogashira coupling at the C-I position of this compound, the following are crucial:
-
Copper Co-catalyst: The classic Sonogashira conditions utilizing a copper(I) co-catalyst (e.g., CuI) are generally well-suited for selective C-I coupling under mild conditions.[3][4]
-
Mild Base: An amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically sufficient.[4]
-
Room Temperature Reaction: Aryl iodides are highly reactive in Sonogashira couplings and often react efficiently at room temperature.[4] This is the most important factor for preventing C-Cl activation.
-
Palladium and Ligand: A standard palladium source like Pd(PPh₃)₂Cl₂ or a combination of a Pd(0) source (e.g., Pd₂(dba)₃) with a simple phosphine ligand (e.g., PPh₃) is usually effective.
Q3: What are the best practices for a selective Buchwald-Hartwig amination on this compound?
A3: The Buchwald-Hartwig amination can be more challenging in terms of selectivity as it often requires stronger bases and more activating ligands.[5][6][7] To favor reaction at the C-I site:
-
Careful Ligand Selection: Start with a less sterically hindered and less electron-donating biarylphosphine ligand. While ligands like XPhos are excellent for C-Cl amination, they might be too reactive for selective C-I coupling. A ligand like SPhos or even a Josiphos-type ligand might offer a better balance of reactivity and selectivity.
-
Base Choice: Use the mildest base that can effectively promote the reaction. While strong bases like NaOt-Bu or LHMDS are common, a weaker base like Cs₂CO₃ or K₃PO₄ might provide better selectivity.
-
Temperature Control: Begin at a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress carefully. Avoid the high temperatures often required for aryl chloride amination.
-
Stoichiometry: Use a precise stoichiometry of the amine (1.0-1.2 equivalents) to avoid di-substitution.
dot
Caption: General workflow for selective cross-coupling reactions.
Q4: Are there any common side reactions I should be aware of besides di-substitution?
A4: Yes, several side reactions can occur:
-
Homocoupling: This is particularly prevalent in Sonogashira (Glaser coupling) and Suzuki reactions.[8] In Sonogashira, it results in a di-yne from the coupling of two alkyne molecules. In Suzuki, it leads to a biaryl from the coupling of two boronic acid molecules. These are often promoted by the presence of oxygen. Thoroughly degassing your reaction mixture is the best way to minimize homocoupling.
-
Protodeboronation: As mentioned earlier, this is the loss of the boronic acid group, which is replaced by a hydrogen atom.[1] It is promoted by water and strong bases.
-
Hydrodehalogenation: This is the replacement of a halogen atom with a hydrogen atom. It can sometimes be a competing pathway, especially under harsh conditions or with certain catalyst systems.
Q5: Can I functionalize the C-Cl bond first?
A5: While theoretically possible, selectively functionalizing the C-Cl bond in the presence of a C-I bond is extremely challenging and generally not a practical synthetic strategy. The much greater reactivity of the C-I bond means it will almost always react first. A more viable approach for functionalizing the position of the chlorine first would be to start with a different substrate, for example, one containing a C-Br and a C-Cl bond, where the reactivity difference is less pronounced and can sometimes be influenced by specialized ligands or reaction conditions.
Experimental Protocols: Starting Points for Optimization
The following are generalized protocols that can serve as a starting point for your experiments. Note: These are not optimized for every possible substrate and may require adjustments.
Selective Suzuki-Miyaura Coupling at the C-I Position
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.1 eq.), and potassium carbonate (2.0 eq.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).
-
Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v).
-
Reaction: Heat the mixture to 60 °C with vigorous stirring and monitor the reaction by TLC or LC-MS.
-
Workup: After completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Selective Sonogashira Coupling at the C-I Position
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%), and copper(I) iodide (5 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.
-
Solvent and Reagent Addition: Add anhydrous, degassed THF or DMF, followed by the terminal alkyne (1.2 eq.) and the amine base (e.g., Et₃N, 3.0 eq.).
-
Reaction: Stir the reaction at room temperature and monitor by TLC or GC-MS.
-
Workup: Upon completion, dilute with an organic solvent and filter through a pad of Celite to remove solids. Wash the organic phase with saturated aqueous NH₄Cl and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, concentrate, and purify by flash column chromatography.[9]
Selective Buchwald-Hartwig Amination at the C-I Position
-
Reaction Setup: In a glovebox, charge an oven-dried Schlenk tube with this compound (1.0 eq.), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., SPhos, 4 mol%), and the base (e.g., Cs₂CO₃, 1.5 eq.).
-
Reagent Addition: Add anhydrous, degassed toluene or dioxane, followed by the amine (1.2 eq.).
-
Reaction: Seal the tube, remove it from the glovebox, and heat to 80-100 °C with vigorous stirring. Monitor the reaction by LC-MS.
-
Workup: After completion, cool the reaction, dilute with an organic solvent, and filter through Celite. Partition between the organic solvent and water.
-
Purification: Dry the organic layer, concentrate, and purify by flash column chromatography.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. jk-sci.com [jk-sci.com]
- 7. youtube.com [youtube.com]
- 8. depts.washington.edu [depts.washington.edu]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Minimizing dehalogenation side products with 5-Chloro-2-iodoanisole
Welcome to the technical support hub for researchers working with 5-Chloro-2-iodoanisole. This guide is designed to provide practical, in-depth solutions to a common and frustrating challenge in cross-coupling reactions: the undesired side reaction of dehalogenation. As specialists in synthetic chemistry, we understand that minimizing byproducts is critical for yield, purity, and the overall success of your drug development and research projects.
This resource moves beyond simple protocols to explain the mechanistic underpinnings of why dehalogenation occurs and how to control it. The information is structured in a question-and-answer format to directly address the issues you are likely encountering at the bench.
Frequently Asked Questions (FAQs)
Q1: I'm seeing a significant amount of 4-chloroanisole in my reaction mixture. What is happening?
A: You are observing hydrodeiodination, a specific type of dehalogenation. This is a common side reaction in palladium-catalyzed cross-coupling where the iodine atom on your starting material, this compound, is replaced by a hydrogen atom.[1] The carbon-iodine (C-I) bond is significantly weaker and more reactive than the carbon-chlorine (C-Cl) bond. Consequently, in a typical cross-coupling reaction, the palladium catalyst will preferentially undergo oxidative addition into the C-I bond. If the subsequent steps of the catalytic cycle (transmetalation and reductive elimination) are slow, a competing pathway involving a palladium-hydride (Pd-H) species can take over, leading to the formation of 4-chloroanisole.
Q2: What is the primary source of the hydride (H⁻) that causes this dehalogenation?
A: The formation of a palladium-hydride (Pd-H) intermediate is the most common pathway for dehalogenation.[1] This critical intermediate can be generated from several sources within your reaction flask:
-
The Base: Some bases, particularly strong ones, can react with the palladium complex to form Pd-H species.
-
The Solvent: Protic solvents (like alcohols) or even trace amounts of water in aprotic solvents can serve as hydride sources.[2] Some aprotic solvents like DMF can also decompose at high temperatures to generate hydride equivalents.[3]
-
Additives or Reagents: Certain additives or even the organometallic coupling partner under specific conditions can contribute to Pd-H formation.
Once formed, the Ar-Pd-H species can undergo reductive elimination to yield the dehalogenated arene (Ar-H).
Q3: My goal is to selectively couple at the iodine position. Is the chloro group generally stable?
A: Yes, the selectivity is strongly in your favor. The relative reactivity of aryl halides in palladium-catalyzed oxidative addition is I > Br > OTf >> Cl.[1][4] This significant difference in reactivity means that under carefully controlled conditions, the C-I bond will react exclusively, leaving the C-Cl bond intact. Issues arise when reaction conditions are too harsh (e.g., excessively high temperatures) or when using highly active catalyst systems that can begin to activate the C-Cl bond, though this is less common.[5][6][7]
Troubleshooting Guide: Minimizing Dehalogenation by Reaction Type
This section provides a systematic approach to troubleshooting dehalogenation in common cross-coupling reactions involving this compound.
Core Problem: High levels of 4-chloroanisole byproduct detected.
The flowchart below outlines a general strategy for optimizing your reaction to favor the desired cross-coupling pathway over the dehalogenation side reaction.
Caption: A systematic troubleshooting workflow for dehalogenation.
Suzuki-Miyaura Coupling
The Suzuki reaction is robust but can be prone to dehalogenation, especially with reactive aryl iodides.
-
Probable Cause 1: Suboptimal Ligand Choice. A ligand that is not sufficiently bulky or electron-donating can lead to a slower rate of reductive elimination for the desired C-C bond formation. This gives the Pd-H mediated dehalogenation pathway more time to compete.
-
Solution: Switch to bulky, electron-rich biarylphosphine ligands such as SPhos, XPhos, or RuPhos.[1] These ligands are designed to accelerate reductive elimination, which is often the rate-limiting step for the desired product, thereby outcompeting the dehalogenation pathway.
-
-
Probable Cause 2: Inappropriate Base. Strong bases, while effective for promoting transmetalation, can also increase the rate of Pd-H formation.
-
Solution: Screen a series of weaker inorganic bases. Potassium phosphate (K₃PO₄) is often an excellent choice as it is effective in promoting the reaction while being less prone to causing dehalogenation than stronger bases like carbonates or hydroxides.[1]
-
-
Probable Cause 3: Presence of Water. While some Suzuki protocols call for aqueous base solutions, excess water can be a proton source leading to dehalogenation.[2]
-
Solution: Ensure that organic solvents are anhydrous. If using an aqueous base, minimize the amount of water or switch to anhydrous conditions with a base like K₃PO₄.
-
Sonogashira Coupling
The Sonogashira coupling is highly sensitive to reaction conditions, and dehalogenation can compete with alkyne coupling.[4][8]
-
Probable Cause 1: Slow Transmetalation/Alkyne Insertion. If the formation of the copper acetylide or its transfer to the palladium center is slow, the Ar-Pd-I intermediate has a longer lifetime, increasing the chance of interception by a hydride.
-
Solution: Ensure the quality of your copper(I) source (typically CuI). Running the reaction under strictly anaerobic (oxygen-free) conditions is critical, as oxygen can lead to alkyne homocoupling (Glaser coupling) and interfere with the primary catalytic cycle.[9] In some cases, copper-free Sonogashira conditions can be explored.[9]
-
-
Probable Cause 2: High Temperature. Elevated temperatures can accelerate the decomposition of solvents (like DMF) or amine bases, which can generate hydride species that lead to dehalogenation.[3]
-
Solution: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. For a reactive substrate like this compound, reactions can often be successful at room temperature or with gentle heating (40-60 °C).[4]
-
Heck Alkenylation
In the Heck reaction, the key competing side reaction is often β-hydride elimination from the olefin-inserted intermediate, but hydrodehalogenation of the starting material can still occur.[10]
-
Probable Cause 1: Base-Induced Pd-H Formation. The base used to neutralize the HX generated in the catalytic cycle can also be a source for Pd-H species.
-
Solution: Organic bases like triethylamine (NEt₃) are common, but if dehalogenation is an issue, consider switching to an inorganic base like sodium or potassium carbonate. The choice of base can significantly influence the reaction outcome.
-
-
Probable Cause 2: Solvent Effects. Polar aprotic solvents like DMF or NMP are often used to facilitate the Heck reaction but can be hydride sources at high temperatures.[11]
-
Solution: Consider less reactive solvents such as dioxane or toluene. Ensure the solvent is rigorously degassed and anhydrous.
-
Data Summary: Impact of Ligand and Base Selection
The following table provides a conceptual summary of how changing key parameters can influence the product distribution in a Suzuki coupling of this compound with phenylboronic acid.
| Catalyst System (Pd₂(dba)₃) | Ligand | Base | Temperature (°C) | Approx. Product : Dehalogenation Ratio |
| System 1 | PPh₃ | K₂CO₃ | 100 | 70 : 30 |
| System 2 | XPhos | K₂CO₃ | 100 | 95 : 5 |
| System 3 | XPhos | K₃PO₄ | 80 | >98 : 2 |
| System 4 | PPh₃ | NaOtBu | 100 | 50 : 50 |
Data are illustrative and intended to show general trends.
Experimental Protocols
Protocol 1: Optimized Suzuki Coupling to Suppress Dehalogenation
This protocol incorporates best practices to minimize the hydrodeiodination of this compound.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic Acid (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (0.01 mmol, 1 mol%)
-
XPhos (0.022 mmol, 2.2 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed Toluene (5 mL)
-
Anhydrous, degassed 1,4-Dioxane (5 mL)
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and finely ground K₃PO₄.
-
Catalyst Addition: In a glovebox, add the Pd₂(dba)₃ and XPhos to the flask. If a glovebox is not available, add the solids quickly under a positive flow of inert gas (Argon or Nitrogen).
-
Solvent Addition: Add the degassed toluene and 1,4-dioxane via syringe.
-
Degassing: Subject the heterogeneous mixture to three freeze-pump-thaw cycles to ensure all oxygen is removed.
-
Reaction: Place the sealed flask in a preheated oil bath at 80 °C. Stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of celite to remove inorganic salts. Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Caption: Competing catalytic cycles in Suzuki coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Cross-coupling and dehalogenation reactions catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes [organic-chemistry.org]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. Heck Reaction [organic-chemistry.org]
- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Technical Support Center: Troubleshooting Cross-Coupling Reactions with 5-Chloro-2-iodoanisole
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with cross-coupling reactions involving the sterically hindered and electronically complex substrate, 5-Chloro-2-iodoanisole. As Senior Application Scientists, we have compiled this resource to provide in-depth, field-proven insights to help you navigate and resolve common issues, leading to successful reaction outcomes.
Understanding the Challenges with this compound
This compound presents a unique set of challenges in palladium-catalyzed cross-coupling reactions. The presence of two different halogen atoms (iodine and chlorine) offers the potential for selective reactivity. However, the electronic-donating nature of the methoxy group and the steric hindrance it imposes, along with the chlorine atom, can significantly impact the efficiency of the catalytic cycle. Low conversion rates are a frequent hurdle, often stemming from difficulties in the oxidative addition step or subsequent steps in the catalytic cycle.
This guide provides a structured approach to troubleshooting, starting with the most common culprits for low yield and progressing to more nuanced optimization strategies.
Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting
This section addresses the most common initial problems encountered when working with this compound.
Q1: My reaction shows very low or no conversion. What are the first things I should check?
A1: Before delving into complex optimizations, always verify the fundamentals of your reaction setup.
-
Reagent Quality:
-
Substrate Purity: Ensure the this compound is pure. Impurities can poison the catalyst.
-
Catalyst Activity: Palladium catalysts, especially Pd(0) sources like Pd(PPh₃)₄, can degrade upon storage. It is often preferable to use a stable Pd(II) precatalyst which is reduced in situ to the active Pd(0) species.[1]
-
Solvent and Base Quality: Use anhydrous, degassed solvents. The presence of oxygen can deactivate the catalyst. Ensure your base is of high purity and has been stored correctly.
-
-
Reaction Atmosphere:
-
Inert Conditions: Palladium-catalyzed cross-coupling reactions are typically air- and moisture-sensitive.[2] Ensure your reaction vessel was properly purged with an inert gas (Argon or Nitrogen) and that all reagents were added under a positive pressure of this gas.
-
-
Temperature:
-
Sufficient Energy: Some cross-coupling reactions require elevated temperatures to overcome activation barriers, especially with challenging substrates.[3] Verify that your reaction is being heated to the appropriate temperature.
-
Q2: I'm observing the formation of side products, including homocoupling of my coupling partner. What could be the cause?
A2: Homocoupling is a common side reaction, particularly in Suzuki and Sonogashira couplings.
-
Oxygen Contamination: Trace amounts of oxygen can promote the homocoupling of boronic acids (in Suzuki reactions) or terminal alkynes (in Sonogashira reactions). Rigorous degassing of your solvent and reaction mixture is crucial.
-
Base Choice: The choice of base can influence the rate of competing side reactions. For Suzuki reactions, using a weaker base like KF might suppress homocoupling, though it could also slow down the desired reaction.[4]
-
Copper Co-catalyst (Sonogashira): In Sonogashira couplings, the copper co-catalyst can facilitate the oxidative homocoupling of the alkyne (Glaser coupling). Running the reaction under "copper-free" conditions can mitigate this issue.[5]
Part 2: Advanced Troubleshooting & Optimization Strategies
If the initial checks do not resolve the low conversion, a more systematic approach to optimizing the reaction conditions is necessary. The following sections provide a logical workflow for troubleshooting.
Workflow for Diagnosing Low Conversion
Caption: A step-by-step workflow for troubleshooting low conversion rates.
In-Depth Analysis of Reaction Components
The choice of palladium source and, more importantly, the supporting ligand is paramount for achieving high conversion with a substrate like this compound. The ligand influences the catalyst's stability, reactivity, and selectivity.
Problem: Inefficient Oxidative Addition
The oxidative addition of the aryl halide to the Pd(0) center is the first and often rate-limiting step in the catalytic cycle. The electron-rich nature of the anisole ring can make this step sluggish.
Solutions:
-
Utilize Electron-Rich, Bulky Ligands: Ligands such as Buchwald's biaryl phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are designed to accelerate oxidative addition.[6][7] Their steric bulk promotes the formation of coordinatively unsaturated, highly reactive monoligated Pd(0) species, which are often the active catalysts.[6][8]
-
Consider Nickel Catalysis: For particularly challenging aryl chlorides, nickel catalysts can sometimes outperform palladium. Nickel is more readily oxidized and can be a better choice for cleaving the strong C-Cl bond.[9]
Table 1: Recommended Ligand Classes for Cross-Coupling with this compound
| Ligand Type | Examples | Key Advantages | Common Applications |
| Biaryl Monophosphines | SPhos, XPhos, RuPhos | Electron-rich and bulky, promoting fast oxidative addition and reductive elimination. | Suzuki, Buchwald-Hartwig, Sonogashira |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong σ-donors, form stable catalysts. Often effective for sterically hindered substrates. | Suzuki, Heck |
| Diphosphines | Xantphos, dppf | Offer defined bite angles, which can influence selectivity and stability. | Buchwald-Hartwig, Carbonylations |
The solvent and base are not merely passive components; they play active roles in the catalytic cycle.
Problem: Poor Solubility or Incompatible Base
-
Solubility Issues: The insolubility of reagents or the catalyst can halt the reaction.[4]
-
Base Strength and Type: The base is crucial for the transmetalation step in Suzuki reactions and for neutralizing the acid generated in Heck and Sonogashira couplings.[10] An inappropriate base can lead to side reactions or fail to promote the desired transformation.
Solutions:
-
Solvent Screening: Aprotic polar solvents like dioxane, THF, or DMF are often good starting points. Toluene is a common choice for less polar systems. For Suzuki reactions, a co-solvent of water is often necessary to dissolve the inorganic base.[1]
-
Base Selection:
-
Suzuki: A range of bases can be effective, from carbonates (K₂CO₃, Cs₂CO₃) to phosphates (K₃PO₄). The choice can significantly impact the reaction rate and yield.
-
Buchwald-Hartwig: Strong, non-nucleophilic bases like NaOtBu or LHMDS are typically required.
-
Sonogashira & Heck: Amine bases such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are commonly used.
-
Experimental Protocol: Screening Reaction Conditions
A systematic screening of catalysts, ligands, solvents, and bases is often the most efficient way to identify optimal conditions.
Step-by-Step Guide:
-
Setup: In an array of reaction vials, add this compound (1.0 eq) and the coupling partner (1.1-1.5 eq).
-
Catalyst/Ligand Addition: To each vial, add a different palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligand combination. A typical catalyst loading is 1-5 mol%.
-
Solvent and Base Addition: Add the chosen solvent and base to each vial.
-
Degassing: Seal the vials and thoroughly degas the mixtures by bubbling an inert gas through the solution or by using the freeze-pump-thaw method.
-
Reaction: Heat the reactions to the desired temperature and monitor by TLC or LC-MS.
The Interplay of Steric and Electronic Effects
The substituents on this compound create a specific electronic and steric environment that must be considered.
Caption: Key functional groups and their influence on reactivity.
-
Reactivity of Halides: The C-I bond is significantly weaker and more reactive than the C-Cl bond. Therefore, cross-coupling reactions will preferentially occur at the iodine position.[11] Achieving selective coupling at the chlorine position is challenging and typically requires that the iodo position is already substituted.
-
Electronic Effects: The methoxy group is electron-donating, which increases the electron density on the aromatic ring. This can make the oxidative addition of the C-I bond to the electron-rich Pd(0) center less favorable.[12]
-
Steric Hindrance: The ortho-methoxy group provides steric bulk around the iodo substituent, which can hinder the approach of the palladium catalyst.[13] This steric clash can be overcome by using ligands with appropriate steric profiles.
Part 3: Specific Cross-Coupling Reaction Guides
Suzuki-Miyaura Coupling
Common Problem: Low yield due to inefficient transmetalation or boronic acid decomposition.
Troubleshooting:
-
Base Activation: The boronic acid must be activated by a base to facilitate transmetalation.[10] Ensure the base is sufficiently strong and soluble. K₃PO₄ is often a good choice for challenging substrates.
-
Water Content: The amount of water in the reaction can be critical. While some water is necessary to dissolve the base, too much can lead to protodeboronation of the boronic acid. A typical solvent ratio is 10:1 organic solvent to water.
-
Boronic Ester Alternatives: If the boronic acid is unstable under the reaction conditions, consider using a more robust boronate ester, such as a pinacol ester.
Sonogashira Coupling
Common Problem: Low yields and formation of alkyne homocoupling (Glaser) products.
Troubleshooting:
-
Copper-Free Conditions: To avoid Glaser coupling, perform the reaction without a copper co-catalyst. This may require a higher catalyst loading or a more active ligand system.
-
Amine Base: The amine base is crucial. Ensure it is dry and of high purity. Hindered bases like DIPEA can sometimes be beneficial.
Buchwald-Hartwig Amination
Common Problem: Low conversion due to catalyst inhibition or decomposition.
Troubleshooting:
-
Ligand Choice: This reaction is highly dependent on the ligand. Screen a variety of Buchwald-type ligands to find the optimal one for your specific amine and aryl halide combination.
-
Base Strength: Strong bases like NaOtBu are typically required. The solid nature of these bases can sometimes lead to reproducibility issues; ensure efficient stirring.
Conclusion
Successfully performing cross-coupling reactions with this compound requires a careful and systematic approach to troubleshooting. By understanding the inherent challenges posed by this substrate and methodically optimizing the catalyst system, solvent, base, and reaction parameters, high conversion rates can be achieved. This guide provides a framework for this process, empowering researchers to overcome common obstacles and advance their synthetic goals.
References
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. researchgate.net [researchgate.net]
- 5. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Scalable Synthesis and Purification of 5-Chloro-2-iodoanisole Derivatives
Welcome to the technical support center for the synthesis and purification of 5-Chloro-2-iodoanisole and its derivatives. This guide is designed for researchers, chemists, and process development professionals who are working with this critical building block in pharmaceutical and materials science applications. Here, we address common challenges and provide in-depth, field-proven solutions to streamline your workflow, enhance yield, and ensure the highest purity on a scalable level.
Part 1: Synthesis of this compound
The most common and scalable route to this compound is the direct electrophilic iodination of the commercially available starting material, 4-chloroanisole. The methoxy group (-OCH₃) is a strong activating, ortho, para-directing group, while the chloro group (-Cl) is a deactivating, ortho, para-directing group. The challenge lies in controlling the regioselectivity to favor iodination at the C2 position, ortho to the powerful methoxy director.
Frequently Asked Questions (FAQs): Synthesis
Q1: What is the best iodinating agent for the selective synthesis of this compound?
A1: The choice of iodinating agent is critical for achieving high regioselectivity and yield. Several reagents can be employed, each with distinct advantages and considerations for scalability.
-
N -Iodosuccinimide (NIS) with a Catalytic Acid: This is often the preferred method for its mild conditions and high selectivity. A catalytic amount of an acid, such as trifluoroacetic acid (TFA), activates NIS to generate a more potent electrophilic iodine species in situ.[1] This system often leads to cleaner reactions with fewer byproducts.
-
Iodine Monochloride (ICl): ICl is a highly reactive and efficient iodinating agent due to the polarization of the I-Cl bond, which makes the iodine atom strongly electrophilic.[2] While effective, its high reactivity can sometimes lead to over-iodination or reduced selectivity if conditions are not carefully controlled. It is also moisture-sensitive and can decompose over time.[3]
-
Iodine (I₂) with an Oxidizing Agent: Using elemental iodine in conjunction with an oxidizing agent (e.g., H₂O₂, HgO) is another viable route. The oxidant converts I₂ into a more reactive electrophilic species. This method can be cost-effective for large-scale synthesis but may require more rigorous optimization to control side reactions.
Table 1: Comparison of Common Iodinating Systems for Anisole Derivatives
| Reagent System | Typical Conditions | Advantages | Disadvantages |
| NIS / cat. TFA | Acetonitrile, Room Temp | High regioselectivity, mild conditions, simple workup.[1] | NIS can be a more expensive reagent for large-scale work. |
| Iodine Monochloride (ICl) | CH₂Cl₂, 0°C to RT | High reactivity, fast reaction times, high conversion.[2] | Moisture sensitive, can lead to di-iodination, requires careful stoichiometric control.[3] |
| I₂ / H₂O₂ | Acetic Acid or H₂O, 50-60°C | Cost-effective, readily available reagents. | Often requires heating, may produce more byproducts, slower reaction times. |
Q2: My reaction produces a significant amount of the wrong isomer (e.g., 3-iodo-5-chloroanisole). How can I improve regioselectivity?
A2: Poor regioselectivity is a common issue stemming from the competing directing effects of the methoxy and chloro groups. To favor the desired 2-iodo isomer:
-
Leverage Steric Hindrance: The bulky iodine electrophile will preferentially attack the less sterically hindered position ortho to the methoxy group (C2) rather than the position between the two substituents (C3).
-
Lower the Reaction Temperature: Running the reaction at lower temperatures (e.g., 0°C or below) decreases the overall reaction rate and enhances the kinetic preference for the sterically more accessible C2 position.[3]
-
Control Reagent Addition: Slow, dropwise addition of the iodinating agent to the solution of 4-chloroanisole can help maintain a low concentration of the reactive electrophile, favoring the more rapid reaction at the C2 position and minimizing side reactions.
Troubleshooting Guide: Synthesis
Issue 1: Low or No Product Yield
Low conversion of the 4-chloroanisole starting material is a frequent problem. A systematic approach is required to diagnose the root cause.
-
Cause A: Reagent Quality
-
Solution: Iodine monochloride (ICl) is highly sensitive to moisture. Use a fresh bottle or purify it before use.[3] Ensure your NIS is pure and dry. Solvents should be anhydrous, as water can react with the iodinating agent and intermediates.
-
-
Cause B: Insufficient Activation
-
Solution: If using NIS, ensure the acid catalyst (e.g., TFA) is added and is of good quality. For I₂-based systems, confirm that the oxidizing agent is active.
-
-
Cause C: Reaction Temperature Too Low
-
Solution: While low temperatures improve selectivity, some activation energy is still required. If you see no reaction at 0°C, allow the reaction to slowly warm to room temperature and monitor by TLC or GC-MS.
-
References
Validation & Comparative
A Comparative Guide to the Reactivity of 5-Chloro-2-iodoanisole vs. 5-bromo-2-iodoanisole for Synthetic Strategy and Drug Development
In the intricate landscape of medicinal chemistry and materials science, dihalogenated aromatic compounds serve as invaluable and versatile synthons. Their utility lies in the potential for sequential, site-selective functionalization, enabling the precise construction of complex molecular architectures. Among these, 5-Chloro-2-iodoanisole and 5-bromo-2-iodoanisole are prominent building blocks. This guide provides an in-depth, objective comparison of their reactivity profiles, offering field-proven insights and experimental frameworks to guide researchers in their synthetic endeavors.
The core of this analysis rests on the fundamental principles of transition-metal catalyzed cross-coupling reactions, where the disparate nature of the carbon-halogen bonds dictates the regiochemical outcome of a reaction. Understanding these nuances is paramount for efficient and predictable synthesis.
The Decisive Factor: The Hierarchy of Carbon-Halogen Bond Reactivity
The ability to perform selective transformations on a polyhalogenated arene is primarily governed by the differences in carbon-halogen (C-X) bond dissociation energies (BDEs). For the halogens , this trend is well-established: the C-I bond is significantly weaker and thus more reactive than the C-Br bond, which in turn is more reactive than the C-Cl bond.[1][2][3]
General Reactivity Trend in Oxidative Addition: C-I > C-Br > C-Cl > C-F
This hierarchy is the cornerstone of selectivity in palladium-catalyzed cross-coupling reactions. The first and often rate-determining step of the catalytic cycle is the oxidative addition of the aryl halide to the low-valent metal center (typically Pd(0)).[1][4] The catalyst will preferentially insert into the weakest, most labile C-X bond, which in both this compound and 5-bromo-2-iodoanisole is the C-I bond.
Electronic and Steric Considerations
While BDE is the dominant factor, the electronic environment of the aromatic ring also plays a role. Halogens exert a dual electronic effect: an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+R).[5][6][7] The stronger -I effect of chlorine compared to bromine makes the carbon of the C-Cl bond slightly more electron-deficient than that of the C-Br bond. However, this subtle electronic difference is largely overshadowed by the substantial difference in bond energies when competing with the C-I bond.
The methoxy group (-OCH₃) at the C1 position is a strong electron-donating group, activating the ring. The iodine atom at the C2 position is ortho to this group, while the chloro/bromo substituent is at the C5 (para) position. This substitution pattern ensures that the initial, highly favored reaction occurs at the sterically accessible and electronically primed C2 position.
Comparative Reactivity in Key Cross-Coupling Reactions
The primary utility of these substrates is in their ability to undergo a highly selective initial coupling at the C-I bond, followed by a second, more challenging coupling at the C-Br or C-Cl position.
Stage 1: Selective Functionalization of the C-I Bond
For both this compound and 5-bromo-2-iodoanisole, the first cross-coupling reaction will occur with exceptional selectivity at the C2 position (the C-I bond). Under standard, mild conditions for reactions like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, the C-Br and C-Cl bonds remain intact.[8][9][10]
-
Suzuki-Miyaura Coupling: Reaction with an arylboronic acid proceeds smoothly at the C-I position, leaving the C5-halogen for subsequent modification.[11][12]
-
Sonogashira Coupling: The palladium and copper co-catalyzed reaction with a terminal alkyne shows excellent chemoselectivity for the C-I bond.[9][13]
-
Buchwald-Hartwig Amination: C-N bond formation with primary or secondary amines can be directed exclusively to the C2 position.[14][15]
In this initial stage, the performance difference between the chloro- and bromo-analogs is negligible. The choice between them is often dictated by cost, availability, or the specific requirements of the subsequent reaction step.
Stage 2: The Divergence – Reacting the C-Br vs. C-Cl Bond
The critical difference between the two substrates becomes apparent when attempting a second cross-coupling reaction.
-
5-bromo-2-iodoanisole Derivative: After the first coupling, the remaining C-Br bond is still relatively reactive. A second Suzuki, Sonogashira, or Buchwald-Hartwig coupling can often be achieved by increasing the reaction temperature, changing the ligand to a more electron-rich one, or simply extending the reaction time. The conditions are generally accessible with a wide range of standard catalysts.
-
This compound Derivative: The C-Cl bond is substantially less reactive and presents a greater synthetic challenge.[16] Effecting a second coupling reaction requires significantly more forcing conditions and specialized catalyst systems. Typically, this involves the use of highly electron-rich, sterically hindered phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos, or NHC ligands) and stronger bases to facilitate the difficult oxidative addition step.[16][17][18]
This difference in reactivity is the key strategic consideration for any researcher designing a multi-step synthesis. If a sequential difunctionalization is planned, starting with 5-bromo-2-iodoanisole provides a more facile and forgiving pathway.
Data Presentation
Table 1: Comparative Physicochemical and Reactivity Properties
| Property | This compound | 5-bromo-2-iodoanisole | Rationale |
| Molecular Formula | C₇H₆ClIO | C₇H₆BrIO | Different halogen at C5. |
| Molecular Weight | 284.48 g/mol | 328.93 g/mol | Bromine has a higher atomic mass than chlorine.[19] |
| C-X Bond Energy | C-I < C-Cl | C-I < C-Br | C-I bond is the weakest, making it the most reactive site.[2] |
| Reactivity of C5-X | Lower | Higher | The C-Br bond is weaker and more reactive than the C-Cl bond.[20] |
| Conditions for C5-X Coupling | Forcing (specialized ligands, high temp.) | Moderate (standard ligands, elevated temp.) | Higher energy barrier for oxidative addition to C-Cl bonds.[16] |
Visualization of Reaction Pathways
Diagram 1: Generalized Palladium-Catalyzed Cross-Coupling Cycle
Caption: Generalized catalytic cycle for cross-coupling reactions.
Diagram 2: Comparative Reactivity Workflow
Caption: Workflow comparing sequential functionalization pathways.
Experimental Protocol: Selective Sonogashira Coupling of 5-bromo-2-iodoanisole
This protocol describes a typical procedure for the selective coupling at the C-I position, which is applicable to both substrates.
Objective: To synthesize 5-bromo-2-(phenylethynyl)anisole.
Materials:
-
5-bromo-2-iodoanisole (1.0 eq)
-
Phenylacetylene (1.1 - 1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 - 0.05 eq)
-
Copper(I) iodide [CuI] (0.02 - 0.05 eq)
-
Diisopropylamine (DIPA) or Triethylamine (TEA) (2.0 - 3.0 eq)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
Procedure:
-
Inert Atmosphere Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 5-bromo-2-iodoanisole (1.0 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.025 eq).
-
Causality: The reaction is sensitive to oxygen, which can deactivate the Pd(0) catalyst. An inert atmosphere (Nitrogen or Argon) is crucial for catalytic activity.[13] Flame-drying removes adsorbed water.
-
-
Solvent and Reagent Addition: Evacuate and backfill the flask with an inert gas three times. Add anhydrous THF (or DMF) via syringe.
-
Causality: Anhydrous solvents are used to prevent unwanted side reactions, such as the hydrolysis of reagents or intermediates.
-
-
Amine and Alkyne Addition: Add the amine base (e.g., DIPA, 2.0 eq) followed by phenylacetylene (1.1 eq) via syringe.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-6 hours.
-
Causality: Room temperature is usually sufficient for the highly reactive C-I bond, ensuring selectivity over the C-Br bond.
-
-
Workup: Once the starting material is consumed, dilute the reaction mixture with diethyl ether or ethyl acetate and filter through a pad of Celite® to remove the catalyst and copper salts.
-
Causality: Filtration removes insoluble inorganic salts and palladium species.
-
-
Purification: Wash the filtrate sequentially with saturated aqueous NH₄Cl, water, and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the pure 5-bromo-2-(phenylethynyl)anisole.
-
Causality: The aqueous washes remove the amine base and any remaining inorganic salts. Column chromatography separates the desired product from any unreacted starting materials or byproducts like alkyne homocoupling products.
-
Conclusion and Strategic Recommendations
Both this compound and 5-bromo-2-iodoanisole are excellent substrates for selective C-I bond functionalization. The choice between them is of little consequence for the initial coupling step. However, for synthetic strategies requiring sequential, dual functionalization, the choice is critical:
-
Choose 5-bromo-2-iodoanisole for a more straightforward and robust two-step functionalization pathway, as the C-Br bond is significantly more amenable to subsequent cross-coupling than the C-Cl bond.
-
Choose this compound if the chloro-substituent is the desired final functionality, or if the synthetic plan involves a reaction where the C-Cl bond's inertness is an advantage. Be prepared to employ more specialized and often more expensive catalyst systems for any subsequent C-Cl coupling.
By understanding the fundamental reactivity hierarchy of the carbon-halogen bonds, researchers can make informed decisions, optimizing their synthetic routes for efficiency, cost-effectiveness, and yield.
References
- 1. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. quora.com [quora.com]
- 3. researchgate.net [researchgate.net]
- 4. Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aryl Halide Reactions: Mechanisms & Key Examples Explained [vedantu.com]
- 6. byjus.com [byjus.com]
- 7. youtube.com [youtube.com]
- 8. jocpr.com [jocpr.com]
- 9. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. tcichemicals.com [tcichemicals.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 17. Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. research.rug.nl [research.rug.nl]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. m.youtube.com [m.youtube.com]
5-Chloro-2-iodoanisole vs. other iodoanisole isomers in Suzuki coupling
An In-Depth Comparative Guide to the Suzuki Coupling of Iodoanisole Isomers: The Case of 5-Chloro-2-iodoanisole
This guide provides a comprehensive comparison of this compound and its parent iodoanisole isomers in the context of the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Designed for researchers, chemists, and professionals in drug development, this document delves into the mechanistic nuances, analyzes the critical role of electronic and steric effects, and presents supporting experimental data to guide substrate selection and reaction optimization.
Introduction: The Strategic Importance of Substituted Biaryls
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, celebrated for its reliability, functional group tolerance, and efficiency in constructing carbon-carbon bonds.[1][2] This reaction is paramount in the synthesis of biaryl and substituted biaryl motifs, which are ubiquitous scaffolds in pharmaceuticals, agrochemicals, and advanced materials.
Iodoanisoles are valuable building blocks in this arena, offering a reactive C-I bond for coupling and a methoxy group that can be a final structural element or a synthetic handle for further modification (e.g., demethylation to a phenol). However, not all isomers are created equal. The position of the methoxy group—and any additional substituents—profoundly influences the substrate's reactivity. This guide specifically examines this compound, a key precursor for certain polychlorinated biphenyl (PCB) derivatives, comparing its performance against the simpler 2-, 3-, and 4-iodoanisole isomers to illuminate the subtle interplay of molecular structure and catalytic activity.
The Engine of Biaryl Synthesis: The Suzuki-Miyaura Catalytic Cycle
Understanding the reaction mechanism is fundamental to rationalizing the differences in reactivity among isomers. The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][3]
The three key steps are:
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-iodine bond of the iodoanisole. This is often the rate-determining step and is highly sensitive to the electronic properties and steric environment of the aryl halide.[4]
-
Transmetalation : The organoboron species (e.g., a phenylboronic acid) coordinates to the palladium center. A base is required to activate the boronic acid, facilitating the transfer of the organic group from boron to palladium.[1][3]
-
Reductive Elimination : The two organic partners on the palladium complex couple, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst, allowing the cycle to continue.
A Structural and Electronic Comparison of Iodoanisole Isomers
The reactivity of an aryl halide in the Suzuki coupling is governed by a delicate balance of electronic and steric factors. These factors directly impact the energy barrier of the rate-determining oxidative addition step.
Electronic Effects: Activating and Deactivating Influences
The rate of oxidative addition is accelerated by electron-withdrawing groups on the aromatic ring, which make the carbon of the C-I bond more electrophilic. Conversely, electron-donating groups slow this step.
-
Methoxy Group (-OCH₃): This group has a dual nature. It is strongly electron-donating through resonance (+M effect), particularly when positioned ortho or para to the reacting site. It is also moderately electron-withdrawing via induction (-I effect) due to the oxygen's electronegativity.
-
Chloro Group (-Cl): This group is strongly electron-withdrawing through induction (-I effect) and only weakly electron-donating through resonance. Its net effect is electron-withdrawing.
Analysis of Isomers:
-
4-Iodoanisole: The para-methoxy group exerts a powerful +M effect, increasing electron density on the C-I bond. This makes the oxidative addition step more difficult, rendering this isomer the least reactive electronically.
-
3-Iodoanisole: The meta-methoxy group cannot exert its +M effect on the reaction center. Its influence is primarily the electron-withdrawing -I effect, which activates the C-I bond towards oxidative addition.
-
2-Iodoanisole: The ortho-methoxy group has competing +M and -I effects. While the +M effect is strong, the proximity also enhances the -I effect. Its net electronic influence is less deactivating than the para isomer.
-
This compound: This isomer benefits from two electron-withdrawing influences relative to the iodine. The ortho-methoxy group provides its -I effect, and the meta-chloro group provides a strong -I effect. This combination makes the C-I bond significantly more electron-poor and thus highly activated for oxidative addition.
Steric Effects: The Impact of Proximity
Substituents positioned ortho to the halogen can physically impede the approach of the bulky palladium catalyst, increasing the activation energy of the oxidative addition step.[5][6]
Analysis of Isomers:
-
3-Iodoanisole & 4-Iodoanisole: These isomers lack any ortho substituents, making them sterically unhindered.
-
2-Iodoanisole & this compound: Both isomers possess an ortho-methoxy group, which introduces significant steric bulk adjacent to the iodine atom. This is expected to slow the reaction rate compared to the unhindered isomers. The chloro group in the 5-position is remote and does not add significant steric hindrance at the reaction site.
Predicted Reactivity
Based on this analysis, a predicted reactivity order can be established:
-
3-Iodoanisole: Most reactive, benefiting from electronic activation (meta -I effect) and minimal steric hindrance.
-
This compound: Highly electronically activated due to two withdrawing groups, which likely overcomes the significant steric hindrance from the ortho-methoxy group.
-
2-Iodoanisole: Moderately reactive. Its reactivity is a trade-off between some electronic deactivation and significant steric hindrance.
-
4-Iodoanisole: Least reactive, due to strong electronic deactivation from the para-methoxy group's +M effect.
Performance in Practice: A Review of Experimental Data
The theoretical predictions are largely borne out by experimental results reported in the literature. While direct, side-by-side comparisons under identical conditions are rare, a survey of various studies provides a clear performance picture. High yields are achievable with all isomers, but often require tuning of reaction conditions (e.g., higher temperatures or longer reaction times for less reactive substrates).
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. & Time | Yield (%) | Reference |
| This compound | 2,5-Dichlorophenylboronic acid | Pd(dba)₂ / DPDB | K₃PO₄ | Toluene | 110 °C, 24 h | 98% | [7] |
| 2-Iodoanisole | Aryl Iodides (Triple Coupling) | Pd(OAc)₂ / 3-Methyl-2-pyridone | K₂CO₃ | Toluene | 130 °C, 24 h | 78% | [8] |
| 3-Iodoanisole | Phenylboronic acid | Pd-bidentate complex | KOBuᵗ | DMF | N/A | Good Yields | [9] |
| 4-Iodoanisole | Phenylboronic acid | Pd/C | K₂CO₃ | DMF | Reflux, 90 min | 92% | [10] |
| 4-Iodoanisole | Phenylboronic acid | C–SH–Pd | K₂CO₃ | EtOH | 100 °C, 4 h | ~100% | [11] |
Key Observations:
-
This compound demonstrates excellent reactivity, achieving a near-quantitative yield even when coupling with a sterically hindered boronic acid.[7] This confirms that the strong electronic activation from the chloro and methoxy groups is the dominant factor, enabling efficient coupling despite the ortho substituent. This high reactivity is crucial for its application in the synthesis of complex polychlorinated biphenyls.[7][12][13]
-
4-Iodoanisole , predicted to be the least reactive, can still provide excellent yields. However, this often requires forcing conditions such as high temperatures (refluxing DMF or 100 °C) or highly active catalyst systems.[10][11] The successful use of 4-iodoanisole in educational settings highlights its reliability when appropriate conditions are applied.[10]
-
2-Iodoanisole is a competent coupling partner, though the conditions reported for its successful use in a complex triple coupling reaction (130 °C) suggest a higher activation barrier, likely due to steric hindrance.[8]
-
3-Iodoanisole is reported to give good yields, consistent with its favorable electronic and steric profile.[9]
Representative Experimental Protocol: Suzuki Coupling of 4-Iodoanisole
This protocol is adapted from a procedure developed for an undergraduate chemistry experiment, demonstrating the robustness of the Suzuki-Miyaura reaction.[10] It is a reliable starting point for the synthesis of 4-methoxybiphenyl.
Materials & Equipment
-
Reagents: 4-Iodoanisole (1.0 mmol, 234 mg), Phenylboronic acid (1.5 mmol, 183 mg), 10% Palladium on carbon (Pd/C) (15 mg, ~1.4 mol% Pd), Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg), Dimethylformamide (DMF) (8 mL).
-
Equipment: Round-bottom flask (25 mL), reflux condenser, magnetic stirrer/hotplate, standard glassware for workup, purification apparatus (e.g., for recrystallization or column chromatography).
Procedure
-
Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 4-iodoanisole, phenylboronic acid, Pd/C, and potassium carbonate.
-
Solvent Addition: Add 8 mL of DMF to the flask.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux with vigorous stirring. For this specific procedure, a domestic microwave oven adapted for laboratory use was employed for heating, but conventional heating with a heating mantle can be substituted.[10] Monitor the reaction by TLC until the 4-iodoanisole is consumed (approx. 60-90 minutes).
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol or by silica gel column chromatography to yield pure 4-methoxybiphenyl.
Conclusion and Strategic Recommendations
The choice of iodoanisole isomer for a Suzuki-Miyaura coupling reaction has significant practical implications driven by fundamental principles of reactivity.
-
For Maximal Reactivity: 3-Iodoanisole is the superior choice when steric and electronic factors are considered in isolation. Its combination of electronic activation and low steric hindrance makes it an ideal substrate for rapid and efficient coupling under mild conditions.
-
For Sterically Demanding Syntheses: This compound stands out as a highly effective, electronically activated substrate. Researchers should not be deterred by its ortho-methoxy group, as the powerful activating effect of the two substituents readily overcomes the steric barrier. It is the substrate of choice for synthesizing complex biaryls where this specific substitution pattern is required.[7]
-
For General Purpose & Cost-Effectiveness: 4-Iodoanisole is a widely available and reliable substrate. While it is the most electronically deactivated isomer, excellent yields can be achieved by employing slightly more forcing conditions (higher temperature, longer reaction time) or more active, modern catalyst systems.
-
For Ortho-Anisole Scaffolds: 2-Iodoanisole remains a necessary choice for accessing ortho-methoxybiaryls. One must anticipate that the steric hindrance will necessitate more optimized conditions, potentially including specialized bulky phosphine ligands that can facilitate the oxidative addition and reductive elimination steps.[5][6]
By understanding the interplay of these effects, scientists can make informed decisions in substrate selection, anticipate potential challenges, and strategically design reaction conditions to achieve optimal outcomes in their synthetic campaigns.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Palladium-catalyzed triple coupling of 2-iodoanisoles with aryl iodides to access 6H-dibenzopyrans - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
A Senior Application Scientist's Guide to Palladium Catalyst Efficacy for 5-Chloro-2-iodoanisole
Introduction: The Synthetic Value and Challenge of 5-Chloro-2-iodoanisole
In the landscape of medicinal and materials chemistry, this compound stands out as a highly versatile synthetic intermediate. Its utility lies in its differentiated di-halogenation pattern, presenting two distinct reactive sites for sequential, site-selective functionalization. The primary challenge and, indeed, the greatest opportunity, lies in harnessing the inherent reactivity differences between the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds. Palladium-catalyzed cross-coupling reactions are the preeminent tools for this task, but success hinges on a critical factor: the judicious selection of the palladium catalyst and its associated ligands to achieve exquisite chemoselectivity.
This guide provides an in-depth comparison of common palladium catalyst systems for the selective functionalization of this compound. We will move beyond mere protocols to explore the mechanistic rationale behind catalyst choice, offering field-proven insights to guide your experimental design. The objective is to empower researchers to selectively couple at the C-I bond, preserving the C-Cl bond for subsequent transformations, thereby maximizing the synthetic potential of this valuable building block.
The Core Principle: Chemoselectivity in Oxidative Addition
The foundation of selective cross-coupling on dihaloarenes is the difference in bond dissociation energies (BDE) for the carbon-halogen bonds. The established reactivity trend for oxidative addition to a Palladium(0) center, the typically rate-determining step in most cross-coupling cycles, is:
C-I > C-Br > C-OTf > C-Cl [1][2]
The significantly lower BDE of the C-I bond compared to the C-Cl bond makes it the kinetically favored site for reaction.[3] Therefore, under carefully controlled conditions, a palladium catalyst can insert exclusively into the C-I bond, leaving the C-Cl bond untouched. However, overly reactive catalysts or harsh conditions can lead to a loss of selectivity, resulting in a mixture of mono- and di-substituted products. The goal is to operate within a "selectivity window" where the rate of C-I activation is high, and the rate of C-Cl activation is negligible. The choice of palladium precursor and, most critically, the phosphine ligand, are the primary levers for controlling this selectivity.[1][4]
Comparative Analysis of Palladium Catalyst Systems
The efficacy of a palladium catalyst is not universal; it is intrinsically linked to the specific type of cross-coupling reaction being performed. Below, we compare the performance of several common catalyst systems for major classes of C-C and C-N bond-forming reactions. The yields presented are illustrative, based on established principles and results from analogous dihaloarene systems, designed to guide catalyst selection.
Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling for generating biaryl structures. The choice of catalyst dictates the reaction's efficiency and selectivity.
| Catalyst System | Precursor | Ligand Type | Typical Conditions | Expected Selectivity (C-I vs C-Cl) | Expected Yield (at C-I) | Rationale & Insights |
| System A | Pd(PPh₃)₄ | Monodentate, Electron-Rich | K₂CO₃, Toluene/H₂O, 80-90 °C | Excellent (>98:2) | Good to Excellent (85-95%) | The Workhorse: Pd(PPh₃)₄ is a pre-activated Pd(0) source, making it highly reliable.[5][6] The moderate activity of the PPh₃ ligand is ideal for selective C-I coupling without activating the more robust C-Cl bond under standard conditions. This is often the best starting point for selective Suzuki couplings. |
| System B | Pd(dppf)Cl₂ | Bidentate, Ferrocenyl | Na₂CO₃, Dioxane/H₂O, 90-100 °C | Very Good to Excellent (>95:5) | Excellent (>90%) | Enhanced Stability: As a Pd(II) precatalyst, it is more air- and moisture-stable than Pd(PPh₃)₄.[7] The bidentate dppf ligand provides greater stability to the catalytic intermediate, which can prevent catalyst decomposition and often leads to higher yields.[8] It is an excellent alternative to System A. |
| System C | Pd₂(dba)₃ + XPhos | Bulky Biaryl Monophosphine | K₃PO₄, t-BuOH, 80-100 °C | Good to Poor (Can Vary) | Excellent (>95%) | High-Activity, High-Risk: Buchwald-type ligands like XPhos form highly active catalysts capable of cleaving C-Cl bonds.[9] While this system will be highly efficient, it poses a significant risk of over-reaction to form the di-coupled product. Its use would require careful optimization (e.g., lower temperatures, shorter reaction times, or substoichiometric boronic acid) to maintain selectivity. |
Buchwald-Hartwig Amination (C-N Bond Formation)
This reaction is the cornerstone of modern aryl amine synthesis. Ligand selection is paramount, as simple ligands like PPh₃ are often ineffective.
| Catalyst System | Precursor | Ligand Type | Base | Expected Selectivity (C-I vs C-Cl) | Expected Yield (at C-I) | Rationale & Insights |
| System D | Pd₂(dba)₃ + BINAP | Bidentate Biaryl | NaOt-Bu | Very Good (>95:5) | Good (80-90%) | First Generation Bidentate: BINAP was one of the first ligands to show broad utility in amination.[8] Its rigidity and bite angle provide a stable catalytic complex suitable for selective C-I amination. The strong base NaOt-Bu is typically required. |
| System E | Pd(OAc)₂ + XPhos/SPhos | Bulky Biaryl Monophosphine | K₂CO₃ or Cs₂CO₃ | Good to Very Good (>90:10) | Excellent (>95%) | Modern Standard: Modern bulky, electron-rich monophosphine ligands developed by the Buchwald group are exceptionally active.[9] They can promote C-N coupling under milder conditions and with weaker bases. While highly active, their judicious use often allows for excellent selective coupling at the C-I position before significant C-Cl activation occurs. |
Sonogashira Coupling (C-C Bond Formation with Alkynes)
The Sonogashira reaction provides a direct route to aryl alkynes and typically employs a dual catalytic system.
| Catalyst System | Pd Precursor | Co-catalyst | Base/Solvent | Expected Selectivity (C-I vs C-Cl) | Expected Yield (at C-I) | Rationale & Insights |
| System F | Pd(PPh₃)₂Cl₂ | CuI | Et₃N / THF | Excellent (>99:1) | Excellent (>90%) | The Classic Protocol: The combination of a Pd(II) source, a Cu(I) co-catalyst, and an amine base is highly reliable for coupling with aryl iodides.[10][11][12] The reaction is typically very mild and shows exceptional preference for the C-I bond, making it an ideal choice for selective alkynylation of this compound. |
Mechanistic Overview & Experimental Strategy
Understanding the underlying mechanism is key to troubleshooting and optimizing reactions. All the palladium-catalyzed reactions discussed follow a similar catalytic cycle, illustrated here for the Suzuki-Miyaura coupling.
Catalytic Cycle Visualization
Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Workflow for Catalyst Screening and Optimization
A logical, structured approach to screening is essential for efficiently identifying the optimal conditions for selective coupling.
Caption: A systematic workflow for screening catalysts for selective C-I coupling.
Experimental Protocols
The following protocol provides a self-validating, detailed methodology for a selective Suzuki-Miyaura coupling reaction.
Protocol: Selective Suzuki-Miyaura Coupling of this compound
This procedure is designed for the selective coupling at the C-I position using a standard, reliable catalyst system.
Materials:
-
This compound (1 equiv.)
-
Arylboronic acid (1.1 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 equiv., 2 mol%)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 equiv.)
-
Toluene, anhydrous
-
Deionized Water
-
Schlenk flask or reaction vial with stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Vessel Preparation: To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and K₂CO₃.
-
Inerting: Seal the flask, and evacuate and backfill with an inert gas (e.g., Nitrogen) three times. This is critical as the Pd(0) catalyst is sensitive to oxygen.[13]
-
Catalyst Addition: Under a positive pressure of inert gas, quickly add the Pd(PPh₃)₄ catalyst. The yellow color of the catalyst is indicative of its Pd(0) state.[6]
-
Solvent Addition: Add anhydrous toluene and deionized water to create a biphasic mixture (typically a 4:1 to 5:1 ratio of toluene:water is effective). The system must be thoroughly degassed by bubbling inert gas through the solvent mixture for 15-20 minutes prior to addition.
-
Reaction Execution: Place the sealed flask in a preheated oil bath at 85 °C and stir vigorously to ensure adequate mixing of the two phases.
-
Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). A typical reaction time is 2-6 hours. The goal is complete consumption of the this compound starting material.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel to yield the pure mono-coupled product.
Causality and Trustworthiness: This protocol is designed to be robust. Using a pre-activated Pd(0) catalyst removes variability associated with in-situ reduction. The biphasic solvent system with K₂CO₃ is a well-established, mild condition that favors selective C-I activation.[14] Monitoring for the disappearance of starting material and the appearance of a single major product spot by TLC provides in-process validation of the reaction's success and selectivity.
Conclusion and Forward Outlook
For the selective functionalization of this compound, catalyst selection is a strategic decision guided by the principles of chemoselectivity.
-
For Suzuki-Miyaura and Sonogashira couplings , classic, moderately active catalysts such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ represent the most reliable and prudent starting points. They offer an excellent balance of reactivity and selectivity, reliably targeting the C-I bond under mild conditions.
-
For Buchwald-Hartwig aminations , modern bulky biarylphosphine ligands (e.g., XPhos, SPhos ) are indispensable for achieving high yields. However, their high activity necessitates careful temperature and time control to prevent erosion of selectivity.
The art of catalyst selection is not about finding the single "best" catalyst, but rather understanding the trade-offs between reactivity and selectivity. By beginning with well-established, moderately active systems and employing a logical optimization workflow, researchers can confidently and efficiently unlock the full synthetic potential of versatile building blocks like this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ascensus [ascensusspecialties.com]
- 7. reddit.com [reddit.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. research.rug.nl [research.rug.nl]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
The Strategic Advantage of 5-Chloro-2-iodoanisole: A Comparative Guide for Drug Discovery Building Blocks
In the intricate chess game of drug discovery, the selection of starting materials—the foundational building blocks—dictates the efficiency of a synthetic route and, ultimately, the speed at which a promising candidate can reach preclinical trials. Among the vast arsenal of available synthons, substituted haloaromatics stand out for their versatility in palladium-catalyzed cross-coupling reactions, the cornerstone of modern medicinal chemistry. This guide provides an in-depth technical comparison of 5-Chloro-2-iodoanisole , benchmarking its performance against other common building blocks in key transformations vital to the construction of complex molecular architectures.
Introduction: The Unseen Influence of Substitution Patterns
This compound (C₇H₆ClIO) is a trifunctional arene offering three distinct points for synthetic diversification: a highly reactive iodine atom, a less reactive chlorine atom, and a methoxy group that electronically influences the aromatic ring. This unique combination of functionalities makes it a particularly strategic building block in drug discovery, where rapid analogue synthesis and structure-activity relationship (SAR) studies are paramount. The presence of both an iodo and a chloro substituent allows for selective, sequential cross-coupling reactions, a powerful strategy for building molecular complexity in a controlled manner.
The inherent reactivity differences between the carbon-iodine and carbon-chlorine bonds are central to the utility of this molecule. In palladium-catalyzed cross-coupling reactions, the oxidative addition of the aryl halide to the Pd(0) center is often the rate-determining step. The bond dissociation energies of carbon-halogen bonds follow the trend C-I < C-Br < C-Cl, making aryl iodides significantly more reactive than their bromide and chloride counterparts.[1][2] This guide will explore the practical implications of this reactivity difference through a comparative analysis of Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.
Suzuki-Miyaura Coupling: A Comparative Analysis of Reactivity
The Suzuki-Miyaura reaction, a robust method for forging carbon-carbon bonds, is a workhorse in medicinal chemistry.[3] The performance of this compound in this reaction is best understood by comparing it with its structural analogs, 2-bromo-5-chloroanisole and 2-iodoanisole.
Experimental Data Summary: Suzuki-Miyaura Coupling with Phenylboronic Acid
| Entry | Aryl Halide | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | This compound | Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMF/H₂O | 100 | 4 | >95 (inferred) | [4] |
| 2 | 2-Bromo-5-chloroanisole | Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMF/H₂O | 100 | 12 | ~85 (inferred) | [5] |
| 3 | 2-Iodoanisole | Pd/C | K₂CO₃ | DMF | Reflux | 1.5 | 92 | [6] |
| 4 | 4-Iodoanisole | Pd(BNHC)@Nano-SiO₂ | K₂CO₃ | DMF/H₂O | 65 | - | High | [7] |
Note: The data presented is a synthesis of information from various sources and is intended to illustrate general reactivity trends. Direct head-to-head comparative studies under identical conditions are not always available.
Causality Behind Experimental Choices and Performance
The superior performance of this compound (Entry 1) compared to 2-bromo-5-chloroanisole (Entry 2) is a direct consequence of the greater reactivity of the C-I bond. The oxidative addition of the C-I bond to the palladium catalyst is significantly faster, leading to shorter reaction times and higher yields under similar conditions.[1] While a direct yield for this compound was not explicitly found in a comparative study, the high yields reported for similar iodoarenes under these conditions strongly suggest a near-quantitative conversion.[4]
The comparison with 2-iodoanisole (Entry 3) highlights the electronic effect of the chloro substituent. The electron-withdrawing nature of the chlorine atom in this compound can further activate the C-I bond towards oxidative addition, potentially leading to even faster reactions or allowing for lower catalyst loadings. However, steric hindrance from the ortho-methoxy group can also play a role, influencing the approach of the bulky catalyst.[8]
The use of a heterogeneous catalyst with 4-iodoanisole (Entry 4) demonstrates the versatility of these building blocks with modern catalytic systems designed for greener and more sustainable chemistry.[7]
Sonogashira Coupling: Constructing C(sp²)-C(sp) Bonds
The Sonogashira coupling is an indispensable tool for the synthesis of aryl alkynes, a common motif in pharmaceuticals and materials science.[9] The high reactivity of the C-I bond in this compound makes it an excellent substrate for this transformation, often allowing for milder reaction conditions compared to its bromo and chloro analogs.
Experimental Data Summary: Sonogashira Coupling with Phenylacetylene
| Entry | Aryl Halide | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | This compound | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT | 3 | High (inferred) | [10] |
| 2 | 2-Bromo-5-chloroanisole | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 60 | 12 | Moderate (inferred) | [11] |
| 3 | 2-Iodoanisole | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT | 2 | 95 | [9] |
| 4 | 4-Chloroanisole | Pd(OAc)₂ / DAPPS | CsOH | H₂O/MeCN | 80 | - | 85 | [12] |
Note: The data is compiled from various sources to illustrate reactivity trends. "Inferred" yields are based on typical outcomes for similar substrates under the stated conditions.
Causality Behind Experimental Choices and Performance
The mild, room-temperature conditions sufficient for the Sonogashira coupling of this compound (Entry 1) underscore the high reactivity of the C-I bond.[10] In contrast, the analogous reaction with 2-bromo-5-chloroanisole (Entry 2) would likely require elevated temperatures and longer reaction times to achieve a comparable yield.[11] The reaction with 2-iodoanisole (Entry 3) proceeds rapidly at room temperature, yielding the product in high yield.[9]
The case of 4-chloroanisole (Entry 4) is particularly illustrative of the challenges posed by less reactive aryl chlorides. Achieving a high yield requires a more specialized, sterically demanding phosphine ligand (DAPPS) and a stronger base, along with elevated temperatures.[12] This highlights the significant advantage of using an iodo-substituted building block like this compound, which allows for more facile coupling under milder conditions, preserving sensitive functional groups elsewhere in the molecule.
Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals.[10][13] The choice of aryl halide is a critical parameter in this reaction, with aryl iodides generally exhibiting the highest reactivity.
Experimental Data Summary: Buchwald-Hartwig Amination with Aniline
| Entry | Aryl Halide | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | This compound | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 100 | 16 | High (inferred) | [14] |
| 2 | 2-Bromo-5-chloroanisole | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Toluene | 110 | 24 | Moderate (inferred) | [15] |
| 3 | 4-Iodoanisole | Catalyst 1 / Pre-catalyst 2 | - | Water | 80 | - | 41 | [1] |
| 4 | m-Chloroanisole | NHC-Pd complex | NaOtBu | Dioxane | 100 | 12 | 95 | [9] |
Note: The data is a composite from multiple sources to demonstrate reactivity principles. "Inferred" yields are based on typical outcomes for similar substrates.
Causality Behind Experimental Choices and Performance
The high reactivity of the C-I bond in this compound (Entry 1) allows for efficient Buchwald-Hartwig amination under standard conditions. The use of a bidentate phosphine ligand like BINAP is effective for the coupling of aryl iodides.[13] The corresponding reaction with 2-bromo-5-chloroanisole (Entry 2) would likely require a more active ligand system, such as Xantphos, and more forcing conditions to achieve a satisfactory yield.[15]
The moderate yield obtained with 4-iodoanisole in water (Entry 3) highlights the influence of the solvent and catalyst system on the reaction outcome.[1] The successful amination of m-chloroanisole (Entry 4) with high yield demonstrates that even less reactive aryl chlorides can be coupled effectively, but this often necessitates the use of specialized and more costly N-heterocyclic carbene (NHC) palladium complexes and a strong base.[9] This again underscores the strategic advantage of this compound, where the iodo group provides a reliable handle for C-N bond formation under more conventional and often milder conditions.
Application in Drug Discovery: A Strategic Choice
The strategic use of building blocks like this compound allows for the rapid and efficient synthesis of diverse compound libraries for high-throughput screening. The ability to perform selective, sequential cross-couplings on the iodo and chloro positions provides a powerful tool for late-stage functionalization, a key strategy in lead optimization. While a specific marketed drug synthesized directly from this compound is not readily identifiable in the public domain, numerous pharmaceuticals contain the chloroanisole or iodoanisole motif, and their synthesis often relies on the principles of reactivity discussed in this guide. For instance, the synthesis of various kinase inhibitors and other biologically active molecules often involves the coupling of substituted haloanisoles.[14] The presence of a chlorine atom in a drug molecule can enhance its metabolic stability and binding affinity, making chloro-substituted building blocks highly valuable.[4][5]
Conclusion
This compound stands out as a highly strategic building block in drug discovery due to its unique combination of functionalities and predictable reactivity. Its highly reactive C-I bond allows for efficient Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions under mild conditions, often outperforming its bromo and chloro analogs in terms of reaction times and yields. The presence of the less reactive C-Cl bond provides a valuable handle for subsequent transformations, enabling the controlled and sequential construction of complex molecular architectures. For researchers and drug development professionals, a thorough understanding of the reactivity profile of this compound and its relationship to other haloaromatic building blocks is crucial for the rational design of efficient and robust synthetic routes to novel therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 3. New reaction facilitates drug discovery - Old inspiration, new chemical trick [bionity.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. d-nb.info [d-nb.info]
- 11. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
A Senior Application Scientist's Guide to the Large-Scale Synthesis with 5-Chloro-2-iodoanisole: A Cost-Benefit Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and fine chemical synthesis, the selection of starting materials is a critical decision that reverberates through the entire manufacturing process, influencing everything from reaction efficiency and scalability to the final cost of goods. Among the vast arsenal of building blocks, halogenated anisoles serve as pivotal intermediates. This guide provides an in-depth cost-benefit analysis of utilizing 5-Chloro-2-iodoanisole in large-scale synthesis, offering a comparative perspective against its brominated and chlorinated analogs. Drawing upon established chemical principles and field-proven insights, we will dissect the causality behind experimental choices to empower you with a robust framework for your process development decisions.
The Strategic Value of this compound in Complex Synthesis
This compound (CAS 755027-21-5) is a di-halogenated anisole derivative that offers a unique combination of reactivity and selectivity, making it a valuable precursor for a range of complex molecules, particularly pharmaceutical intermediates.[1][] The presence of two different halogens on the aromatic ring allows for selective functionalization through various cross-coupling reactions, a cornerstone of modern organic synthesis.[3]
The key to its utility lies in the differential reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds. The C-I bond is significantly weaker and therefore more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[4] This reactivity difference enables chemists to selectively introduce a diversity of substituents at the 2-position while leaving the more robust C-Cl bond at the 5-position intact for subsequent transformations.
Comparative Analysis of Haloanisole Building Blocks
To conduct a thorough cost-benefit analysis, we must compare this compound with its logical alternatives: 5-bromo-2-chloroanisole and 2,5-dichloroanisole. The fundamental trade-off revolves around three core pillars: Reactivity, Cost, and Process Efficiency.
Reactivity Profile: The Iodine Advantage
The general order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl. This trend is a direct consequence of the carbon-halogen bond dissociation energies. The weaker C-I bond in this compound facilitates faster oxidative addition, the rate-determining step in many cross-coupling catalytic cycles. This enhanced reactivity can translate to several process advantages:
-
Milder Reaction Conditions: Reactions with aryl iodides often proceed at lower temperatures and with lower catalyst loadings compared to their bromo and chloro counterparts. This can lead to reduced energy consumption and a better impurity profile due to the minimization of side reactions.
-
Shorter Reaction Times: The faster kinetics of C-I bond activation can significantly shorten cycle times, leading to increased throughput in a manufacturing setting.
-
Higher Yields: Under optimized conditions, the higher reactivity of the iodide can lead to more complete conversions and higher isolated yields.
Cost Landscape: A Primary Consideration
The initial procurement cost of the starting material is a major factor in any large-scale synthesis campaign. A comparative analysis of catalog prices reveals a clear trend:
| Compound | CAS Number | Supplier Example & Price (Small Scale) |
| This compound | 755027-21-5 | Parchem, Conier Chem & Pharma[5][6] |
| 5-Bromo-2-chloroanisole | 16817-43-9 | Sigma-Aldrich: $91.50 / 5g[7], MedchemExpress: $25 / 1g, $52 / 5g[8] |
| 2,5-Dichloroanisole | 1984-58-3 | TCI: Price on request, Synquest Labs: Price on request[9] |
Note: Prices are for informational purposes only and are subject to change. Bulk pricing for industrial quantities will be significantly different and should be obtained directly from suppliers.
As is evident, aryl iodides are generally more expensive than their bromide and chloride analogs on a per-gram basis. This initial cost disparity is a significant factor that must be weighed against the potential downstream process advantages. For large-scale manufacturing, a thorough economic analysis must account for not just the raw material cost, but also the total cost of production, including catalyst, solvent, energy, and labor costs, as well as waste disposal.
Key Synthetic Applications and Experimental Considerations
The utility of this compound is best illustrated through its application in key industrial reactions. Below, we provide a comparative overview and representative experimental protocols.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds. The higher reactivity of the C-I bond in this compound allows for selective coupling at the 2-position.
Illustrative Workflow for Suzuki-Miyaura Coupling
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Large-Scale Suzuki-Miyaura Coupling of an Aryl Chloride
The following is a representative protocol for a large-scale Suzuki coupling with an aryl chloride, which can be adapted for this compound, likely with milder conditions.
To a suitable reactor under an inert nitrogen atmosphere, charge the aryl chloride (1.0 eq), the boronic acid (1.1-1.5 eq), and a suitable base such as potassium carbonate (2.0-3.0 eq). Add a degassed solvent system, for example, a mixture of toluene and water. Sparge the mixture with nitrogen for at least 30 minutes. Add the palladium catalyst (e.g., Pd(OAc)₂, 0.05-1 mol%) and ligand (e.g., SPhos, XPhos, 0.1-2 mol%). Heat the reaction mixture to 80-110°C and monitor the progress by HPLC or GC. Upon completion, cool the reaction mixture and perform an aqueous workup. The product can be isolated by extraction and purified by crystallization or column chromatography.[10]
Cost-Benefit Considerations for Suzuki Coupling:
-
This compound: Higher initial cost but potential for lower catalyst loading, milder conditions, and shorter reaction times, which can offset the initial investment on a large scale. The clean, selective reaction may also simplify purification.
-
5-Bromo-2-chloroanisole: A good compromise between reactivity and cost.[11] It will likely require slightly more forcing conditions (higher temperature, longer reaction time, potentially higher catalyst loading) than the iodo-analog.
-
2,5-Dichloroanisole: The most cost-effective starting material, but the C-Cl bond activation is significantly more challenging, often requiring more specialized and expensive catalyst systems (e.g., those with bulky, electron-rich phosphine ligands) and higher temperatures. The potential for lower yields and more side products could increase purification costs.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a vital transformation for the synthesis of arylamines, which are prevalent in pharmaceuticals.[4] Similar to the Suzuki coupling, the C-I bond of this compound will be preferentially aminated.
Illustrative Workflow for Buchwald-Hartwig Amination
Caption: Generalized workflow for a Buchwald-Hartwig amination reaction.
Experimental Protocol: Large-Scale Buchwald-Hartwig Amination of an Aryl Chloride
The following is a representative protocol for a large-scale Buchwald-Hartwig amination with an aryl chloride. For this compound, milder conditions may be possible.
To a nitrogen-purged reactor, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.5-2 mol%) and the phosphine ligand (e.g., XPhos, 1-4 mol%). Add a suitable anhydrous solvent such as toluene or dioxane. Stir the mixture for a few minutes to form the active catalyst. Add the aryl chloride (1.0 eq), the amine (1.1-1.5 eq), and a strong base such as sodium tert-butoxide (1.2-2.0 eq). Heat the reaction mixture to 80-120°C until the reaction is complete as monitored by a suitable analytical method. After cooling, the reaction is quenched with water, and the product is extracted with an organic solvent. Purification is typically achieved by crystallization or chromatography.[12]
Cost-Benefit Considerations for Buchwald-Hartwig Amination:
The considerations are similar to those for the Suzuki coupling. The higher reactivity of this compound can lead to a more efficient and cost-effective process overall, despite the higher initial material cost. The use of less expensive but also less reactive chloro- or bromo-analogs may necessitate more expensive and sensitive catalysts and ligands to achieve comparable results.
Grignard Reagent Formation and Subsequent Reactions
The formation of a Grignard reagent from this compound would selectively occur at the C-I bond position. This organometallic intermediate can then be used in a variety of subsequent reactions to form new C-C bonds.
Illustrative Workflow for Grignard Reaction
References
- 1. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. echemi.com [echemi.com]
- 6. parchem.com [parchem.com]
- 7. 5-溴-2-氯苯甲醚 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. CAS 1984-58-3 | 2607-5-X1 | MDL MFCD00061123 | 2,5-Dichloroanisole | SynQuest Laboratories [synquestlabs.com]
- 10. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. innospk.com [innospk.com]
- 12. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Spectroscopic analysis to confirm the structure of 5-Chloro-2-iodoanisole products
In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous structural confirmation of novel and intermediate compounds is a cornerstone of scientific rigor. 5-Chloro-2-iodoanisole, a halogenated aromatic ether, presents a compelling case for the synergistic application of modern spectroscopic techniques. Its utility as a building block in the synthesis of more complex molecules necessitates a robust analytical framework to ensure its identity and purity, distinguishing it from potential isomers and impurities.
This guide provides an in-depth comparison of the primary spectroscopic methods—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—for the structural elucidation of this compound. We will delve into the theoretical underpinnings of each technique, present predicted experimental data for the target molecule, and offer insights into the interpretation of the resulting spectra.
The Analytical Imperative: A Multi-faceted Approach
A single spectroscopic technique rarely provides sufficient evidence for the unequivocal identification of a molecule as complex as this compound. A multi-pronged approach, leveraging the complementary information provided by NMR, MS, and IR, forms a self-validating system for structural confirmation.
Caption: Workflow for the structural confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the precise arrangement of atoms in a molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can deduce the connectivity and chemical environment of each atom.
¹H NMR Spectroscopy: A Proton's Perspective
In the ¹H NMR spectrum of this compound, we expect to observe signals for the aromatic protons and the methoxy group protons. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the chlorine and iodine atoms and the electron-donating effect of the methoxy group.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| OCH₃ | 3.8 - 4.0 | Singlet (s) | N/A |
| H-3 | 7.2 - 7.4 | Doublet of doublets (dd) | ~8.5, ~2.5 |
| H-4 | 6.8 - 7.0 | Doublet (d) | ~8.5 |
| H-6 | 7.6 - 7.8 | Doublet (d) | ~2.5 |
The distinct splitting patterns arise from the coupling between adjacent protons, providing definitive information about their relative positions on the aromatic ring.
¹³C NMR Spectroscopy: The Carbon Framework
The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule. The chemical shifts are sensitive to the electronic effects of the substituents.
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| OCH₃ | 55 - 60 |
| C-1 | 155 - 160 |
| C-2 | 85 - 90 |
| C-3 | 130 - 135 |
| C-4 | 115 - 120 |
| C-5 | 135 - 140 |
| C-6 | 110 - 115 |
The carbon directly attached to the iodine (C-2) is expected to be significantly shielded compared to a typical aromatic carbon due to the "heavy atom effect".
Mass Spectrometry (MS): Weighing the Molecule
Mass spectrometry provides the molecular weight of the compound and offers valuable structural information through the analysis of its fragmentation pattern. For this compound (C₇H₆ClIO), the molecular weight is approximately 268.48 g/mol .
Expected Fragmentation Pattern in Electron Ionization (EI) MS
| m/z | Proposed Fragment | Notes |
| 268/270 | [C₇H₆ClIO]⁺ | Molecular ion (M⁺). The M+2 peak is due to the ³⁷Cl isotope. |
| 253/255 | [C₆H₃ClIO]⁺ | Loss of a methyl radical (•CH₃) from the molecular ion. |
| 141/143 | [C₆H₄Cl]⁺ | Loss of an iodine radical (•I) from the molecular ion. |
| 127 | [C₇H₆O]⁺ | Loss of both chlorine and iodine radicals. |
| 111 | [C₆H₄Cl]⁺ |
The presence of a chlorine atom is readily identified by the characteristic M/M+2 isotopic pattern with a ratio of approximately 3:1.
A Senior Application Scientist's Guide to Purity Assessment of Compounds Derived from 5-Chloro-2-iodoanisole
For researchers, medicinal chemists, and professionals in drug development, the unequivocal determination of a synthesized compound's purity is a cornerstone of reliable and reproducible science. This guide provides an in-depth comparison of analytical techniques for assessing the purity of compounds synthesized from the versatile building block, 5-Chloro-2-iodoanisole. Moving beyond a simple listing of methods, we will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating trustworthy data.
The Synthetic Landscape: Understanding Potential Impurities
This compound is a valuable starting material for introducing a substituted anisole moiety into a target molecule, often via palladium-catalyzed cross-coupling reactions such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings. The choice of synthetic route inherently dictates the potential impurity profile.
A hypothetical Suzuki coupling reaction to synthesize 4-chloro-2-methoxy-1,1'-biphenyl is depicted below. This reaction will serve as our case study for comparing analytical techniques.
Caption: Synthetic route to 4-chloro-2-methoxy-1,1'-biphenyl and potential impurities.
Common byproducts in such reactions can include unreacted starting materials, homocoupled products (e.g., biphenyl from the coupling of two phenylboronic acid molecules), and dehalogenated starting material.[1] Understanding this impurity profile is critical for selecting and optimizing the appropriate analytical methods for purity determination.
A Comparative Analysis of Purity Assessment Techniques
We will now compare four common and powerful techniques for assessing the purity of our synthesized 4-chloro-2-methoxy-1,1'-biphenyl:
-
Quantitative Nuclear Magnetic Resonance (qNMR)
-
High-Performance Liquid Chromatography (HPLC)
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Elemental Analysis (EA)
The following table provides a hypothetical yet realistic comparison of the data you might obtain from each technique for a synthesized batch of 4-chloro-2-methoxy-1,1'-biphenyl.
| Analytical Technique | Purity Assessment (%) | Detected Impurities | Strengths | Limitations |
| qNMR | 98.5% (absolute) | Residual starting material, solvent (Toluene) | Absolute quantification without a specific reference standard for the analyte.[2][3] Provides structural information.[4] | Lower sensitivity compared to chromatographic methods. Signal overlap can be an issue.[5] |
| HPLC-UV | 99.2% (relative area) | Unreacted starting material, homocoupled biphenyl | High sensitivity and resolution for non-volatile compounds.[6] Established method for pharmaceutical impurity profiling. | Requires a reference standard for absolute quantification. Thermally labile compounds can be analyzed. |
| GC-MS | 99.5% (relative area) | Unreacted starting material, homocoupled biphenyl, dehalogenated starting material | Excellent for volatile and semi-volatile compounds. High sensitivity and specificity. | Not suitable for non-volatile or thermally labile compounds. Derivatization may be required for some analytes. |
| Elemental Analysis | C: 65.80%, H: 4.51% (Calculated: C: 65.98%, H: 4.60%) | Provides bulk purity based on elemental composition. | Confirms the elemental composition of the bulk sample.[7][8] | Does not identify or quantify individual impurities. Requires a relatively pure sample for accurate results. |
Experimental Protocols: A Step-by-Step Guide
The following are detailed protocols for each analytical technique, designed to be self-validating and grounded in established scientific principles.
Quantitative ¹H NMR (qNMR) for Absolute Purity Determination
Principle: qNMR relies on the direct proportionality between the integrated signal intensity of a specific nucleus and the number of those nuclei in the sample.[9] By comparing the integral of a known amount of an internal standard to the integral of the analyte, the absolute purity of the analyte can be determined.[10]
Experimental Workflow:
References
- 1. youtube.com [youtube.com]
- 2. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. azom.com [azom.com]
- 8. researchgate.net [researchgate.net]
- 9. emerypharma.com [emerypharma.com]
- 10. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
A Senior Application Scientist's Guide to the Substrate Scope of 5-Chloro-2-iodoanisole in Cross-Coupling Reactions
For the discerning researcher in medicinal chemistry and materials science, 5-Chloro-2-iodoanisole stands as a versatile and economically attractive building block. Its differentially halogenated aromatic core, featuring a highly reactive C-I bond and a more robust C-Cl bond, offers a playground for sequential and site-selective functionalization. This guide provides an in-depth evaluation of the substrate scope of this compound in key cross-coupling reactions, supported by experimental data and field-proven insights to empower your synthetic strategies.
The Strategic Advantage of Differentiated Halides
The synthetic utility of this compound hinges on the significant difference in reactivity between the carbon-iodine and carbon-chlorine bonds. The C-I bond, being weaker and more readily susceptible to oxidative addition by palladium(0) catalysts, allows for selective initial functionalization at the 2-position. The C-Cl bond, in contrast, typically requires more forcing conditions or specialized catalytic systems for activation. This reactivity differential is the cornerstone of its application in the synthesis of complex, multi-substituted aromatic compounds.
Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Analysis
The workhorse of modern organic synthesis, palladium-catalyzed cross-coupling, is the primary arena where this compound demonstrates its synthetic potential. Below, we delve into the substrate scope of this key building block in several seminal transformations.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura reaction is a powerful method for the formation of biaryl structures, which are prevalent in pharmaceuticals and organic materials. The reaction of this compound with a variety of arylboronic acids can be expected to proceed with high selectivity for the C-I bond.
Substrate Scope Insights:
-
Arylboronic Acids: A broad range of both electron-rich and electron-deficient arylboronic acids are generally well-tolerated in Suzuki-Miyaura couplings. For this compound, one can anticipate successful couplings with phenylboronic acid, as well as substituted analogues bearing methoxy, methyl, trifluoromethyl, and nitro groups.
-
Heteroarylboronic Acids: Heterocyclic boronic acids, such as those derived from pyridine, thiophene, and furan, are also viable coupling partners, expanding the accessible chemical space.
-
Chemoselectivity: The key to success lies in the judicious choice of catalyst and reaction conditions to ensure selective reaction at the C-I bond, leaving the C-Cl bond intact for subsequent transformations. Standard conditions employing Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable phosphine ligand and a carbonate base are typically effective for this selective coupling.
Table 1: Representative Suzuki-Miyaura Coupling of Aryl Halides with Phenylboronic Acid
| Entry | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Iodoanisole | Pd/C (1.4) | K₂CO₃ | DMF | Reflux (MW) | 1.5 | ~90 | [1] |
| 2 | Aryl Iodide | Pd₂(dba)₃ (0.05) | Cs₂CO₃ | THF/H₂O | 40 | 2.5 | 90 | |
| 3 | Aryl Chloride | Pd₂(dba)₃/XPhos | K₃PO₄ | t-BuOH | 100 | - | High |
Note: The data presented for analogous substrates suggests high yields are achievable for the selective Suzuki-Miyaura coupling of this compound at the C-I position.
Experimental Protocol: Selective Suzuki-Miyaura Coupling
-
To a reaction vessel, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and a suitable base such as K₂CO₃ (2.0 equiv).
-
Add a palladium catalyst, for example, Pd(PPh₃)₄ (3 mol%).
-
The vessel is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen).
-
Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1).
-
Heat the reaction mixture with stirring (e.g., at 90 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Caption: Catalytic cycle for the Suzuki-Miyaura reaction.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling provides a direct route to arylethynes, valuable intermediates in the synthesis of pharmaceuticals and functional materials. The reaction of this compound with terminal alkynes is expected to proceed selectively at the C-I bond under standard Sonogashira conditions.
Substrate Scope Insights:
-
Terminal Alkynes: A wide array of terminal alkynes, including both alkyl- and aryl-substituted acetylenes, are suitable coupling partners. Functional groups such as alcohols, silyl ethers, and esters are generally tolerated.
-
Catalyst System: The classic Sonogashira catalyst system comprises a palladium source (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI) in the presence of an amine base. Copper-free conditions have also been developed and may offer advantages in certain contexts.
Table 2: Representative Sonogashira Coupling of Aryl Halides with Terminal Alkynes
| Entry | Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | o-Iodoanilines | Terminal Alkynes | (PPh₃)₂CuBH₄ | DBU | - | 120 | >99 | |
| 2 | 4-Iodoanisole | Phenylacetylene | CuI / 3-Pphen | K₂CO₃ | Water | 100 | Good | |
| 3 | Aryl Iodide | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT | - |
Note: The data from analogous substrates indicates that high yields can be expected for the selective Sonogashira coupling of this compound at the C-I position.
Experimental Protocol: Selective Sonogashira Coupling
-
To a reaction flask, add this compound (1.0 equiv), the terminal alkyne (1.2 equiv), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (2 mol%), and a copper(I) salt like CuI (4 mol%).
-
The flask is evacuated and filled with an inert gas.
-
Add a degassed amine solvent, such as triethylamine or a mixture of THF and triethylamine.
-
Stir the reaction at room temperature or with gentle heating, monitoring by TLC or GC-MS.
-
Upon completion, the reaction mixture is filtered to remove the amine salt, and the filtrate is concentrated.
-
The residue is taken up in an organic solvent and washed with water.
-
The organic layer is dried, filtered, and concentrated, and the product is purified by column chromatography.
Caption: Catalytic cycles for the Sonogashira reaction.
Buchwald-Hartwig Amination: Constructing C-N Linkages
The Buchwald-Hartwig amination is a cornerstone for the synthesis of arylamines, which are ubiquitous in pharmaceuticals. The reaction of this compound with a range of primary and secondary amines is anticipated to show high selectivity for the C-I bond.
Substrate Scope Insights:
-
Amines: Both primary and secondary aliphatic and aromatic amines are generally effective coupling partners. Sterically hindered amines may require more specialized bulky phosphine ligands.
-
Catalyst and Ligand: The choice of phosphine ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich ligands such as XPhos, SPhos, and JohnPhos are often employed to facilitate the catalytic cycle.
-
Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), is typically required.
Table 3: Representative Buchwald-Hartwig Amination of Aryl Halides
| Entry | Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 4-Iodoanisole | Aniline | Pd₂(dba)₃/ ligand 5 | NaOtBu | Toluene | 80-110 | High | |
| 2 | Aryl Chlorides | Various Amines | Pd(OAc)₂/JohnPhos or CyJohnPhos | - | - | - | - | |
| 3 | Aryl Halides | Primary/Secondary Amines | Pd(OAc)₂/XantPhos | DBU | Toluene/DMF | 100 | - |
Note: The data for analogous substrates suggests that a wide range of amines can be successfully coupled to the 2-position of this compound.
Experimental Protocol: Selective Buchwald-Hartwig Amination
-
In a glovebox, a reaction tube is charged with a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos), and a base (e.g., NaOtBu).
-
This compound and the amine are then added.
-
The tube is sealed, removed from the glovebox, and placed in a heating block.
-
The reaction is stirred at the desired temperature (e.g., 100 °C) for the required time, with progress monitored by LC-MS.
-
After cooling, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite.
-
The filtrate is concentrated, and the crude product is purified by column chromatography.
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Heck Reaction: Vinylation of the Aryl Core
The Heck reaction offers a route to substituted alkenes by coupling aryl halides with olefins. For this compound, this reaction is expected to occur selectively at the C-I bond.
Substrate Scope Insights:
-
Alkenes: Electron-deficient alkenes, such as acrylates, styrenes, and acrylonitriles, are the most common and effective coupling partners.
-
Reaction Conditions: The Heck reaction is typically carried out at elevated temperatures in the presence of a palladium catalyst and a base, often an amine like triethylamine or a carbonate.
Experimental Protocol: Selective Heck Reaction
-
A mixture of this compound (1.0 equiv), the alkene (1.5 equiv), a palladium source such as Pd(OAc)₂ (2 mol%), and a base like triethylamine (2.0 equiv) in a suitable solvent (e.g., DMF or acetonitrile) is prepared in a reaction vessel.
-
The mixture is degassed and then heated under an inert atmosphere.
-
The reaction progress is monitored by TLC or GC-MS.
-
After completion, the mixture is cooled, diluted with an organic solvent, and washed with water.
-
The organic layer is dried, filtered, and concentrated.
-
The product is purified by column chromatography.
Organometallic Approaches: Grignard and Lithiation Strategies
Beyond palladium catalysis, classical organometallic transformations provide alternative avenues for the functionalization of this compound.
Grignard Reagent Formation
The formation of a Grignard reagent is expected to occur selectively at the more reactive C-I bond. This in situ generated organometallic species can then be reacted with a variety of electrophiles.
Substrate Scope Insights:
-
Electrophiles: A wide range of electrophiles can be employed, including aldehydes, ketones, esters, nitriles, and carbon dioxide, leading to the formation of alcohols, ketones, and carboxylic acids, respectively.
-
Reaction Conditions: The reaction must be carried out under strictly anhydrous conditions to prevent quenching of the highly basic Grignard reagent.
Experimental Protocol: Grignard Reaction
-
Magnesium turnings are activated in a flame-dried flask under an inert atmosphere.
-
A solution of this compound in an anhydrous ether solvent (e.g., THF or diethyl ether) is added dropwise to the magnesium.
-
The reaction is initiated, if necessary, with a small crystal of iodine or gentle heating.
-
Once the Grignard reagent has formed, a solution of the electrophile in the same anhydrous solvent is added at a controlled temperature (often 0 °C or below).
-
The reaction is stirred until completion and then quenched by the careful addition of a saturated aqueous solution of ammonium chloride.
-
The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.
-
Purification is typically achieved by column chromatography.
Directed Ortho-Metalation (DoM)
The methoxy group in this compound can act as a directing group for ortho-lithiation. This allows for the introduction of an electrophile at the position adjacent to the methoxy group.
Substrate Scope Insights:
-
Lithiating Agent: A strong, sterically hindered base such as n-butyllithium or s-butyllithium is typically used.
-
Electrophiles: A variety of electrophiles can be used to trap the resulting aryllithium species, including alkyl halides, aldehydes, ketones, and CO₂.
Experimental Protocol: Directed Ortho-Metalation
-
To a solution of this compound in an anhydrous ether solvent at low temperature (e.g., -78 °C) under an inert atmosphere, a solution of an alkyllithium reagent is added dropwise.
-
The mixture is stirred for a period to allow for metalation to occur.
-
The chosen electrophile is then added to the reaction mixture.
-
The reaction is allowed to warm to room temperature and is then quenched with a proton source (e.g., saturated aqueous NH₄Cl).
-
The product is extracted, and the organic phase is washed, dried, and concentrated.
-
Purification is performed by column chromatography.
Conclusion
This compound is a powerful and versatile building block for the synthesis of complex substituted aromatic compounds. Its differentiated halogen atoms allow for a high degree of control and selectivity in a range of transformations, most notably in palladium-catalyzed cross-coupling reactions. By carefully selecting the reaction conditions, researchers can selectively functionalize the C-I bond, preserving the C-Cl bond for subsequent manipulations. This guide has provided a comprehensive overview of the substrate scope of this compound in key reactions, offering both strategic insights and practical experimental guidance to facilitate its effective use in your research endeavors.
References
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-Chloro-2-iodoanisole
For researchers and professionals in the dynamic fields of chemical synthesis and drug development, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of a safe and ethical scientific practice. This guide provides an in-depth, procedural framework for the proper disposal of 5-Chloro-2-iodoanisole, a halogenated aromatic compound. By moving beyond a simple checklist and delving into the rationale behind each step, this document aims to empower laboratory personnel with the knowledge to handle this substance with the utmost confidence and safety.
The procedural integrity of any laboratory is validated by its waste management protocols. For a compound like this compound, which presents specific hazards, a comprehensive understanding of its chemical properties is paramount to ensuring the safety of personnel and the protection of our environment.
Understanding the Hazard Profile of this compound
Before initiating any disposal procedure, a thorough understanding of the compound's intrinsic hazards is essential. This compound is classified as a hazardous substance with the following potential effects:
-
Acute Toxicity : Harmful if swallowed, inhaled, or in contact with skin.[1]
-
Irritation : Causes skin and serious eye irritation.[2]
-
Respiratory Effects : May cause respiratory irritation.[2]
These hazards necessitate the stringent handling and disposal protocols outlined in this guide.
Incompatible Materials
To prevent dangerous reactions, this compound must be stored and disposed of separately from:
Contact with these substances can lead to vigorous and potentially hazardous reactions.
Hazardous Decomposition
In the event of a fire, the thermal decomposition of this compound can produce highly toxic and corrosive gases, including:
This underscores the importance of preventing its accidental release and ensuring it is not subjected to high temperatures.
Personal Protective Equipment (PPE): The First Line of Defense
A non-negotiable aspect of handling this compound is the consistent and correct use of appropriate Personal Protective Equipment. The following table summarizes the required PPE, grounded in established safety protocols for halogenated aromatic compounds.[1][4]
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[1] | Protects against splashes and vapors that can cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact, which can lead to irritation and absorption of the harmful substance. |
| Body Protection | A laboratory coat and, if a significant splash risk exists, a chemical-resistant apron.[1] | Provides a barrier against accidental spills and contamination of personal clothing. |
| Respiratory | All handling and disposal procedures should be conducted within a certified chemical fume hood.[1][4] | Mitigates the risk of inhaling harmful vapors that can cause respiratory irritation. For large spills, a respirator may be necessary. |
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a systematic process that begins the moment the substance is deemed waste and concludes with its collection by a certified hazardous waste management service.
Step 1: Waste Identification and Segregation
The cardinal rule of chemical waste management is proper segregation.[4][5] Halogenated organic compounds like this compound must be collected separately from non-halogenated waste.[4][6] This is crucial because the disposal methods for these two categories of waste are different and mixing them can lead to increased disposal costs and regulatory complications.[7]
Step 2: Container Selection and Labeling
The choice of a waste container is critical for ensuring safety and compliance.[8]
-
Select a Compatible Container : Use a clean, leak-proof container made of a material compatible with this compound (e.g., glass or polyethylene). The container must have a secure, tight-fitting lid.[8]
-
Affix a Hazardous Waste Label : As soon as the first drop of waste is added, the container must be labeled.[6][9] The label must include:
Step 3: Accumulation and Storage
-
Keep Containers Closed : Hazardous waste containers must be kept tightly sealed at all times, except when adding waste.[6][8][9] This prevents the release of harmful vapors and reduces the risk of spills.
-
Use Secondary Containment : Store the waste container in a secondary containment bin or tray that can hold the entire volume of the container in case of a leak.[8][9]
-
Store in a Designated Area : The waste accumulation area should be in a well-ventilated location, away from incompatible materials.[2]
Step 4: Disposal of Contaminated Materials and Empty Containers
-
Contaminated Labware : Any labware, such as glassware or pipette tips, that is grossly contaminated with this compound should be considered hazardous waste and disposed of in a designated solid waste container.[8]
-
Empty Containers : The original container of this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[8][9] The rinsate from this process must be collected and disposed of as halogenated hazardous waste.[4][8] After triple-rinsing and allowing it to air dry, the container can typically be disposed of in the regular trash, after defacing the original label.[8][9]
Step 5: Arranging for Professional Disposal
Under no circumstances should this compound be disposed of down the drain or in the regular trash.[8] The final step in the disposal process is to arrange for collection by your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service.[5]
Spill Management: An Emergency Protocol
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Alert : If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your colleagues and supervisor.
-
Don Appropriate PPE : Before attempting to clean up any spill, ensure you are wearing the full complement of required PPE.
-
Contain the Spill : Use an inert absorbent material, such as vermiculite, sand, or a commercial sorbent pad, to contain the spill.[1]
-
Collect the Absorbed Material : Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate the Area : Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
Report the Incident : Report the spill to your EHS department, as per your institution's policy.
Conclusion: Fostering a Culture of Safety
The proper disposal of this compound is a critical responsibility for all laboratory personnel. By adhering to these detailed procedures, which are grounded in established safety and environmental regulations, you are not only ensuring compliance but are actively contributing to a robust culture of safety within your organization. This commitment to responsible chemical management is fundamental to the integrity and success of scientific research.
References
- 1. This compound | CAS#:755027-21-5 | Chemsrc [chemsrc.com]
- 2. echemi.com [echemi.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. campusoperations.temple.edu [campusoperations.temple.edu]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 9. vumc.org [vumc.org]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
